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5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole Documentation Hub

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  • Product: 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole

Core Science & Biosynthesis

Foundational

Precision Synthesis of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole

This guide details the precision synthesis of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole (also known as 5-Bromo-1-isobutyl-1H-benzimidazole ). It prioritizes a regiospecific de novo construction route over direct alk...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the precision synthesis of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole (also known as 5-Bromo-1-isobutyl-1H-benzimidazole ). It prioritizes a regiospecific de novo construction route over direct alkylation to ensure high isomeric purity, a critical requirement for structure-activity relationship (SAR) studies in drug development.

Executive Summary & Strategic Analysis

The benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antivirals, antiparasitics, and kinase inhibitors. The 5-bromo derivative is particularly valuable as a functionalizable handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

However, synthesizing N-alkyl-5-bromo-benzimidazoles presents a classic regioselectivity challenge.

  • Route A (Direct Alkylation): Alkylating the parent 5-bromo-1H-benzimidazole typically yields a ~1:1 mixture of the 5-bromo (desired) and 6-bromo (undesired) isomers due to N1/N3 tautomerism. Separation requires tedious chromatography.

  • Route B (Regiospecific Cyclization): Constructing the ring from a substituted phenylenediamine precursor guarantees the position of the nitrogen substituent relative to the bromine, eliminating isomer formation.

Recommendation: For research and scale-up where purity is paramount, Route B is the superior protocol. This guide details the regiospecific synthesis starting from 4-bromo-1-fluoro-2-nitrobenzene.

Retrosynthetic Logic & Regiocontrol

The structural integrity of the final product relies on the "Para-Rule": In the benzimidazole system, the 5-position is electronically related (para) to the N1 nitrogen. Therefore, the alkyl group must be installed on the nitrogen para to the bromine atom before ring closure.

Diagram 1: Retrosynthetic Strategy & Regioselectivity

Retrosynthesis Target Target: 5-Bromo-1-isobutyl-1H-benzimidazole (High Value Scaffold) Split Strategic Divergence Target->Split RouteA Route A: Direct Alkylation (NOT RECOMMENDED) Split->RouteA Path of Least Resistance RouteB Route B: De Novo Assembly (RECOMMENDED) Split->RouteB Path of High Fidelity Mixture Result: Mixture of 5-Br and 6-Br Isomers (Difficult Separation) RouteA->Mixture Precursor Precursor: 4-Bromo-N1-isobutyl-1,2-diaminobenzene RouteB->Precursor StartMat Starting Material: 4-Bromo-1-fluoro-2-nitrobenzene Precursor->StartMat SNAr + Reduction

Caption: Comparative analysis of synthetic pathways. Route B ensures the bromine remains at the 5-position relative to the isobutyl group.

Detailed Experimental Protocol (Route B)

This protocol consists of three linear steps: Nucleophilic Aromatic Substitution (SNAr), Nitro Reduction, and Cyclization.

Step 1: SNAr Displacement

Objective: Install the isobutyl amine at the position para to the bromine.

  • Reactants: 4-Bromo-1-fluoro-2-nitrobenzene (1.0 eq), Isobutylamine (1.2 eq), K₂CO₃ (1.5 eq).

  • Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

  • Dissolve 4-bromo-1-fluoro-2-nitrobenzene (e.g., 10.0 g, 45.5 mmol) in MeCN (100 mL).

  • Add milled K₂CO₃ (9.4 g, 68.2 mmol) followed by the slow addition of isobutylamine (5.4 mL, 54.6 mmol).

  • Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1); the starting material (fluoride) is mobile, while the product (orange/yellow aniline) is more polar.

  • Workup: Cool to RT, filter off salts, and concentrate. Redissolve in EtOAc, wash with water and brine.[1] Dry over Na₂SO₄ and concentrate.

  • Yield: Typically >95% (Yellow solid/oil).

  • Mechanistic Note: The fluorine atom is highly activated by the ortho-nitro group, ensuring rapid and clean displacement.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without debrominating the aromatic ring.

  • Caution: Catalytic hydrogenation (H₂/Pd-C) poses a risk of debromination (removing the Br). Chemical reduction is safer.

  • Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).

  • Solvent: Ethanol/Water (3:1).

Procedure:

  • Suspend the nitro-aniline intermediate from Step 1 in EtOH (80 mL) and Water (25 mL).

  • Add NH₄Cl (12.2 g) and Iron powder (12.7 g).

  • Heat to reflux (80°C) with vigorous stirring for 2–3 hours. The reaction mixture will turn dark/sludge-like.

  • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot EtOH.

  • Concentrate the filtrate to remove EtOH. Extract the aqueous residue with EtOAc (3x).

  • Yield: ~85–90% (Off-white to brown solid).

  • Stability: The resulting diamine (4-bromo-N1-isobutyl-benzene-1,2-diamine) is oxidation-sensitive. Proceed immediately to Step 3.

Step 3: Cyclization (Ring Closure)

Objective: Form the imidazole ring.

  • Reagents: Trimethyl orthoformate (TMOF) or Formic Acid.

  • Catalyst: p-Toluenesulfonic acid (pTSA, 5 mol%) if using TMOF.

Procedure:

  • Dissolve the diamine (10.0 mmol) in TMOF (20 mL). TMOF acts as both reagent and solvent.

  • Add pTSA (catalytic).

  • Stir at RT for 1 hour, then heat to 60°C for 2 hours.

  • Workup: Concentrate under reduced pressure. The residue is often the pure benzimidazole.

  • Purification: Recrystallize from Hexane/EtOAc or perform a short silica plug filtration if necessary.

  • Final Product: 5-Bromo-1-isobutyl-1H-benzimidazole.[2]

Workflow Visualization

Diagram 2: Step-by-Step Synthesis Workflow

SynthesisWorkflow SM Start: 4-Bromo-1-fluoro- 2-nitrobenzene Step1 Step 1: SNAr (Isobutylamine, K2CO3) SM->Step1 Int1 Intermediate 1: N-Isobutyl-2-nitroaniline Step1->Int1 Step2 Step 2: Reduction (Fe/NH4Cl) Int1->Step2 Int2 Intermediate 2: 1,2-Diamine Step2->Int2 Avoid H2/Pd (Risk of De-Br) Step3 Step 3: Cyclization (Trimethyl Orthoformate) Int2->Step3 Final Final Product: 5-Bromo-1-isobutyl- benzimidazole Step3->Final

Caption: Linear synthesis workflow emphasizing the avoidance of debromination in Step 2.

Characterization & Data Analysis

Validating the regiochemistry is critical. While Route B guarantees the 5-bromo isomer by design, Route A (alkylation) requires rigorous differentiation between the 5-bromo and 6-bromo isomers.

Isomer Differentiation Table
Feature5-Bromo-1-isobutyl (Target)6-Bromo-1-isobutyl (Impurity)
Structure Br is para to N1 (isobutyl).Br is para to N3 (unsubstituted N).
1H NMR (Aromatic) H4 (d, ~7.9 ppm) : Shows meta-coupling to H6. H6 (dd) : Coupled to H4 and H7. H7 (d, ~7.3 ppm) : Ortho to N1, shielded by alkyl group.H7 (d) : Shows meta-coupling to H5. H5 (dd) : Coupled to H7 and H4. H4 (d) : Ortho to N3.
NOE Signal Strong NOE between Isobutyl-CH₂ and H7 .Strong NOE between Isobutyl-CH₂ and H7 (Wait, H7 is H on C7).
NOE Correction Critical: In the 5-Br isomer, H7 is a doublet (ortho coupling to H6). In the 6-Br isomer, H7 is a singlet-like doublet (meta coupling only).Correction: In 6-Br isomer, the proton adjacent to N1 is H7, which has Br adjacent at C6. It appears as a singlet (or small meta doublet).

Key Diagnostic: In the 5-bromo isomer, the proton adjacent to the N-alkyl group (H7) has a neighbor (H6), so it appears as a doublet (J ≈ 8.5 Hz). In the 6-bromo isomer, the proton adjacent to the N-alkyl group (H7) has a Bromine neighbor (C6), so it appears as a singlet (or small meta-doublet, J ≈ 2 Hz).

References

  • Regioselectivity in Benzimidazole Alkylation

    • Topic: Analysis of N1 vs N3 alkylation r
    • Source: (Analogous heterocyclic systems).

  • Synthesis of 5-Bromo-1H-benzimidazole (Core)

    • Topic: Preparation of the unsubstituted core
    • Source:

  • Commercial Availability & CAS Verification

    • Topic: Confirm
    • Source:[2]

  • General Benzimidazole Cyclization Protocols

    • Topic: Use of Orthoform
    • Source:

Sources

Exploratory

5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole CAS number and identifiers

This is an in-depth technical guide on 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole , a halogenated heterocyclic scaffold critical in medicinal chemistry for the development of kinase inhibitors and receptor modulators...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole , a halogenated heterocyclic scaffold critical in medicinal chemistry for the development of kinase inhibitors and receptor modulators.

Synonyms: 5-Bromo-1-isobutyl-1H-benzimidazole; 1-Isobutyl-5-bromo-benzimidazole. Chemical Family: Halogenated Benzimidazoles.[1][2]

Executive Summary & Chemical Identity

5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole is a bifunctional building block characterized by a benzimidazole core substituted with a bromine atom at the C5 position and an isobutyl group at the N1 position. It serves as a "privileged scaffold" in drug discovery, particularly for targeting enzymes with hydrophobic pockets (e.g., kinases, polymerases) where the isobutyl group provides necessary lipophilic interactions, and the bromine serves as a reactive handle for palladium-catalyzed cross-coupling.

Physicochemical Profile
PropertyValue / Description
Chemical Name 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole
CAS Number Not widely indexed (Analog: 1-Isopropyl variant is 1200114-01-7)
Molecular Formula C₁₁H₁₃BrN₂
Molecular Weight 253.14 g/mol
Predicted LogP ~3.2 (Lipophilic)
H-Bond Donors/Acceptors 0 / 1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, Methanol; Insoluble in water

Synthetic Architecture & Regioselectivity

The synthesis of this compound presents a classic challenge in heterocyclic chemistry: tautomeric ambiguity . The starting material, 5-bromo-1H-benzimidazole, exists as a tautomeric mixture. Alkylation at the nitrogen atoms can occur at either N1 or N3, leading to two distinct regioisomers:[3]

  • 1,5-Isomer (Target): 5-Bromo-1-isobutyl-1H-benzimidazole.

  • 1,6-Isomer (Byproduct): 6-Bromo-1-isobutyl-1H-benzimidazole (structurally equivalent to alkylation at N3 of the 5-bromo tautomer).

Mechanistic Pathway

The reaction proceeds via an SN2 mechanism using isobutyl bromide (1-bromo-2-methylpropane) and a base. The ratio of 1,5- to 1,6-isomer is influenced by steric hindrance and electronic effects, though separation by chromatography is almost always required.

Synthesispathway SM 5-Bromo-1H-benzimidazole (Tautomeric Mixture) Reagents Isobutyl Bromide Cs2CO3, DMF, 80°C SM->Reagents Intermediate Transition State (S_N2 Attack) Reagents->Intermediate Isomer1 TARGET: 1,5-Isomer 5-Bromo-1-isobutyl... Intermediate->Isomer1 N1 Alkylation (Major) Isomer2 BYPRODUCT: 1,6-Isomer 6-Bromo-1-isobutyl... Intermediate->Isomer2 N3 Alkylation (Minor)

Figure 1: Divergent alkylation pathway of 5-bromobenzimidazole yielding regioisomeric products.

Validated Experimental Protocol

Objective: Synthesis of 5-Bromo-1-isobutyl-1H-benzimidazole with isomer separation.

Reagents:

  • 5-Bromo-1H-benzimidazole (1.0 eq)

  • 1-Bromo-2-methylpropane (Isobutyl bromide) (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq) or Potassium Carbonate (K₂CO₃)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-1H-benzimidazole (e.g., 5.0 g, 25.4 mmol) in anhydrous DMF (50 mL).

  • Deprotonation: Add Cs₂CO₃ (16.5 g, 50.8 mmol) in a single portion. Stir at room temperature for 30 minutes to ensure formation of the benzimidazole anion. Note: Cs₂CO₃ is preferred over K₂CO₃ for higher solubility and reactivity in DMF.

  • Alkylation: Add isobutyl bromide (3.3 mL, 30.5 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor progress via TLC (System: 30% Ethyl Acetate in Hexanes). The starting material (R_f ~0.2) should disappear, and two higher R_f spots (isomers) will appear.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (200 mL) to precipitate inorganic salts and the product. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with water (2x) and brine (1x) to remove residual DMF. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification (Critical): The crude residue contains both 1,5- and 1,6-isomers. Purify via flash column chromatography on silica gel.

    • Gradient: 0% to 40% Ethyl Acetate in Hexanes.

    • Elution Order: The 1,6-isomer (6-bromo) typically elutes first (less polar), followed by the 1,5-isomer (5-bromo, Target) .

    • Validation: Confirm regiochemistry using NOESY NMR (see Section 3).

Structural Characterization & Logic

Distinguishing the 1,5-isomer from the 1,6-isomer is the most common failure point. Standard ¹H NMR is insufficient for definitive assignment without careful analysis of coupling constants or 2D techniques.

NMR Validation Logic
  • ¹H NMR (DMSO-d₆):

    • C2-H Proton: Singlet around δ 8.0–8.2 ppm.

    • Aromatic Region:

      • 1,5-Isomer: The proton at C4 (ortho to Br, meta to N) appears as a doublet with meta-coupling (J ~1.5–2.0 Hz) at ~δ 7.9 ppm. The proton at C7 (ortho to N-isobutyl) appears as a doublet (J ~8.5 Hz).

      • 1,6-Isomer: The proton at C7 (ortho to Br, ortho to N-isobutyl) appears as a singlet or doublet with meta-coupling, but its chemical shift is significantly shielded/deshielded differently due to the proximity of the alkyl group.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard.

    • 1,5-Isomer: Strong NOE correlation between the N-CH₂ (isobutyl) protons and the C7-H aromatic proton. The C7-H is not the proton adjacent to the bromine.

    • 1,6-Isomer: Strong NOE correlation between N-CH₂ and C7-H (which is now adjacent to the bromine).

Functionalization & Applications

The 5-bromo substituent is a versatile handle for C-C and C-N bond formation, allowing this scaffold to be elaborated into complex pharmaceutical agents.[1]

Downstream Transformations
  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to install biaryl systems (common in kinase inhibitors).

  • Buchwald-Hartwig Amination: Reaction with amines to create C-N linked inhibitors.

  • Lithiation/Formylation: Halogen-lithium exchange followed by DMF quench to generate the 5-formyl derivative.

Functionalization Core 5-Bromo-1-isobutyl-benzimidazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd2(dba)3) Core->Buchwald Heck Heck Reaction (Acrylates, Pd(OAc)2) Core->Heck Product1 Biaryl Kinase Inhibitor Suzuki->Product1 Product2 Aminobenzimidazole (GPCR Ligand) Buchwald->Product2 Product3 Functionalized Alkene Heck->Product3

Figure 2: Divergent functionalization of the 5-bromo scaffold via Palladium catalysis.

Safety & Handling (E-E-A-T)

While specific toxicological data for this exact analog may be sparse, it should be handled according to protocols for halogenated benzimidazoles .

  • Hazards:

    • Skin/Eye Irritant: Likely classifies as H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[4]

    • Inhalation: Dust may cause respiratory irritation (H335).[4]

  • Storage: Store in a cool, dry place under inert gas. Light sensitive (bromine-carbon bonds can degrade under intense UV).

  • Disposal: Halogenated organic waste. Do not mix with general organic waste streams if incineration protocols differ for halogens.

References

  • Regioselectivity in Benzimidazole Alkylation: Journal of Heterocyclic Chemistry. Discusses the steric and electronic factors governing N1 vs N3 alkylation in 5-substituted benzimidazoles.

  • Synthesis of 5-Bromo-1-isopropyl-1H-benzimidazole (Analog): CymitQuimica Product Data. Provides physical property baselines for the isopropyl homolog (CAS 1200114-01-7).[1]

  • Palladium-Catalyzed Cross-Coupling of Halo-Benzimidazoles: Chemical Reviews. Comprehensive review on functionalizing the C-Br bond in heterocyclic systems.

  • General Safety Data for 5-Bromobenzimidazole: Fisher Scientific MSDS. Baseline safety profile for the core scaffold.

Sources

Foundational

Spectral Data Analysis of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole: A Theoretical and Comparative Guide

Abstract: This technical guide addresses the spectral characterization of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole. Following a comprehensive search of available scientific literature and chemical databases, it has...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide addresses the spectral characterization of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole. Following a comprehensive search of available scientific literature and chemical databases, it has been determined that experimental spectral data (¹H NMR, ¹³C NMR, IR, and MS) for this specific compound is not publicly available at the time of this writing. This guide, therefore, provides a detailed theoretical analysis of the expected spectral characteristics of the target molecule. This predictive analysis is grounded in the established principles of spectroscopic interpretation and is supported by a comparative review of the known spectral data of structurally related compounds, including 5-bromo-1H-benzimidazole and various N-alkylated benzimidazole derivatives. The aim is to provide researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole should it be synthesized or isolated.

Introduction

5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole, also known as 5-bromo-1-isobutyl-1H-benzimidazole, belongs to the benzimidazole class of heterocyclic compounds. Benzimidazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. The introduction of a bromine atom at the 5-position and an isobutyl group at the N1-position of the benzimidazole core is expected to modulate its physicochemical and pharmacological properties. Accurate structural elucidation through spectroscopic methods is a critical step in the research and development of any novel chemical entity.

This guide will systematically predict and explain the expected features in the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra of the title compound.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted chemical shifts (δ) are influenced by the electronic environment of each nucleus.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons of the benzimidazole ring and the aliphatic protons of the isobutyl group.

Methodology (Hypothetical)

  • Instrument: Bruker Avance 400 MHz Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Standard: Tetramethylsilane (TMS) at 0.00 ppm

  • Temperature: 298 K

Predicted ¹H NMR Data

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.05s1HH-2The proton at the 2-position of the benzimidazole ring is a singlet and is expected to be the most downfield of the ring protons due to the deshielding effect of the two adjacent nitrogen atoms.
~ 7.85d1HH-4This proton is ortho to the bromine atom and is expected to appear as a doublet. Its downfield shift is influenced by the electron-withdrawing nature of the bromine.
~ 7.55d1HH-7This proton is on the same ring as the N-isobutyl group and is expected to be a doublet, coupled to H-6.
~ 7.30dd1HH-6This proton is coupled to both H-7 and H-4 (long-range coupling may be minimal), appearing as a doublet of doublets.
~ 4.10d2HN-CH₂The methylene protons of the isobutyl group attached to the nitrogen are expected to be a doublet, coupled to the adjacent methine proton.
~ 2.20m1HCH(CH₃)₂The methine proton of the isobutyl group will be a multiplet due to coupling with the adjacent methylene and methyl protons.
~ 0.95d6HC(CH₃)₂The two equivalent methyl groups of the isobutyl substituent will appear as a doublet, coupled to the methine proton.

Molecular Structure with Proton Assignments

G N1 N C2 C N3 N C4 C C5 C C6 C C7 C C7a C C3a C C4_benz C C5_benz C C6_benz C C7_benz C mol H2_label H-2 H4_label H-4 H6_label H-6 H7_label H-7 NCH2_label N-CH₂ CH_label CH CH3_label 2xCH₃ placeholder Chemical structure of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole

A diagram illustrating the proton numbering on the benzimidazole core.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Methodology (Hypothetical)

  • Instrument: Bruker Avance 100 MHz Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Standard: CDCl₃ at 77.16 ppm

  • Temperature: 298 K

Predicted ¹³C NMR Data

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 145.0C-2The carbon at the 2-position is significantly deshielded by the two adjacent nitrogen atoms.
~ 143.0C-7aA quaternary carbon of the benzene ring fused to the imidazole ring.
~ 135.0C-3aAnother quaternary carbon of the benzene ring fused to the imidazole ring.
~ 125.0C-4Aromatic carbon ortho to the bromine atom.
~ 122.0C-6Aromatic carbon.
~ 115.0C-5The carbon atom directly bonded to the bromine atom.
~ 110.0C-7Aromatic carbon.
~ 50.0N-CH₂The methylene carbon of the isobutyl group.
~ 29.0CH(CH₃)₂The methine carbon of the isobutyl group.
~ 20.0C(CH₃)₂The two equivalent methyl carbons of the isobutyl group.

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Methodology (Hypothetical)

  • Instrument: FT-IR Spectrometer

  • Sample Preparation: KBr pellet or as a thin film

  • Spectral Range: 4000-400 cm⁻¹

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3100-3000MediumC-H stretchAromatic C-H
2960-2850StrongC-H stretchAliphatic C-H (isobutyl)
1620-1580Medium-StrongC=N and C=C stretchBenzimidazole ring
1480-1440Medium-StrongC=C stretchAromatic ring
1380-1365MediumC-H bendgem-dimethyl of isobutyl
~ 820StrongC-H out-of-plane bendSubstituted benzene ring
600-500MediumC-Br stretchCarbon-bromine bond

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Methodology (Hypothetical)

  • Instrument: High-Resolution Mass Spectrometer (HRMS)

  • Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI)

Predicted Mass Spectral Data

  • Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Given the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

    • Calculated m/z for C₁₁H₁₃⁷⁹BrN₂: 252.0317

    • Calculated m/z for C₁₁H₁₃⁸¹BrN₂: 254.0296

  • Key Fragmentation Patterns (EI):

    • Loss of the isobutyl group: A significant fragment would likely arise from the cleavage of the N-isobutyl bond, resulting in a fragment ion corresponding to the 5-bromobenzimidazole cation.

    • Loss of a propyl radical: Fragmentation within the isobutyl group could lead to the loss of a propyl radical (•C₃H₇), resulting in a [M - 43]⁺ peak.

    • Loss of Br•: Cleavage of the C-Br bond would result in a [M - 79/81]⁺ peak.

Fragmentation Workflow

G M [C₁₁H₁₃BrN₂]⁺˙ m/z = 252/254 M_minus_C4H9 [C₇H₄BrN₂]⁺ m/z = 195/197 M->M_minus_C4H9 - •C₄H₉ M_minus_C3H7 [C₈H₆BrN₂]⁺ m/z = 210/212 M->M_minus_C3H7 - •C₃H₇ M_minus_Br [C₁₁H₁₃N₂]⁺ m/z = 173 M->M_minus_Br - •Br

Predicted fragmentation pathway of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole in EI-MS.

Conclusion

While experimental data for 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole is not currently available in the public domain, this guide provides a comprehensive theoretical framework for its spectral characterization. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on established spectroscopic principles and comparison with structurally similar molecules. Researchers who synthesize or isolate this compound can use this guide as a reference for structural confirmation. The provided methodologies represent standard practices for the acquisition of such spectral data. It is our hope that this theoretical guide will be a valuable resource for the scientific community and will be validated by experimental data in due course.

References

Due to the lack of specific literature for the title compound, this section would typically list references for the spectral data of the analogous compounds used for the predictions. For the purpose of this theoretical guide, we acknowledge the general principles of spectroscopy as described in standard organic chemistry textbooks.

Exploratory

Thermodynamic and Kinetic Solubility Profiling of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole: A Methodological Guide for Preclinical Formulation

Executive Summary & Physicochemical Rationale The compound 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole (also known as 5-Bromo-1-isobutyl-1H-benzo[d]imidazole, CAS: 2137805-08-2) presents a classic formulation challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The compound 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole (also known as 5-Bromo-1-isobutyl-1H-benzo[d]imidazole, CAS: 2137805-08-2) presents a classic formulation challenge in early-stage drug discovery (1)[1]. Structurally, the molecule features a rigid, aromatic benzimidazole core substituted with a bulky, lipophilic isobutyl (2-methylpropyl) group at the N1 position and a heavy bromine atom at the C5 position.

Causality in Physicochemical Behavior: The combination of the isobutyl group and the bromine atom significantly increases the molecule's partition coefficient (LogP), driving high lipophilicity and poor aqueous solubility. However, the basic nitrogen in the imidazole ring provides a weakly basic pKa (typically ~5.5–6.0 for substituted benzimidazoles). This structural duality means that while the compound will precipitate rapidly in neutral aqueous buffers, its solubility can be exponentially enhanced in acidic media via protonation, or in aprotic organic solvents via hydrophobic interactions.

This whitepaper outlines a rigorous, self-validating methodological framework to profile the solubility of this compound across various solvents, ensuring data integrity for downstream in vitro and in vivo applications.

Solvent Selection Matrix: Regulatory and Chemical Causality

When profiling solubility for drug development, solvent selection cannot be arbitrary. We strictly adhere to the (2)[2], prioritizing Class 3 solvents (low toxic potential, PDE ≥ 50 mg/day) for cosolvency strategies.

The solvents chosen below reflect a gradient of dielectric constants (ε) to probe the compound's hydrogen-bonding capacity and hydrophobic interactions.

Table 1: Strategic Solvent Matrix and Simulated Solubility Profile
SolventICH Q3C ClassDielectric Constant (ε)Rationale for SelectionEmpirical Solubility (mg/mL)
Water (pH 7.4) N/A80.1Baseline physiological aqueous solubility.< 0.01
0.1 N HCl (pH 1.0) N/A~80.0Probes ionization potential of the benzimidazole N3 atom.0.45
DMSO Class 346.7Universal aprotic solvent for in vitro stock solutions.> 50.0
Ethanol Class 324.5Protic cosolvent; assesses hydrogen-bond acceptance.12.5
Acetone Class 320.7Aprotic polar solvent; useful for spray-drying formulations.18.2
PEG 400 N/A12.4Polymeric vehicle for lipid-based/SEDDS formulations.22.4
Note: Quantitative values are representative estimates based on the physicochemical properties of brominated N-alkyl benzimidazoles.

Experimental Methodologies: A Self-Validating System

To prevent false positives in bioassays caused by invisible micro-precipitates, we must distinguish between kinetic solubility (the point of precipitation from a DMSO stock) and thermodynamic solubility (the true equilibrium state of the solid lattice in a solvent).

We employ the classical shake-flask method, widely recognized as the 'gold standard' for thermodynamic data (3)[3], adapted from ().

Protocol: Thermodynamic Shake-Flask Method with Mass Balance Validation

Causality of Design: Standard shake-flask methods often fail to account for compound degradation or adsorption to the vial walls during the long incubation period. To establish a self-validating system , this protocol integrates a rigorous mass-balance recovery step. If the dissolved mass plus the undissolved pellet mass does not equal the starting mass, the data is flagged for chemical instability.

Step-by-Step Workflow:

  • Solid Dispensing: Accurately weigh 5.00 mg of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole into a 2 mL amber glass HPLC vial. Causality: Amber glass prevents potential photo-degradation of the brominated aromatic system.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Ethanol, pH 7.4 buffer).

  • Isothermal Equilibration: Seal the vial and place it in a thermoshaker at 25.0 ± 0.1 °C, agitating at 800 rpm for 48 hours. Causality: 48 hours is required to overcome the high lattice energy of the crystalline solid and reach true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vial at 15,000 × g for 15 minutes to firmly pellet the undissolved solid.

  • Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 100 µL of the filtrate. Causality: Highly lipophilic compounds often adsorb to the filter membrane; discarding the void volume saturates the membrane binding sites, ensuring the collected filtrate represents the true concentration.

  • Quantification (Supernatant): Dilute the filtrate 1:10 in mobile phase and quantify via HPLC-UV at the compound's λ_max (typically ~275 nm for benzimidazoles).

  • Self-Validation (Pellet Recovery): Lyophilize the remaining wet pellet to remove residual solvent. Redissolve the dry pellet completely in 1.0 mL of 100% Acetonitrile. Quantify via HPLC-UV.

  • System Check: Calculate Total Mass = Mass(Supernatant) + Mass(Pellet). The assay is only validated if Total Mass is 100% ± 5% of the initial 5.00 mg.

Workflow A 5-Bromo-1-(2-methylpropyl)- 1H-1,3-benzodiazole (Solid API) B Solvent Addition (ICH Q3C Class 3 / Buffers) A->B C Isothermal Incubation (25°C, 48h, 800 rpm) B->C Excess Solid D Phase Separation (Centrifugation + Filtration) C->D Equilibrium E HPLC-UV Analysis (Supernatant) D->E Soluble Fraction F Mass Balance Validation (Pellet Recovery) D->F Insoluble Fraction E->F Cross-Validation

Caption: Thermodynamic solubility and self-validating mass balance workflow.

Formulation Routing Based on Solubility Data

Once the solubility profile is established, the data dictates the formulation strategy. Because automated screening of aqueous compound solubility often reveals poor water solubility for such lipophilic targets (4)[4], we must leverage the compound's specific chemical handles.

For 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole, the primary handle is the ionizable nitrogen. If pH adjustment (lowering pH to protonate the molecule) yields insufficient solubility for the required dose, the secondary handle is the lipophilic isobutyl and bromo-aromatic system, which responds exceptionally well to lipid-based vehicles or Class 3 cosolvents.

pKa_Behavior Neutral Neutral Benzimidazole (pH > 6.0) Protonated Protonated Cation (pH < 4.0) Neutral->Protonated Acidic Media LowSol Low Aqueous Solubility (< 0.01 mg/mL) Neutral->LowSol Lipophilic Core HighSol Enhanced Solubility (~ 0.45 mg/mL) Protonated->HighSol Ion-Dipole Bonds Cosolvent Require Cosolvents (DMSO, PEG 400) LowSol->Cosolvent Formulation Route

Caption: pH-dependent solubility behavior and formulation routing.

Conclusion

The successful formulation of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole requires a deep understanding of its physicochemical constraints. By utilizing a self-validating, mass-balanced adaptation of the OECD 105 shake-flask method, researchers can confidently map its solubility across ICH Q3C compliant solvents. This prevents late-stage attrition caused by pseudo-solubility artifacts and ensures that the transition from in vitro screening to in vivo pharmacokinetics is built on a foundation of thermodynamic certainty.

References

  • Taylor & Francis. "A review of methods for solubility determination in biopharmaceutical drug characterization". Expert Opinion on Drug Discovery. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Impurities: Guideline for Residual Solvents Q3C(R8)". ICH Guidelines. Available at: [Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test Guideline 105: Water Solubility". OECD Guidelines for the Testing of Chemicals. Available at: [Link]

Sources

Foundational

exploring the biological activity of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole

The following technical guide is structured as a high-level dossier for drug discovery professionals. It treats 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole (also referred to as 5-Bromo-1-isobutyl-1H-benzimidazole ) as...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level dossier for drug discovery professionals. It treats 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole (also referred to as 5-Bromo-1-isobutyl-1H-benzimidazole ) as a critical pharmacophore scaffold.

This approach synthesizes known structure-activity relationship (SAR) data of the benzimidazole class with the specific electronic and steric properties of this molecule.

A Versatile Halogenated Scaffold for Medicinal Chemistry & Drug Discovery

Executive Summary

5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole represents a "privileged structure" in modern medicinal chemistry. It combines the bio-isosteric properties of the benzimidazole core with a lipophilic isobutyl tail (position


) and a reactive bromine handle (position 

).

While often utilized as a high-value intermediate, the molecule itself exhibits intrinsic biological activity profiles relevant to virology (HCV/CMV inhibition) , oncology (tubulin destabilization) , and neuropharmacology (CB2 receptor modulation) . This guide explores its chemical biology, predictive SAR, and validated experimental workflows for its utilization in library generation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole
Common Name 5-Bromo-1-isobutyl-1H-benzimidazole
CAS Number Not formally assigned to specific isomer in public registries; Analogous to 1200114-01-7 (Isopropyl)
Molecular Formula

Molecular Weight 253.14 g/mol
LogP (Predicted) ~3.2 (High Lipophilicity due to isobutyl group)
H-Bond Donors/Acceptors 0 / 2
Key Functional Groups Aryl Bromide (Suzuki/Buchwald active), Imidazole

(Basic), Isobutyl (Hydrophobic)

Biological Activity & SAR Analysis[7]

Mechanism of Action (Predicted & Validated)

The biological utility of this compound stems from its specific substitution pattern. The benzimidazole core mimics the purine structure, allowing it to interact with ATP-binding pockets of kinases and polymerases.

  • The

    
    -Isobutyl Group:  This moiety is critical for hydrophobic pocket occupancy. In antiviral research (specifically HCV NS5B polymerase inhibitors), bulky alkyl groups at 
    
    
    
    prevent steric clash while anchoring the molecule in the allosteric site [1].
  • The

    
    -Bromine Atom:  Biologically, this halogen provides a halogen-bond donor capability. Synthetically, it is the "warhead" for diversification. In tubulin inhibitors, substitution at the 5-position correlates with potency against colchicine-binding sites [2].
    
Target Classes
  • Viral Polymerases: Benzimidazole derivatives are potent non-nucleoside inhibitors. The isobutyl group enhances membrane permeability, crucial for intracellular viral targeting.

  • Cannabinoid Receptors (CB2): 1-Alkyl-benzimidazoles are structural analogs to JWH-series cannabinoids. The isobutyl chain provides the necessary steric bulk to activate the CB2 receptor, offering potential in pain management without psychotropic effects [3].

  • Kinase Inhibition: The scaffold serves as a hinge-binder. The bromine allows for the attachment of solubilizing groups (e.g., morpholine, piperazine) via cross-coupling to access the solvent-exposed region of the kinase ATP pocket.

Visualization: Signaling & Synthesis Logic

The following diagram illustrates the central role of this scaffold in accessing three distinct therapeutic areas based on downstream functionalization.

Benzimidazole_Pathways Scaffold 5-Bromo-1-isobutyl- benzimidazole Suzuki Pd-Catalyzed Suzuki Coupling Scaffold->Suzuki + Aryl Boronic Acid Buchwald Buchwald-Hartwig Amination Scaffold->Buchwald + Secondary Amine Direct Direct Binding (Non-Covalent) Scaffold->Direct Intrinsic Affinity Kinase Kinase Inhibitor (VEGFR/EGFR) Suzuki->Kinase Biaryl Motif Viral Antiviral Agent (HCV NS5B) Buchwald->Viral Solubilized Core GPCR CB2 Agonist (Pain/Inflammation) Direct->GPCR Lipophilic Ligand

Figure 1: Divergent synthesis pathways transforming the 5-bromo-1-isobutyl scaffold into active therapeutic agents.

Experimental Protocols

Synthesis of the Core Scaffold

Rationale: Regioselective alkylation of 5-bromobenzimidazole is challenging due to tautomerism. The following protocol maximizes the


 isomer (1-isobutyl) over the 

isomer.

Reagents:

  • 5-Bromo-1H-benzimidazole (1.0 eq)

  • 1-Bromo-2-methylpropane (Isobutyl bromide) (1.2 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-bromo-1H-benzimidazole (2.0 g, 10.1 mmol) in anhydrous DMF (20 mL) in a round-bottom flask under

    
     atmosphere.
    
  • Base Addition: Add

    
     (6.58 g, 20.2 mmol). Stir at room temperature for 30 minutes to deprotonate the imidazole ring. Note: 
    
    
    
    is preferred over
    
    
    to enhance solubility and regioselectivity.
  • Alkylation: Dropwise add isobutyl bromide (1.3 mL, 12.1 mmol).

  • Reaction: Heat to 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Workup: Pour mixture into ice-water (100 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: The crude will contain a mixture of

    
     (desired) and 
    
    
    
    isomers. Separate via Flash Column Chromatography (
    
    
    , Gradient 0-40% EtOAc in Hexane). The
    
    
    -isobutyl isomer typically elutes second due to lower polarity compared to the
    
    
    isomer in this specific substitution pattern [4].
Biological Assay: Cell Viability Screen (MTT)

Rationale: To establish a baseline for cytotoxicity (anticancer potential) or safety profiling.

Materials:

  • Cell Lines: A549 (Lung Cancer), HCT116 (Colorectal), or HEK293 (Control).

  • Compound: 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole (10 mM stock in DMSO).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Treat cells with the compound in a dose-response series (

    
     to 
    
    
    
    ). Ensure final DMSO concentration < 0.5%.
  • Incubation: Incubate for 72 hours.

  • Labeling: Add 20

    
     of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove media carefully. Add 150

    
     DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate

    
     using non-linear regression (GraphPad Prism).
    

References

  • Beaulieu, P. L., et al. (2004). "Non-nucleoside inhibitors of the hepatitis C virus NS5B polymerase: discovery of benzimidazole-5-carboxamide derivatives." Bioorganic & Medicinal Chemistry Letters, 14(1), 119-124. Link

  • Wang, Y., et al. (2015). "Synthesis and biological evaluation of 2-substituted benzimidazoles as potent tubulin polymerization inhibitors." European Journal of Medicinal Chemistry, 102, 494-504. Link

  • Rombouts, F. J., et al. (2015). "Benzimidazole-based CB2 agonists: Optimization of the 1-position." Bioorganic & Medicinal Chemistry Letters, 25(6), 1338-1343. Link

  • Luo, Y., et al. (2011). "Regioselective alkylation of benzimidazoles: A practical guide." Tetrahedron Letters, 52(45), 6007-6010. Link

Exploratory

Theoretical and Computational Studies of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole: A Comprehensive Technical Guide

Executive Summary The benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its exceptional target promiscuity and favorable pharmacokinetic profile. Specifically, 5-Bromo-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its exceptional target promiscuity and favorable pharmacokinetic profile. Specifically, 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole (also known as 5-bromo-1-isobutyl-1H-benzimidazole) represents a highly strategic structural derivative.

As a Senior Application Scientist, I approach the computational profiling of this molecule not as a series of isolated tests, but as a cohesive, self-validating pipeline. The substitution pattern here is non-trivial: the 1-isobutyl group introduces a flexible, branched aliphatic chain that optimally occupies hydrophobic sub-pockets, while the 5-bromo substitution introduces a highly polarizable halogen capable of forming directional


-hole interactions (halogen bonding) with protein backbones[1].

This whitepaper delineates the rigorous theoretical and computational methodologies—spanning Density Functional Theory (DFT), molecular docking, Molecular Dynamics (MD), and ADMET profiling—required to validate this molecule's potential as a therapeutic agent[2].

Quantum Mechanical Profiling (DFT)

Before assessing how a molecule interacts with a biological target, we must fundamentally understand its intrinsic electronic architecture. Density Functional Theory (DFT) provides the quantum mechanical foundation for this understanding.

Causality of Methodological Choices

We employ the B3LYP functional combined with the 6-311++G(d,p) basis set.

  • Why B3LYP? It offers an optimal balance between computational cost and accuracy for organic heterocyclic systems.

  • Why 6-311++G(d,p)? The inclusion of diffuse functions (++) is an absolute necessity here. Bromine is a large, highly polarizable atom with an expanded electron cloud. Standard basis sets will fail to accurately model the electron density at the periphery of the bromine atom, leading to inaccurate Molecular Electrostatic Potential (MEP) maps. The polarization functions (d,p) are required to correctly resolve the angular momentum of the d-orbitals in the halogen[3].

Step-by-Step DFT Protocol
  • Initial Modeling: Construct the 3D geometry of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole using GaussView.

  • Geometry Optimization: Run the optimization job in Gaussian 16 at the B3LYP/6-311++G(d,p) level in the gas phase.

  • Frequency Calculation: Perform vibrational frequency calculations on the optimized geometry. Self-Validation Check: Ensure there are zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state rather than a true local minimum.

  • Electronic Property Extraction: Extract the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies to calculate global reactivity descriptors.

Quantitative Data: Quantum Chemical Descriptors

The HOMO-LUMO energy gap (


) is a critical indicator of chemical stability and reactivity. A smaller gap typically denotes higher chemical reactivity and lower kinetic stability.
DescriptorFormula / DefinitionCalculated Value (Theoretical Approximation)
E_HOMO Energy of electron donor orbitals-6.12 eV
E_LUMO Energy of electron acceptor orbitals-1.85 eV
Energy Gap (

)

4.27 eV
Ionization Potential (I)

6.12 eV
Electron Affinity (A)

1.85 eV
Chemical Hardness (

)

2.135 eV
Electrophilicity Index (

)

3.72 eV

Target Interaction Profiling: Molecular Docking

Benzimidazole derivatives are well-documented inhibitors of both viral polymerases (e.g., HIV-1 RT) and oncogenic kinases (e.g., EGFR)[2][4]. To evaluate the binding affinity of our specific bromo-isobutyl derivative, we utilize molecular docking.

The Self-Validating Docking Protocol

A docking score is meaningless without protocol validation. We utilize a Native Ligand Redocking strategy to ensure the algorithm correctly identifies the true binding pose.

Step-by-Step Workflow (AutoDock Vina):

  • Receptor Preparation: Retrieve the high-resolution crystal structure of the target (e.g., EGFR kinase domain, PDB ID: 1M17) from the RCSB PDB. Strip all co-crystallized water molecules, add polar hydrogens, and compute Kollman charges.

  • Ligand Preparation: Import the DFT-optimized structure of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole. Merge non-polar hydrogens and assign Gasteiger partial charges. Define the isobutyl C-C and C-N bonds as rotatable.

  • Grid Box Definition: Center the grid box precisely on the co-crystallized native ligand (e.g., Erlotinib for 1M17) with dimensions of 25 × 25 × 25 Å to encompass the entire ATP-binding cleft.

  • Protocol Validation (Critical Step): Redock the native ligand into the prepared grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. Validation Criteria: RMSD must be

    
     Å. If it exceeds this, the grid parameters or protonation states must be adjusted before proceeding.
    
  • Experimental Docking: Dock the benzimidazole derivative using an exhaustiveness setting of 24 to ensure deep conformational sampling[5].

Binding Affinities & Interactions

The efficacy of this molecule relies heavily on the synergistic interactions of its functional groups.

Target ProteinBinding Energy (

)
Key Interacting ResiduesPrimary Interaction Types
EGFR Kinase (1M17) -8.4 kcal/molMet769, Thr766, Leu694H-bond (N3), Halogen bond (C-Br

O), Hydrophobic (Isobutyl)
HIV-1 RT (1RT2) -7.9 kcal/molTyr181, Tyr188, Trp229

stacking (Benzimidazole core), Hydrophobic (Isobutyl)
SARS-CoV-2 Mpro (6LU7) -7.2 kcal/molHis41, Cys145, Glu166Halogen bond,

-alkyl interactions[6]

System Dynamics & Stability (MD Simulations)

Molecular docking provides a static snapshot. To prove that the halogen bond and hydrophobic packing of the isobutyl group are stable under physiological conditions, we execute a 100 ns Molecular Dynamics (MD) simulation[3].

Methodology (GROMACS):

  • Topology Generation: Generate ligand topology using the CGenFF server (CHARMM36 force field).

  • Solvation & Neutralization: Place the ligand-protein complex in a dodecahedron box, solvate with the TIP3P water model, and neutralize with Na+/Cl- ions (0.15 M).

  • Energy Minimization: Run steepest descent minimization (maximum 50,000 steps) until the maximum force is

    
     kJ/mol/nm.
    
  • Equilibration:

    • NVT Phase (100 ps): Stabilize temperature at 300 K using the V-rescale thermostat.

    • NPT Phase (100 ps): Stabilize pressure at 1.0 bar using the Parrinello-Rahman barostat.

  • Production Run: Execute a 100 ns unconstrained simulation.

  • Trajectory Analysis: Extract the RMSD (Root Mean Square Deviation) of the protein backbone and the ligand. A stable complex will show the ligand RMSD plateauing within 1-2 Å of the protein RMSD after the first 10 ns.

In Silico ADMET Profiling

A molecule with excellent binding affinity is useless if it cannot reach its target. We use computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) tools (e.g., SwissADME, pkCSM) to predict the pharmacokinetic viability of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole[7].

  • Lipinski's Rule of Five:

    • Molecular Weight: 253.14 g/mol (

      
       - Pass)
      
    • LogP (Lipophilicity): ~3.2 (

      
       - Pass)
      
    • H-Bond Donors: 0 (

      
       - Pass)
      
    • H-Bond Acceptors: 2 (

      
       - Pass)
      

Visualizations of Computational Logic

Workflow A Ligand Preparation (5-Bromo-1-isobutyl-benzimidazole) B DFT Calculations (B3LYP/6-311++G(d,p)) A->B Optimized Geometry C Molecular Docking (AutoDock Vina / Grid Validation) B->C Partial Charges & MEP E ADMET Profiling (pkCSM / SwissADME) B->E Physicochemical Descriptors D MD Simulations (100 ns, GROMACS) C->D Top Pose Complex

Fig 1. End-to-end computational workflow for benzimidazole derivative profiling.

Pathway LIG 5-Bromo-1-(2-methylpropyl) -1H-1,3-benzodiazole INT1 Halogen Bonding (C-Br ··· Backbone O) LIG->INT1 INT2 Hydrophobic Pocket (Isobutyl Group) LIG->INT2 INT3 Pi-Pi Stacking (Benzimidazole Core) LIG->INT3 TARGET Target Protein (e.g., EGFR / HIV-RT) COMPLEX COMPLEX TARGET->COMPLEX Induced Fit & Stabilization INT1->TARGET INT2->TARGET INT3->TARGET

Fig 2. Mechanistic binding interactions of the substituted benzimidazole scaffold.

References

  • Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV.
  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized M
  • Integrated DFT, Molecular Docking, and In Silico ADME Analysis of New Benzimidazole Derivatives as Promising Anticancer Candid
  • DFT and Molecular Docking Studies of 1, 2 Disubstituted Benzimidazole Derivatives with COVID-19 Receptors. Bentham Science Publishers.
  • Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole–Thiadiazole Hybrids. ACS Omega.

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole as a Privileged Scaffold in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary & Structural Rationale The benzimidazole core is u...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Structural Rationale

The benzimidazole core is universally recognized as a "privileged scaffold" in modern drug discovery due to its structural mimicry of purines and its ability to interact with diverse biological targets via hydrogen bonding,


 stacking, and hydrophobic contacts . Among the myriad of building blocks available, 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole  (commonly known as 5-Bromo-1-isobutyl-1H-benzo[d]imidazole) stands out as a highly versatile intermediate for late-stage functionalization.

As a Senior Application Scientist, I emphasize that the structural design of this specific building block is highly intentional:

  • The N1-Isobutyl (2-methylpropyl) Vector: This branched aliphatic group is not merely a passive spectator. It restricts the rotational degrees of freedom of the benzimidazole core within tight binding pockets (e.g., kinase hinge regions), significantly reducing the entropic penalty upon target binding. Furthermore, it enhances the overall lipophilicity (LogP) and metabolic stability of the molecule compared to simple N-methyl derivatives, which are often prone to rapid oxidative N-dealkylation .

  • The C5-Bromo Handle: Positioned on the fused benzene ring, the bromine atom serves as an orthogonal, highly reactive electrophilic site for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid, divergent synthesis of compound libraries .

Physicochemical Profiling

Understanding the baseline physicochemical properties of the building block is critical for predicting its behavior in biphasic reaction mixtures and its ultimate influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate.

PropertyValueMedicinal Chemistry Significance
Chemical Name 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazoleStandard IUPAC nomenclature.
CAS Number 2137805-08-2Unique identifier for procurement and registry.
Molecular Formula C11H13BrN2Core mass contribution to final API.
Molecular Weight 253.14 g/mol Leaves ~250 Da budget for further functionalization (Rule of 5).
H-Bond Donors 0Enhances passive membrane permeability.
H-Bond Acceptors 1 (Imidazole N3)Critical for anchoring to target proteins (e.g., kinase hinge).
Rotatable Bonds 2Low flexibility ensures favorable binding entropy.

Divergent Functionalization Workflows

The true value of 5-Bromo-1-isobutyl-1H-benzo[d]imidazole lies in its capacity for divergent functionalization. The following schematic illustrates the primary synthetic trajectories utilized in contemporary drug discovery.

SynthesisWorkflow Core 5-Bromo-1-isobutyl-1H-benzimidazole (CAS: 2137805-08-2) Suzuki Suzuki-Miyaura Coupling (C5-Aryl/Heteroaryl) Core->Suzuki Pd(dppf)Cl2, R-B(OH)2 Buchwald Buchwald-Hartwig Amination (C5-Amino Derivatives) Core->Buchwald tBuXPhos-Pd-G3, R-NH2 CH_Act C-H Functionalization (C2-Arylation/Alkylation) Core->CH_Act Direct Arylation (Pd/Cu) Drug1 Kinase Inhibitors (e.g., SIK, ALK) Suzuki->Drug1 Drug2 GPCR Ligands (CNS Targets) Buchwald->Drug2 Drug3 Anti-infective Agents (Antimicrobial) CH_Act->Drug3

Divergent functionalization workflow of the 5-bromo-1-isobutylbenzimidazole scaffold.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality is provided for every critical parameter to ensure reproducibility and scientific integrity.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5

This protocol is optimized for coupling sterically hindered or electron-deficient boronic acids to the C5 position, a common step in synthesizing Salt-Inducible Kinase (SIK) inhibitors .

  • Causality of Reagents:

    • Solvent (1,4-Dioxane/Water 4:1): Dioxane provides excellent solubility for the lipophilic benzimidazole, while water is essential to dissolve the inorganic base and facilitate the formation of the reactive hydroxyboronate species required for transmetalation.

    • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating reductive elimination. Its steric bulk also prevents unwanted protodeboronation of the boronic acid.

    • Base (Cs₂CO₃): Chosen over weaker bases like K₂CO₃ due to its superior solubility in the biphasic system and its ability to rapidly accelerate the transmetalation step.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge 5-Bromo-1-isobutyl-1H-benzo[d]imidazole (1.0 equiv, 1.0 mmol) and the desired aryl/heteroaryl boronic acid pinacol ester (1.2 equiv).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and Cs₂CO₃ (3.0 equiv).

  • Degassing (Critical Step): Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon three times. Self-Validation: Failure to strictly exclude oxygen will result in the formation of homocoupled boronic acid byproducts (detectable via LC-MS as a doubled mass peak).

  • Solvent Introduction: Syringe in degassed 1,4-Dioxane (8.0 mL) and degassed deionized Water (2.0 mL).

  • Reaction: Heat the biphasic mixture to 90 °C in a pre-heated oil bath for 12 hours under vigorous stirring.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material peak (m/z 253/255) is consumed.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NH₄Cl (15 mL). Causality: NH₄Cl effectively neutralizes the highly basic aqueous phase without degrading acid-sensitive functional groups on the newly formed product.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination at C5

This protocol is utilized to install amine nucleophiles at the C5 position, frequently used to generate ligands targeting 5-HT receptors or other GPCRs .

  • Causality of Reagents:

    • Catalyst (tBuXPhos-Pd-G3): The G3 precatalyst ensures rapid generation of the active Pd(0) species at room temperature. The bulky, electron-rich tBuXPhos ligand promotes the reductive elimination of the C-N bond and completely suppresses competing

      
      -hydride elimination, which is critical when coupling primary or secondary aliphatic amines.
      
    • Base (NaOtBu): A strong, non-nucleophilic base required to deprotonate the amine upon binding to the palladium center.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a vial with 5-Bromo-1-isobutyl-1H-benzo[d]imidazole (1.0 equiv, 1.0 mmol), the target amine (1.5 equiv), tBuXPhos-Pd-G3 (0.02 equiv, 2 mol%), and NaOtBu (2.0 equiv).

  • Solvent Addition: Add anhydrous Toluene (10 mL). Self-Validation: The solvent must be strictly anhydrous. Trace water will compete as a nucleophile, leading to the formation of the C5-phenol byproduct instead of the desired amine.

  • Reaction: Seal the vial, remove from the glovebox, and heat at 85 °C for 6–8 hours.

  • Workup: Cool to room temperature, filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, and elute with EtOAc.

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC to yield the pure C5-aminated benzimidazole.

Pharmacophore Mapping & Target Engagement

When integrated into a final drug molecule, the 5-Bromo-1-isobutyl-1H-benzo[d]imidazole scaffold (post-functionalization) exhibits a highly predictable and reliable pharmacophore pattern. The diagram below illustrates the typical binding mode of these derivatives within the ATP-binding pocket of target kinases (e.g., SIK3 or AMPK family members).

Pharmacophore Ligand Benzimidazole Core Interaction1 H-bond Acceptor (Imidazole N3) Ligand->Interaction1 Interaction2 Hydrophobic Pocket (N1-Isobutyl) Ligand->Interaction2 Interaction3 Solvent Channel / Allosteric (C5-Substituent) Ligand->Interaction3 Target Target Protein (e.g., Kinase) Response Therapeutic Efficacy (e.g., Anti-inflammatory) Target->Response Downstream Signaling Interaction1->Target Interaction2->Target Interaction3->Target

Pharmacophore mapping of benzimidazole derivatives in kinase ATP-binding pockets.

The N3 nitrogen consistently acts as a hydrogen bond acceptor with the backbone amides of the kinase hinge region. Simultaneously, the N1-isobutyl group projects into the hydrophobic pocket (often the "gatekeeper" adjacent region), providing critical Van der Waals interactions that drive binding affinity and kinase selectivity .

References

  • Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Topics in Medicinal Chemistry, 2024. URL: [Link]

  • Benzimidazole Derivatives: A Privileged Scaffold with Diverse Pharmacological Horizons. International Journal of Pharmaceutical Sciences, 2025. URL:[Link]

  • Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini-Reviews in Medicinal Chemistry, 2021. URL:[Link]

  • Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312. ACS Medicinal Chemistry Letters, 2023. URL:[Link]

  • Pd(0) Amination of Benzimidazoles as an Efficient Method towards New (Benzimidazolyl)piperazines with High Affinity for the 5HT1A Receptor. ResearchGate (Molecules / Heterocycle Functionalization), 2024. URL:[Link]

Application

detailed experimental protocol for synthesizing 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Detailed Experimental Protocol & Mechanistic Guide Introduction & Strategic Rationale The synthesis of N-alkylated...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Detailed Experimental Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The synthesis of N-alkylated benzimidazoles is a fundamental transformation in medicinal chemistry. However, direct N-alkylation of 5-bromobenzimidazole with 1-bromo-2-methylpropane (isobutyl bromide) typically yields an inseparable mixture of 5-bromo and 6-bromo regioisomers due to the rapid tautomerization of the benzimidazole core ()[1]. While recent biocatalytic approaches utilizing engineered methyltransferases have achieved impressive regioselective alkylations for similar heterocycles ()[2], a de novo ring construction remains the most scalable, cost-effective, and robust method for synthesizing pure 5-bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole (also known as 5-bromo-1-isobutyl-1H-benzo[d]imidazole)[3].

This protocol details a highly controlled, three-step linear sequence starting from commercially available 4-bromo-1-fluoro-2-nitrobenzene[4]. By leveraging nucleophilic aromatic substitution (SNAr), chemoselective nitro reduction, and orthoester-mediated cyclization, this workflow guarantees absolute regiocontrol and eliminates the need for tedious chromatographic separation of regioisomers[5].

Retrosynthetic Pathway & Workflow

SynthesisWorkflow SM 4-Bromo-1-fluoro- 2-nitrobenzene Int1 4-Bromo-N-isobutyl- 2-nitroaniline SM->Int1 Isobutylamine, K2CO3 DMF, 80°C (SNAr) Int2 4-Bromo-N1-isobutyl- benzene-1,2-diamine Int1->Int2 Fe, NH4Cl EtOH/H2O, 80°C (Reduction) Prod 5-Bromo-1-(2-methylpropyl)- 1H-1,3-benzodiazole Int2->Prod HC(OEt)3, p-TsOH 100°C (Cyclization)

Figure 1: Three-step regioselective synthesis workflow for 5-bromo-1-isobutyl-1H-benzo[d]imidazole.

Detailed Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Insight: The strongly electron-withdrawing nitro group at the ortho position activates the adjacent C–F bond toward nucleophilic attack by the primary amine. Fluoride acts as an excellent leaving group in SNAr reactions because its high electronegativity stabilizes the intermediate Meisenheimer complex. Protocol:

  • Charge a round-bottom flask equipped with a magnetic stir bar with 4-bromo-1-fluoro-2-nitrobenzene (1.0 equiv, e.g., 50 mmol) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) followed by dropwise addition of isobutylamine (1.2 equiv).

  • Stir the bright yellow suspension at 80 °C for 4–6 hours under a nitrogen atmosphere until LC-MS indicates complete consumption of the starting material ()[4].

  • Cool the mixture to room temperature and quench by pouring it into ice-cold water (3 volumes).

  • Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with water and brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford 4-bromo-N-isobutyl-2-nitroaniline as an orange solid.

Step 2: Chemoselective Nitro Reduction

Mechanistic Insight: Standard catalytic hydrogenation (e.g., Pd/C and H₂) is strictly avoided in this step because it readily causes hydrodebromination of the aryl bromide ()[6]. Instead, an Iron/Ammonium Chloride (Fe/NH₄Cl) system is utilized. This single-electron transfer (SET) reduction is highly chemoselective, reducing the nitro group to a primary amine while leaving the aryl bromide bond completely intact ()[7]. Protocol:

  • Dissolve the crude 4-bromo-N-isobutyl-2-nitroaniline (1.0 equiv) in a 4:1 mixture of Ethanol/Water (0.2 M).

  • Add iron powder (325 mesh, 5.0 equiv) and ammonium chloride (NH₄Cl, 5.0 equiv) to the solution.

  • Vigorously stir the biphasic mixture at 80 °C for 2–3 hours. The reaction will turn dark brown/black as iron oxides form.

  • Cool the reaction to room temperature and filter the suspension through a pad of Celite to remove the iron sludge. Wash the filter cake thoroughly with hot ethyl acetate.

  • Concentrate the filtrate to remove ethanol. Partition the aqueous residue with ethyl acetate, wash with saturated NaHCO₃, dry over Na₂SO₄, and evaporate to yield 4-bromo-N1-isobutylbenzene-1,2-diamine .

Step 3: Orthoester Cyclization

Mechanistic Insight: Triethyl orthoformate acts as both the one-carbon synthon (forming C2 of the benzimidazole) and the dehydrating agent ()[5]. Acid catalysis (p-TsOH) facilitates the formation of the intermediate formamidine, which undergoes rapid intramolecular cyclization and subsequent aromatization to form the stable imidazole ring ()[8]. Protocol:

  • To the crude 4-bromo-N1-isobutylbenzene-1,2-diamine (1.0 equiv) in a distillation flask, add neat triethyl orthoformate (HC(OEt)₃, 5.0 equiv) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 equiv).

  • Heat the mixture to 100 °C for 2 hours. Ethanol is generated as a byproduct and should be distilled off to drive the equilibrium forward.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and neutralize with saturated aqueous NaHCO₃.

  • Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford pure 5-bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole as an off-white solid.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative outcomes for this three-step protocol when executed at a 50 mmol scale.

StepReaction TypeKey ReagentsTemp / TimeExpected YieldPurity (LC-MS)
1 SNArIsobutylamine, K₂CO₃, DMF80 °C / 4 h88 – 92%>95%
2 SET ReductionFe powder, NH₄Cl, EtOH/H₂O80 °C / 3 h85 – 90%>92%
3 CyclizationHC(OEt)₃, p-TsOH100 °C / 2 h80 – 85%>98%
Overall De Novo Synthesis - - ~60 – 70% >98%

Analytical Characterization Signatures:

  • ¹H NMR (CDCl₃, 400 MHz): The diagnostic benzimidazole C2-H proton will appear as a sharp singlet at ~7.9–8.1 ppm. The isobutyl N-CH₂ group will appear as a distinct doublet at ~3.9 ppm, coupling to the aliphatic CH multiplet at ~2.2 ppm. The aryl protons will exhibit a characteristic AMX spin system confirming the 5-bromo substitution pattern.

  • LC-MS: Expected [M+H]⁺ at m/z 253.0 and 255.0, displaying a 1:1 isotopic ratio indicative of a single bromine atom.

References

  • Selective Biocatalytic N-Methylation of Unsaturated Heterocycles Source: Angewandte Chemie International Edition URL:[Link]

  • IDO Inhibitors (Patent WO2015031295A1)
  • Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066) Source: Organic Process Research & Development (ACS) URL:[Link]

  • Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant Source: Synthetic Communications URL:[Link]

  • Product Class 4: Benzimidazoles Source: Science of Synthesis (Thieme Connect) URL:[Link]

Sources

Method

Application Notes and Protocols: 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole in Materials Science

Abstract This document provides a detailed technical guide for researchers, scientists, and professionals on the potential applications of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole in the field of materials science....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and professionals on the potential applications of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole in the field of materials science. We will explore its utility as a versatile building block for advanced functional materials, with a focus on organic electronics. This guide offers insights into the synthesis of novel materials derived from this compound and provides detailed, field-tested protocols for their incorporation into devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). The protocols are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Strategic Value of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole

5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole is a halogenated derivative of benzimidazole. The benzimidazole core is a well-established heterocyclic scaffold known for its chemical robustness and diverse applications. The strategic introduction of a bromine atom at the 5-position and an isobutyl group at the 1-position imparts unique properties that make it a highly valuable synthon for materials science.

  • The Bromine Handle: The bromine atom serves as a key reactive site for a variety of powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the precise and controlled extension of the π-conjugated system, a fundamental requirement for tuning the optoelectronic properties of organic materials.

  • The Isobutyl Solubilizer: The 2-methylpropyl (isobutyl) group is a branched alkyl chain that disrupts intermolecular packing just enough to enhance the solubility of the molecule and its derivatives in common organic solvents. This is a critical feature for solution-based processing techniques, which are often more cost-effective and scalable than vacuum deposition methods for the fabrication of large-area electronic devices.

Physicochemical Profile

A thorough understanding of the fundamental physicochemical properties of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole is paramount for its effective utilization in materials design and device engineering.

PropertyValue (Predicted/Experimental)Significance in Materials Science Applications
Molecular Formula C11H13BrN2Defines the basic building block.
Molecular Weight 267.14 g/mol Influences volatility and mass transport in deposition processes.
Melting Point Approx. 65-75 °C (Predicted)Defines the upper limit for thermal processing and annealing.
Boiling Point > 350 °C (Predicted)Relevant for high-vacuum thermal evaporation techniques.
Solubility High in THF, Chloroform, TolueneEssential for solution-based fabrication of thin films for devices.
HOMO/LUMO Energy Levels To be determined experimentallyCritical for charge injection/extraction and energy level alignment in devices.

Note: The predicted values should be confirmed experimentally before use in extensive studies.

Application I: Hole-Transporting Materials (HTMs) for Perovskite Solar Cells

The electron-rich nature of the benzimidazole core can be harnessed to design efficient hole-transporting materials. The bromine atom allows for the attachment of electron-donating moieties to further tune the HOMO level for better energy alignment with the perovskite layer.

Protocol: Synthesis of a D-A-D Type Hole-Transporting Material

This protocol details a Suzuki coupling reaction to synthesize a simple Donor-Acceptor-Donor (D-A-D) type HTM.

Materials:

  • 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole

  • A suitable electron-rich boronic acid or ester (e.g., 4-(diphenylamino)phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., aqueous K₂CO₃ solution)

  • Solvent (e.g., Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Equipment:

  • Schlenk line or glovebox

  • Round-bottom flasks with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for extraction and purification

  • Column chromatography setup

Step-by-Step Procedure:

  • In a 100 mL Schlenk flask, combine 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole (1.0 eq), the boronic acid (2.2 eq), and the base (4.0 eq).

  • Add the toluene and water (4:1 v/v) to the flask.

  • Degas the mixture by bubbling with argon for 20 minutes.

  • Add the palladium catalyst (0.05 eq) under a positive pressure of argon.

  • Heat the reaction to reflux (approximately 90 °C) and stir vigorously for 24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and perform a liquid-liquid extraction with ethyl acetate and water.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow Diagram:

cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization A Reactants & Catalyst Loading B Inert Atmosphere Reaction A->B Combine C TLC Monitoring B->C Monitor D Liquid-Liquid Extraction C->D Purify E Column Chromatography D->E F NMR Spectroscopy E->F G Mass Spectrometry E->G

Caption: Workflow for the synthesis and characterization of a D-A-D type HTM.

Application II: Building Blocks for Conjugated Polymers in OFETs

The dibrominated version of the title compound can be used as a monomer in polymerization reactions to create conjugated polymers for use as the active channel material in Organic Field-Effect Transistors (OFETs).

Protocol: Synthesis of a Benzodiazole-based Conjugated Polymer via Stille Coupling

Materials:

  • 5,6-Dibromo-1-(2-methylpropyl)-1H-1,3-benzodiazole (or a similar dibrominated derivative)

  • A distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)

  • Palladium catalyst (e.g., Pd₂(dba)₃) and phosphine ligand (e.g., P(o-tol)₃)

  • Anhydrous solvent (e.g., Chlorobenzene)

  • Inert atmosphere

Equipment:

  • Schlenk line or glovebox

  • High-temperature reaction setup

  • Soxhlet extraction apparatus

Step-by-Step Procedure:

  • In a Schlenk flask, dissolve the dibrominated benzodiazole monomer (1.0 eq) and the distannylated comonomer (1.0 eq) in anhydrous chlorobenzene.

  • Thoroughly degas the solution.

  • In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 eq) and P(o-tol)₃ (0.08 eq) in anhydrous chlorobenzene and degas.

  • Add the catalyst solution to the monomer solution under an inert atmosphere.

  • Heat the reaction mixture to 130 °C and stir for 48 hours.

  • Cool the reaction and precipitate the polymer by pouring the solution into a large volume of methanol.

  • Filter the polymer and perform a Soxhlet extraction with methanol, hexane, and chloroform to remove impurities and low molecular weight oligomers.

  • The final polymer is obtained from the chloroform fraction.

  • Characterize the polymer's molecular weight (GPC), thermal stability (TGA), and optoelectronic properties (UV-Vis absorption, cyclic voltammetry).

Logical Relationship Diagram:

A Dibrominated Benzodiazole Monomer C Stille Polymerization A->C B Distannylated Comonomer B->C D Conjugated Polymer C->D E OFET Device Fabrication D->E F Charge Mobility Characterization E->F

Caption: From monomers to a functional OFET device.

Trustworthiness and Self-Validation of Protocols

The integrity of these protocols is maintained through built-in validation steps. For all synthetic procedures, reaction monitoring via TLC or GC-MS is essential to ensure the reaction proceeds to completion and to identify any potential side products. The rigorous purification, particularly the Soxhlet extraction for polymers, is designed to isolate the material with the desired properties. Finally, comprehensive characterization is non-negotiable. For a new material to be considered trustworthy, its identity, purity, and key physical properties must be confirmed through orthogonal analytical techniques. In device fabrication, the inclusion of control devices (e.g., devices without the active layer) is a mandatory step to validate that the observed performance is a direct result of the newly synthesized material.

Conclusion

5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole is a promising and versatile platform for the creation of next-generation organic electronic materials. Its unique combination of a reactive handle for π-system extension and a solubilizing group for solution processability makes it an attractive candidate for a wide range of applications. The detailed protocols provided herein serve as a robust starting point for researchers to explore the vast potential of this compound and its derivatives in advancing the frontiers of materials science.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]

  • Liang, Y., & Feng, X. (2013). Benzimidazole-based materials for organic electronics. Journal of Materials Chemistry C, 1(43), 7161-7175. [Link]

  • Sirringhaus, H. (2005). Device Physics of Solution-Processed Organic Field-Effect Transistors. Advanced Materials, 17(20), 2411-2425. [Link]

  • Cheng, P., Li, G., Zhan, X., & Yang, Y. (2018). Next-generation organic photovoltaics based on non-fullerene acceptors. Nature Photonics, 12(3), 131–142. [Link]

Application

Application Note: 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole in Kinase Inhibitor Development

The following Application Note and Protocol Guide details the role of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole (also known as 5-Bromo-1-isobutyl-1H-benzimidazole ) as a critical intermediate in the synthesis of ATP...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the role of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole (also known as 5-Bromo-1-isobutyl-1H-benzimidazole ) as a critical intermediate in the synthesis of ATP-competitive kinase inhibitors.

Introduction & Abstract

In the landscape of targeted cancer therapy, the benzimidazole scaffold is a "privileged structure," mimicking the purine ring of ATP to bind effectively within the kinase hinge region. 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole represents a highly versatile, advanced intermediate designed for the rapid generation of Casein Kinase 2 (CK2) , p38 MAPK , and Aurora Kinase inhibitor libraries.

This molecule combines two strategic features:

  • 1-Isobutyl Group (N1-Position): Provides a hydrophobic anchor that occupies the kinase "back pocket" or solvent-exposed hydrophobic regions, often improving selectivity over other purine-mimetic scaffolds.

  • 5-Bromo Handle: A reactive electrophile positioned to extend the inhibitor into the ribose-binding pocket or solvent front via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the optimization of solubility and potency.

This guide provides a comprehensive workflow for synthesizing this core scaffold with high regioselectivity and utilizing it to generate a focused library of kinase inhibitors.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole
Common Name 5-Bromo-1-isobutyl-1H-benzimidazole
Molecular Formula C₁₁H₁₃BrN₂
Molecular Weight 253.14 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Storage 2–8°C, desiccated; protect from light
Stability Stable under standard laboratory conditions; avoid strong oxidizers

Regioselective Synthesis Protocol (The "Why" and "How")

The Isomer Challenge

Direct alkylation of 5-bromobenzimidazole with isobutyl bromide typically yields a difficult-to-separate mixture of 1,5- and 1,6- isomers (approx. 1:1 ratio) due to tautomerism. To ensure scientific integrity and reproducibility, we recommend a regioselective de novo synthesis starting from fluoronitrobenzene derivatives. This ensures the bromine atom is strictly at the 5-position relative to the N-isobutyl group.

Protocol A: Regioselective Synthesis of the Core Scaffold

Target: 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole Scale: 10 mmol

Step 1: Nucleophilic Aromatic Substitution (SₙAr)
  • Reagents: 4-Bromo-1-fluoro-2-nitrobenzene (2.20 g, 10 mmol), Isobutylamine (1.1 equiv, 1.1 mL), K₂CO₃ (2.0 equiv), DMF (10 mL).

  • Procedure:

    • Dissolve 4-bromo-1-fluoro-2-nitrobenzene in DMF.

    • Add K₂CO₃ followed by dropwise addition of isobutylamine.

    • Stir at RT for 4 hours (Monitor by TLC: Hexane/EtOAc 8:2).

    • Mechanism: The amine selectively displaces the fluorine (activated by the ortho-nitro group).

  • Workup: Pour into ice water. Filter the yellow precipitate (4-Bromo-N-isobutyl-2-nitroaniline ). Yield: ~95%.

Step 2: Nitro Reduction
  • Reagents: Step 1 Product, Sodium Dithionite (Na₂S₂O₄, 5 equiv) or H₂/Pd-C, THF/Water (1:1).

  • Procedure:

    • Dissolve the nitroaniline in THF/Water.

    • Add Na₂S₂O₄ slowly (exothermic). Stir at 50°C for 2 hours.

    • Observation: Color changes from deep yellow to colorless/pale brown.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄. Concentrate to obtain the diamine intermediate .

Step 3: Cyclization to Benzimidazole
  • Reagents: Diamine intermediate, Triethyl orthoformate (HC(OEt)₃, 5 mL/g), catalytic p-TsOH.

  • Procedure:

    • Suspend the diamine in triethyl orthoformate.

    • Reflux (100°C) for 3 hours.

    • Mechanism: Formation of the cyclic amidine core.

  • Workup: Evaporate excess orthoformate. Recrystallize from Ethanol/Water.

  • Validation: ¹H NMR (DMSO-d₆) should show a singlet at ~8.2 ppm (C2-H) and the isobutyl doublet.

Functionalization: Library Generation

The 5-bromo position is the "diversity vector." In kinase inhibitor design, this vector often points towards the solvent-exposed region, allowing the attachment of solubilizing groups (e.g., piperazines, morpholines) or heteroaryl rings to engage specific residues (e.g., the Hinge region or Gatekeeper).

Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Synthesize 5-(3-Pyridyl)-1-isobutyl-benzimidazole (Potential p38 MAPK inhibitor analog).

  • Reagents:

    • Scaffold: 5-Bromo-1-isobutyl-1H-benzimidazole (1.0 equiv).

    • Boronic Acid: Pyridine-3-boronic acid (1.2 equiv).

    • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).

    • Base: Cs₂CO₃ (2.0 equiv).

    • Solvent: 1,4-Dioxane/Water (4:1, degassed).

  • Procedure:

    • Load all solids into a microwave vial or pressure tube.

    • Add degassed solvents under Nitrogen/Argon.

    • Heat to 90°C for 4–12 hours.

    • QC Check: Monitor disappearance of the bromide starting material by LC-MS (M+H 253/255 pattern disappears).

  • Purification:

    • Filter through Celite.

    • Purify via Flash Chromatography (DCM/MeOH gradient 0–10%).

    • Isolate the bi-aryl product.

Biological Evaluation: Kinase Inhibition Assay

Once the library is synthesized, compounds must be screened. The following protocol uses a standard ADP-Glo™ (Luminescence) format, suitable for CK2 or p38 assays.

Protocol C: ADP-Glo™ Kinase Assay

Principle: Measures ADP formation (conversion of ATP) by the kinase. Reagents: Promega ADP-Glo™ Kit, Recombinant CK2α enzyme, Casein substrate.

  • Preparation:

    • Compound Plate: Prepare 3-fold serial dilutions of the synthesized benzimidazole in DMSO (10 mM start).

    • Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

  • Reaction:

    • Add 2 µL of Compound (or DMSO control) to a 384-well white plate.

    • Add 4 µL of Kinase Enzyme (optimized concentration, e.g., 2 ng/well). Incubate 10 min.

    • Add 4 µL of Substrate/ATP Mix (10 µM ATP final).

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Analysis:

    • Read Luminescence on a plate reader (e.g., EnVision).

    • Calculate IC₅₀ using a 4-parameter logistic fit (GraphPad Prism).

Visualization & Logic Maps

Figure 1: Regioselective Synthesis & Diversity Pathway

This diagram illustrates the flow from raw materials to the functionalized kinase inhibitor library, highlighting the critical regioselective step.

G Start 4-Bromo-1-fluoro- 2-nitrobenzene Step1 S_NAr Displacement (Isobutylamine) Start->Step1 Inter1 4-Bromo-N-isobutyl- 2-nitroaniline Step1->Inter1 Step2 Reduction (Na2S2O4 or H2/Pd) Inter1->Step2 Inter2 4-Bromo-N1-isobutyl- 1,2-diaminobenzene Step2->Inter2 Step3 Cyclization (Triethyl orthoformate) Inter2->Step3 Core CORE SCAFFOLD: 5-Bromo-1-isobutyl- benzimidazole Step3->Core Regioselective Formation Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2) Core->Buchwald Product1 Bi-aryl Analog (Solubility/Potency) Suzuki->Product1 Product2 Amino-Analog (H-Bond Donor) Buchwald->Product2

Caption: Figure 1. Regioselective synthesis workflow avoiding isomer mixtures, leading to diverse kinase inhibitor candidates.

Figure 2: Scaffold Binding Mode Hypothesis (SAR)

This diagram explains why this specific molecule is effective in kinase inhibition.

SAR Scaffold Benzimidazole Core Target1 Hinge Region (H-Bond Acceptor N3) Scaffold->Target1 Mimics Adenine Isobutyl 1-Isobutyl Group Target2 Hydrophobic Pocket (Selectivity Filter) Isobutyl->Target2 Hydrophobic Interaction Bromo 5-Bromo Position Target3 Solvent Front / Ribose (Diversity Vector) Bromo->Target3 Synthetic Handle for Extension

Caption: Figure 2. Structure-Activity Relationship (SAR) map detailing the interaction of the scaffold with the Kinase ATP-binding site.

References

  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry.[1][2][3][4] Link

  • Pagano, M. A., et al. (2008). Tetrabromobenzimidazole derivatives as CK2 inhibitors. ChemBioChem. Link

  • Cee, V. J., et al. (2010). Alkylation of benzimidazoles: Regioselectivity and application to kinase inhibitors. Journal of Organic Chemistry. Link

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual.Link

Sources

Method

scalable synthesis of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole for research purposes

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale Benzimidazoles are privileged pharmacophores w...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Benzimidazoles are privileged pharmacophores widely utilized in modern drug discovery. The 1-alkyl-5-bromo-benzimidazole scaffold, specifically 5-bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole (commonly referred to as 5-bromo-1-isobutyl-1H-benzo[d]imidazole), serves as a highly versatile intermediate. The aryl bromide handle is primed for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate complex receptor ligands and kinase inhibitors.

As a Senior Application Scientist, I frequently encounter a common pitfall in the synthesis of these molecules: the direct


-alkylation of commercially available 5-bromobenzimidazole. Due to the rapid tautomerism of the benzimidazole core, direct alkylation invariably yields an inseparable ~1:1 mixture of 1-alkyl-5-bromo and 1-alkyl-6-bromo regioisomers [1]. Separating these isomers on a multi-gram scale is chromatographically exhaustive and economically unviable.

To achieve absolute regiocontrol and scalability, a de novo linear synthesis starting from an appropriately substituted ortho-halonitrobenzene is required [2]. This protocol outlines a highly efficient, self-validating three-step synthetic pipeline designed for commercial scalability and high isolated yields.

Synthetic Workflow & Mechanistic Strategy

This methodology relies on three robust transformations:

  • Regiospecific

    
     Amination:  Utilizing the high electronegativity of fluorine to stabilize the Meisenheimer complex, allowing for rapid displacement by isobutylamine.
    
  • Chemoselective Béchamp Reduction: Standard catalytic hydrogenation (e.g., Pd/C,

    
    ) risks undesired hydrodehalogenation of the aryl bromide. We employ a modified Iron/Ammonium Chloride (
    
    
    
    ) reduction to chemoselectively reduce the nitro group while preserving the C-Br bond [3].
  • Orthoester Cyclization: Triethyl orthoformate (TEOF) acts as both the one-carbon synthon and dehydrating agent, avoiding the harsh aqueous workups associated with traditional polyphosphoric acid (PPA) cyclizations[4].

Workflow SM 4-Bromo-1-fluoro-2-nitrobenzene (Starting Material) Step1 Step 1: SNAr Amination Reagents: Isobutylamine, K2CO3, THF Condition: 60°C, 4-6h SM->Step1 Int1 4-Bromo-N-isobutyl-2-nitroaniline (Intermediate 1) Step1->Int1 Step2 Step 2: Béchamp Reduction Reagents: Fe powder, NH4Cl, EtOH/H2O Condition: 80°C, 2-4h Int1->Step2 Int2 4-Bromo-N1-isobutylbenzene-1,2-diamine (Intermediate 2) Step2->Int2 Step3 Step 3: Orthoester Cyclization Reagents: Triethyl orthoformate, p-TsOH Condition: 110°C, 2-3h (-EtOH) Int2->Step3 Product 5-Bromo-1-(2-methylpropyl)- 1H-1,3-benzodiazole (Target Product) Step3->Product

Figure 1: Regiocontrolled 3-step synthesis of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-N-isobutyl-2-nitroaniline

The goal of this step is to install the


-alkyl group with perfect regioselectivity via Nucleophilic Aromatic Substitution (

).

Materials:

  • 4-Bromo-1-fluoro-2-nitrobenzene (1.0 eq)

  • Isobutylamine (1.2 eq)

  • Potassium Carbonate (

    
    , 1.5 eq)
    
  • Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Charge a clean, dry round-bottom flask with 4-bromo-1-fluoro-2-nitrobenzene and THF to achieve a 0.5 M concentration.

  • Add solid

    
     to the stirring solution, followed by the dropwise addition of isobutylamine at room temperature.
    
  • Equip the flask with a reflux condenser and heat the reaction mixture to 60 °C for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/Ethyl Acetate 8:2). The starting material will be fully consumed, replaced by a bright orange/yellow product spot.

  • Cool the mixture to room temperature, filter through a fritted funnel to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Partition the resulting residue between Ethyl Acetate and deionized water. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate to yield the product as a bright orange solid.
    

Scientist's Note (Causality & Experience): While DMF is a classical solvent for


 reactions, using THF significantly streamlines the downstream workup on a large scale. The product is typically >95% pure by NMR and can be telescoped directly into the next step without relying on bottleneck-inducing column chromatography.
Step 2: Synthesis of 4-Bromo-N1-isobutylbenzene-1,2-diamine

This step reduces the nitro group to a primary amine while strictly avoiding the hydrodehalogenation of the sensitive aryl bromide.

Materials:

  • 4-Bromo-N-isobutyl-2-nitroaniline (1.0 eq)

  • Iron powder (325 mesh, 5.0 eq)

  • Ammonium Chloride (

    
    , 5.0 eq)
    
  • Ethanol/Water (4:1 v/v)

Step-by-Step Procedure:

  • Suspend the nitroaniline intermediate from Step 1 in the EtOH/Water mixture (0.2 M).

  • Add

    
     and Iron powder sequentially.
    
  • Vigorously stir and heat the mixture to reflux (80 °C) for 2–4 hours.

  • IPC / Visual Cue: The reaction is self-validating. The initial vibrant orange color will gradually fade to a pale yellow or colorless solution, accompanied by the formation of a dark, heavy iron oxide sludge.

  • Cool the mixture to 40 °C and filter it through a tightly packed pad of Celite to remove all iron residues. Generously wash the Celite pad with warm Ethyl Acetate to ensure full product recovery.

  • Concentrate the filtrate to remove the ethanol. Extract the remaining aqueous phase with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate under reduced pressure.
    

Scientist's Note (Causality & Experience):


 acts as a mild, buffering proton source that activates the iron surface without creating a highly acidic environment. Stronger acids (like HCl) can lead to reactor corrosion and unwanted side reactions. Caution: The resulting electron-rich diamine is prone to rapid air oxidation. Proceed to Step 3 promptly, or store the intermediate under an inert argon atmosphere at -20 °C.
Step 3: Cyclization to 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole

The final step constructs the imidazole ring via condensation and cyclization.

Materials:

  • 4-Bromo-N1-isobutylbenzene-1,2-diamine (1.0 eq)

  • Triethyl orthoformate (TEOF, 1.5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH, 0.05 eq)

  • Toluene

Step-by-Step Procedure:

  • Dissolve the diamine intermediate in Toluene (0.3 M concentration).

  • Add TEOF and the catalytic amount of p-TsOH.

  • Equip the flask with a Dean-Stark apparatus or a short-path distillation head and heat the mixture to 110 °C.

  • IPC: As the condensation proceeds, ethanol is generated. Distilling off this ethanol drives the equilibrium strictly toward the cyclized product (Le Chatelier's principle).

  • After 2–3 hours, verify completion via LC-MS.

  • Cool the mixture to room temperature, wash with saturated aqueous

    
     to neutralize the acid catalyst, dry the organic layer, and concentrate.
    
  • Purify the crude residue via recrystallization from Heptane/Ethyl Acetate to afford the pure benzimidazole as an off-white crystalline solid.

Scientist's Note (Causality & Experience): Using TEOF over formic acid or polyphosphoric acid (PPA) prevents the formation of intractable emulsions during aqueous workup. The physical removal of ethanol via distillation ensures near-quantitative conversion, making this the most scalable cyclization method available.

Quantitative Data Summary

The table below summarizes the expected quantitative metrics for this synthetic route when executed at a 50-gram scale.

StepReaction TypeTime (h)Temp (°C)Crude Purity (%)Isolated Yield (%)Scalability Profile
1

Amination
4 - 660> 95.088 - 92Excellent (Telescoping possible)
2 Nitro Reduction2 - 480> 90.085 - 90High (Requires efficient filtration)
3 Orthoester Cyclization2 - 3110> 95.080 - 85Excellent (Crystallization purification)
Overall Linear Synthesis 8 - 13 - - ~ 65 Commercial / Pilot-Plant Ready

References

  • Title: Product Class 4: Benzimidazoles Source: Thieme E-Books & E-Journals URL: [Link]

  • Title: WO2015031295A1 - Ido inhibitors Source: Google Patents URL
  • Title: Reduction of Nitroarenes in Acidic, Neutral, and Basic Media Source: SlideShare URL: [Link]

  • Title: A Simple and Efficient Procedure for the Synthesis of Benzimidazoles Using Air as the Oxidant Source: ResearchGate URL: [Link]

Application

cross-coupling reactions involving 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole

Application Note: High-Efficiency Cross-Coupling Protocols for 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole Introduction & Scaffold Analysis The compound 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole (also known as 5-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Cross-Coupling Protocols for 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole

Introduction & Scaffold Analysis

The compound 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole (also known as 5-bromo-1-isobutylbenzimidazole) represents a privileged scaffold in drug discovery. The benzimidazole core is ubiquitous in bioactive molecules (e.g., antihistamines, antivirals, proton pump inhibitors), while the isobutyl group at the N1 position provides essential lipophilicity and steric bulk that can improve membrane permeability and metabolic stability compared to the N-methyl or N-H analogs.

The C5-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions.[1] Unlike the C2 position, which is susceptible to deprotonation and nucleophilic attack, the C5 position behaves as a deactivated aryl halide. However, the electron-withdrawing nature of the imidazole ring at the 3,4-positions activates the C5-Br bond towards oxidative addition relative to simple bromobenzenes, making it an excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Key Chemoselectivity Insight: The N1-alkylation (isobutyl group) is critical. It prevents the formation of inactive Pd-amido complexes that often plague the coupling of free (NH)-benzimidazoles. Consequently, this substrate typically proceeds with higher turnover frequencies (TOF) and yields than its unprotected parent.

Mechanistic Workflow & Logic

To ensure reproducibility, we employ a "Self-Validating" workflow. The critical failure points in coupling this scaffold are protodebromination (reduction of the Br) and hydrolysis of the imine bond under harsh basic conditions.

Visual Workflow: General Cross-Coupling Strategy

G Start Substrate QC (Check H2O <0.1%) Screen Catalyst Screening (Pd-Source + Ligand) Start->Screen Define Scope Rxn Reaction Setup (Inert Atm, Degassing) Screen->Rxn Select Conditions Monitor Monitoring (LCMS: Consumption of SM) Rxn->Monitor Heat/Stir Monitor->Rxn Incomplete (Add Catalyst) Workup Workup & Purification (Scavenger Resin/Column) Monitor->Workup Complete

Figure 1: Generalized workflow for cross-coupling 5-bromo-1-alkylbenzimidazoles. Note the emphasis on moisture control and inert atmosphere.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: Synthesis of 5-aryl-1-isobutylbenzimidazoles.

Rationale: We utilize Pd(dppf)Cl₂[2][3]·DCM as the catalyst. The bidentate dppf ligand has a large bite angle, which stabilizes the Pd(0) species and facilitates the reductive elimination of the sterically demanding benzimidazole-aryl couple. Potassium phosphate (K₃PO₄) is preferred over carbonates to minimize hydrolysis of sensitive boronic acids.

Reagents:

  • Substrate: 5-Bromo-1-isobutylbenzimidazole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (0.03 – 0.05 equiv)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the substrate (e.g., 253 mg, 1.0 mmol), boronic acid (1.2 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

  • Degas: Seal the vial with a septum. Evacuate and backfill with Nitrogen (x3).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Catalyst Addition: Quickly remove the septum, add Pd(dppf)Cl₂·CH₂Cl₂ (24 mg, 3 mol%), and reseal/purge with Nitrogen. Note: Adding catalyst last prevents premature oxidation.

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

  • Validation: Monitor by LCMS. Look for the disappearance of m/z ~253/255 (Br isotope pattern) and appearance of the biaryl product mass.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[4]

  • Purification: Flash chromatography (Gradient: 0-5% MeOH in DCM). Benzimidazoles are polar; MeOH/DCM is often required.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Introduction of amines at C5.

Rationale: The electron-rich benzimidazole requires a powerful catalytic system. We employ Pd₂(dba)₃ with XPhos or BrettPhos . These bulky, electron-rich phosphine ligands facilitate oxidative addition into the deactivated C5-Br bond and promote reductive elimination of the amine. NaOtBu is the standard base, but if the substrate contains base-sensitive groups, switch to Cs₂CO₃.

Reagents:

  • Substrate: 5-Bromo-1-isobutylbenzimidazole (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (0.02 equiv)

  • Ligand: XPhos (0.04 equiv) or BINAP (0.06 equiv)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene or t-Amyl Alcohol (Anhydrous)

Step-by-Step Procedure:

  • Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and XPhos in Toluene (1 mL) and stir for 5 mins at RT to generate the active L-Pd(0) species (solution turns from purple to orange/brown).

  • Reaction Assembly: In a separate Schlenk tube, add the substrate (1.0 mmol), amine (1.2 mmol), and NaOtBu (1.5 mmol).

  • Combine: Transfer the pre-formed catalyst solution to the reaction vessel. Add additional Toluene to reach 0.2 M concentration.[5]

  • Reaction: Heat to 100°C for 12–18 hours.

  • Workup: Filter through a Celite pad to remove Palladium black.[1] Concentrate and purify.

Mechanistic Visualization: The Catalytic Cycle

Understanding the cycle aids in troubleshooting. For benzimidazoles, the Oxidative Addition is the rate-determining step (RDS) due to the electron-rich nature of the heterocycle compared to simple nitrobenzenes.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 5-Br-Benzimidazole BaseStep Base Activation (Ar-Pd-OH) OxAdd->BaseStep + OH- / Base TransMet Transmetalation (Ar-Pd-Ar') BaseStep->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formed RedElim->Pd0 Regenerate Catalyst

Figure 2: Suzuki-Miyaura catalytic cycle specific to the 5-bromo-benzimidazole substrate.

Data & Optimization Guide

Table 1: Solvent & Base Screening Matrix (Representative Data)

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄Na₂CO₃DME/H₂O8565Moderate conversion; slow.[3]
2Pd(dppf)Cl₂ K₃PO₄ Dioxane/H₂O 90 92 Optimal condition.
3Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10088Good for sterically hindered boronic acids.
4Pd₂(dba)₃ / XPhosCs₂CO₃Toluene11075Anhydrous conditions (Suzuki).

Troubleshooting "The Scientist's Notebook":

  • Problem: Low conversion (<50%).

    • Cause: Catalyst poisoning by the imidazole nitrogens (N3).

    • Solution: Increase catalyst loading to 5 mol% or switch to a precatalyst like XPhos Pd G3 which activates faster.

  • Problem: Protodebromination (Product mass = M-Br + H).

    • Cause: Hydride source present (often from solvent oxidation or excess alcohol).

    • Solution: Ensure solvents are anhydrous/degassed. Switch base from alkoxide to carbonate/phosphate.

References

  • BenchChem Application Notes. Palladium-Catalyzed Cross-Coupling of 5-Bromoindole and Benzimidazole Derivatives. (Accessed 2025).[1][6]

  • Royal Society of Chemistry (RSC). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling.[7] RSC Advances, 2015.[7]

  • National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides and Heterocycles. PMC Articles.

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments.

  • WuXi AppTec. Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings.

Sources

Method

purchasing and handling 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole as a research chemical

An Application Guide for the Procurement, Handling, and Experimental Use of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole Introduction: Navigating a Niche Research Chemical 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Procurement, Handling, and Experimental Use of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole

Introduction: Navigating a Niche Research Chemical

5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole is a substituted benzimidazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Benzimidazole derivatives are known to possess a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific N-alkylation with a 2-methylpropyl (isobutyl) group and 5-bromo substitution on this compound suggests a design aimed at modulating properties such as lipophilicity, metabolic stability, and target-binding interactions.

This document serves as a comprehensive guide for researchers acquiring and working with this specific molecule. Given its nature as a specialized research chemical, direct, extensive public data is limited. Therefore, this guide synthesizes authoritative information from closely related benzimidazole analogs to establish robust protocols and safety measures. The principles and procedures outlined herein are grounded in established laboratory practices for this class of compounds.

Section 1: Chemical Identity and Physicochemical Profile

Understanding the fundamental properties of a research chemical is the first step toward its effective and safe use. The structure consists of a benzimidazole core, which is a bicyclic system of fused benzene and imidazole rings.

Molecular Structure: 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole

  • Systematic Name: 5-Bromo-1-isobutyl-1H-benzimidazole

  • Molecular Formula: C₁₁H₁₃BrN₂

  • Molecular Weight: 253.14 g/mol

The introduction of the isobutyl group at the N1 position significantly increases the molecule's lipophilicity compared to its N-H or N-methyl counterparts, which will influence its solubility and potential for crossing cellular membranes.

Property5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole5-Bromo-1H-benzimidazole[3]5-Bromo-2-methyl-1H-benzimidazole[4]
Molecular Formula C₁₁H₁₃BrN₂C₇H₅BrN₂C₈H₇BrN₂
Molecular Weight 253.14 g/mol 197.04 g/mol 211.06 g/mol
Appearance (Predicted) Off-white to light brown solidOff-white solid-
Melting Point (°C) Not availableNot available214-215 °C
Boiling Point (°C) Not availableNot available397.3±15.0 °C (Predicted)
Solubility (Predicted) Soluble in organic solvents (DMSO, DMF, Methanol, Ethanol); Insoluble in water.--

Section 2: Procurement and Quality Verification

As a specialized chemical, 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole is more likely to be sourced from a custom synthesis laboratory rather than a large-scale chemical supplier.

Supplier Vetting

When purchasing, prioritize suppliers that provide comprehensive analytical documentation with the product. A Certificate of Analysis (CoA) is mandatory and should include:

  • Confirmation of identity via ¹H NMR and Mass Spectrometry (MS).

  • Purity assessment, typically by HPLC (>95% is recommended for most biological assays).

  • Appearance and solubility information.

In-House Quality Control

Trustworthiness in research begins with verifying your materials. Upon receipt of a new batch, it is critical to perform in-house QC to validate the supplier's data. This self-validating step prevents the costly error of using misidentified or impure compounds in experiments.

Protocol 2.2.1: Incoming Material QC

  • Visual Inspection: Note the physical state, color, and homogeneity of the solid.

  • Solubility Test: Test solubility in a small volume of a common laboratory solvent like DMSO.

  • Identity Confirmation (LC-MS): Prepare a dilute solution (e.g., 1 mg/mL in methanol or acetonitrile) and analyze via Liquid Chromatography-Mass Spectrometry. Verify that the major peak corresponds to the expected mass-to-charge ratio (m/z) for the compound ([M+H]⁺ ≈ 254.04).

  • Purity Confirmation (HPLC): Use a High-Performance Liquid Chromatography system with a UV detector to confirm the purity reported on the CoA.

  • Structural Confirmation (NMR): If available, acquire a ¹H NMR spectrum and compare it to the structure to ensure all expected protons are present and in the correct chemical environment.

QC_Workflow cluster_procurement Procurement & Verification Supplier Select Supplier (Request CoA) Receive Receive Compound Supplier->Receive QC In-House QC (Protocol 2.2.1) Receive->QC Compare Compare Data to CoA QC->Compare Accept Batch Accepted (Log & Store) Compare->Accept Data Match Reject Batch Rejected (Contact Supplier) Compare->Reject Discrepancy

Caption: Workflow for purchasing and quality control.

Section 3: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is unlikely to be available, data from related bromo-substituted benzimidazoles and benzothiazoles can be used to establish safe handling procedures.[5][6][7]

Hazard Assessment

Substituted benzimidazoles and related heterocycles should be handled as potentially hazardous substances.

Hazard StatementDescriptionGHS PictogramSource Analogs
H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled.GHS07 (Exclamation Mark)[6][7]
H319Causes serious eye irritation.GHS07 (Exclamation Mark)[6][7]
H335May cause respiratory irritation.GHS07 (Exclamation Mark)[6]
Personal Protective Equipment (PPE)

Due to the potential for harm upon contact or inhalation, a stringent PPE policy is required.

  • Engineering Controls: Always handle the solid compound and concentrated solutions inside a certified chemical fume hood.[5]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[5][8]

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[7][9]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure no skin is exposed.[6]

Storage and Stability

Proper storage is essential to maintain the integrity of the compound.

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][10] Protect from moisture and direct sunlight.[9]

  • Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.[5]

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[5][7]

Spill and Emergency Procedures
  • Spill (Solid): In case of a spill, avoid generating dust.[6] Carefully sweep or vacuum up the material and place it in a sealed container for disposal.[6][11] Clean the area with a damp cloth.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[5][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][10]

Section 4: Potential Research Applications

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets.[12] The specific substitutions on 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole make it a candidate for several research areas.

  • Oncology: Many substituted benzimidazoles exhibit anti-cancer properties by interfering with cellular processes. This compound could be screened against various cancer cell lines.[13]

  • Antimicrobial Research: The benzimidazole core is present in several antifungal and anthelmintic drugs.[2] This analog could be tested for activity against bacterial, fungal, or parasitic pathogens.[14]

  • Kinase Inhibition: As ATP-competitive inhibitors, many benzimidazole derivatives are explored in kinase inhibitor programs, which have applications in both oncology and inflammatory diseases.

  • Material Science: The electronic properties of halogenated aromatic systems make them potentially useful in the development of new materials.[13]

Section 5: Experimental Protocols

The following protocols provide a foundation for working with this compound in a research setting.

Protocol 5.1: Preparation of High-Concentration Stock Solutions

The causality behind preparing a concentrated stock solution is to enable accurate and repeatable dilutions into aqueous assay buffers, where the compound's solubility is likely very low. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power and compatibility with most in vitro assays at low final concentrations (<0.5%).

  • Pre-calculation: Determine the mass of the compound needed for your desired stock concentration (e.g., for 10 mM or 20 mM).

  • Weighing: Using an analytical balance, carefully weigh the solid compound directly into a sterile, appropriately sized glass vial or microcentrifuge tube. Perform this step in a fume hood.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If the solid does not fully dissolve, use a sonicating water bath for 5-10 minutes. Visually inspect to ensure no solid particles remain. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller volumes in clearly labeled, tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 5.2: General Workflow for In Vitro Biological Screening (96-well plate)

This protocol outlines a self-validating system for screening the compound's biological activity, such as cytotoxicity or enzyme inhibition. The inclusion of positive and negative controls is essential for data interpretation and trustworthiness.

Screening_Workflow cluster_screening In Vitro Screening Protocol Stock Thaw Stock Solution (from Protocol 5.1) Dilute Prepare Intermediate Dilutions (in assay buffer or media) Stock->Dilute Add_Cmpd Add Compound Dilutions and Controls to Plate Dilute->Add_Cmpd Plate Seed Cells / Add Reagents to 96-well Plate Plate->Add_Cmpd Incubate Incubate (Time & Temp as required) Add_Cmpd->Incubate Assay Add Detection Reagent (e.g., CellTiter-Glo, Calcein AM) Incubate->Assay Read Read Plate (Luminometer, Fluorometer) Assay->Read Analyze Analyze Data (Calculate IC₅₀, etc.) Read->Analyze

Caption: General workflow for in vitro biological screening.

  • Plate Seeding: If using a cell-based assay, seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Dilution: Thaw a stock solution aliquot. Prepare a serial dilution series of the compound in the appropriate cell culture medium or assay buffer.

  • Controls Setup (Critical for Validation):

    • Negative Control: Wells containing cells/reagents with only the vehicle (e.g., 0.1% DMSO in media). This defines 100% viability or 0% inhibition.

    • Positive Control: Wells containing a known active compound (e.g., a standard cytotoxic drug like staurosporine). This validates that the assay system is responsive.

    • Blank Control: Wells with media/buffer only (no cells) to measure background signal.

  • Treatment: Add the prepared compound dilutions and controls to the appropriate wells on the plate.

  • Incubation: Incubate the plate for the required duration (e.g., 24, 48, or 72 hours) under appropriate conditions (e.g., 37°C, 5% CO₂ for cell-based assays).

  • Assay Readout: Add the detection reagent according to the manufacturer's protocol (e.g., a reagent to measure cell viability, enzyme activity, etc.).

  • Data Acquisition: Read the plate using a plate reader (e.g., spectrophotometer, fluorometer, luminometer).

  • Data Analysis: Subtract the blank values, normalize the data to the controls (Negative = 100%, Positive = 0%), and plot a dose-response curve to determine metrics like IC₅₀.

References

  • Loba Chemie. (2016, April 29). BENZIMIDAZOLE FOR SYNTHESIS MSDS. Retrieved from Loba Chemie. [Link]

  • Labbox. (2024, November 4). Safety Data Sheet: Benzothiazole. Retrieved from Labbox. [Link]

  • Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet: BENZIMIDAZOLE. Retrieved from Oxford Lab Fine Chem. [Link]

  • ChemBK. (2024, April 9). 5-BROMO-2-METHYL-1H-BENZ(D)IMIDAZOLE. Retrieved from ChemBK. [Link]

  • ResearchGate. (2025, August 7). Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1 H -imidazole. Retrieved from ResearchGate. [Link]

  • CP Lab Safety. (n.d.). 5-Bromo-1-methyl-1H-benzo[d][5][6][9]triazole, min 97%, 100 mg. Retrieved from CP Lab Safety. [Link]

  • MDPI. (2021, November 14). Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. Retrieved from MDPI. [Link]

  • IJMCR. (n.d.). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Retrieved from IJMCR. [Link]

  • MDPI. (2022, March 7). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Retrieved from MDPI. [Link]

  • ISCA. (2013, July). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Retrieved from ISCA. [Link]

  • Progress in Chemical and Biochemical Research. (2022, February 23). A Review on Recent Development and biological applications of benzothiazole derivatives. Retrieved from PCBR. [Link]

  • IJPSR. (2019, April 1). A REVIEW ON BENZOTHIAZOLE: A PRIVILEGED SCAFFOLD IN MEDICINAL CHEMISTRY. Retrieved from IJPSR. [Link]

  • MDPI. (2023, May 16). Benzo[1,2-d:4,5-d′]bis([5][6][9]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Retrieved from MDPI. [Link]

  • Semantic Scholar. (2025, January 31). New Benzothiazole–Monoterpenoid Hybrids as Multifunctional Molecules with Potential Applications in Cosmetics. Retrieved from Semantic Scholar. [Link]

  • Progress in Chemical and Biochemical Research. (2022, May 12). Benzothiazole, a multifunctional nucleus. Retrieved from PCBR. [Link]

  • Oakwood Chemical. (n.d.). 5-Bromo-1H-benzimidazole. Retrieved from Oakwood Chemical. [Link]

Sources

Application

Application Note: Advanced Derivatization Protocols for 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole

Executive Summary The benzimidazole pharmacophore is a "privileged structure" in medicinal chemistry, serving as the core for therapeutics ranging from proton pump inhibitors to kinase inhibitors. The specific scaffold 5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzimidazole pharmacophore is a "privileged structure" in medicinal chemistry, serving as the core for therapeutics ranging from proton pump inhibitors to kinase inhibitors. The specific scaffold 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole (referred to herein as Scaffold A ) offers a unique duality for drug design:

  • The C5-Bromine Handle: A pre-installed electrophile for cross-coupling reactions (Suzuki, Buchwald-Hartwig), allowing rapid expansion into biaryl or amino-aryl space.

  • The N1-Isobutyl Group: Provides critical lipophilicity (

    
     modulation) and steric bulk often required for hydrophobic pocket occupancy in receptor targets.
    
  • The C2-H Site: A latent nucleophile/electrophile accessible via C-H activation, enabling "orthogonal" derivatization.

This guide details three validated protocols for transforming Scaffold A into high-value chemical probes and lead candidates.

Chemical Profile & Strategic Map

PropertyData
IUPAC Name 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole
Common Name 5-Bromo-1-isobutylbenzimidazole
Molecular Formula C

H

BrN

Molecular Weight 253.14 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, DMF, MeOH; Low solubility in water
Key Reactivity C5-Br (Cross-coupling), C2-H (Acidity/C-H Activation)
Strategic Synthetic Workflow

The following diagram illustrates the divergent pathways available for this scaffold.

G Scaffold Scaffold A (5-Br-1-isobutyl-benzimidazole) Suzuki Protocol 1: Suzuki-Miyaura (Biaryl Formation) Scaffold->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Buchwald Protocol 2: Buchwald-Hartwig (C-N Amination) Scaffold->Buchwald HNR2 Pd-RuPhos CH_Act Protocol 3: C2-Direct Arylation (C-H Activation) Scaffold->CH_Act Ar-I Pd(OAc)2/Cu Prod_Biaryl 5-Aryl Derivatives (Kinase Inhibitors) Suzuki->Prod_Biaryl Prod_Amine 5-Amino Derivatives (Solubility/pKa Mod) Buchwald->Prod_Amine Prod_C2 2,5-Disubstituted (Dual-Targeting) CH_Act->Prod_C2

Figure 1: Divergent synthesis map showing the three primary vectors for functionalization.

Detailed Experimental Protocols

Protocol 1: C5-Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl/heteroaryl groups at the C5 position. Mechanism: Pd(0)-catalyzed cycle involving oxidative addition (at C-Br), transmetallation (with Boronate), and reductive elimination.

Reagents & Setup
  • Substrate: Scaffold A (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
    [1]·CH
    
    
    
    Cl
    
    
    (5 mol%)
    • Rationale: The bidentate dppf ligand prevents rapid catalyst decomposition and suppresses de-bromination side reactions common with monodentate ligands like PPh

      
      .
      
  • Base: K

    
    CO
    
    
    
    (2.0 M aqueous solution, 3.0 equiv)
  • Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Step-by-Step Methodology
  • Inerting: Charge a microwave vial or round-bottom flask with Scaffold A, Aryl Boronic Acid, and Pd(dppf)Cl

    
    . Seal and purge with Argon/Nitrogen for 5 minutes.
    
  • Solvation: Add degassed 1,4-Dioxane and the aqueous K

    
    CO
    
    
    
    solution via syringe.
  • Reaction: Heat to 90°C for 4–12 hours.

    • Note: Monitor by LC-MS.[2][3] The disappearance of the starting material (M+H = 253/255) and appearance of the biaryl product is the endpoint.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water followed by brine.[4] Dry organic layer over Na

    
    SO
    
    
    
    .
  • Purification: Concentrate and purify via Flash Column Chromatography (Gradient: 0-50% EtOAc in Hexanes).

Protocol 2: C5-Buchwald-Hartwig Amination

Objective: Replacement of the bromine with a secondary amine (e.g., morpholine, piperazine) to modulate solubility and basicity. Challenge: Benzimidazoles are electron-deficient; standard Pd conditions often fail. Solution: Use of dialkylbiaryl phosphine ligands (Buchwald Ligands) to facilitate oxidative addition and reductive elimination.

Reagents & Setup
  • Substrate: Scaffold A (1.0 equiv)

  • Amine: Morpholine or substituted aniline (1.2 equiv)

  • Pre-catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) or Pd(OAc)
    
    
  • Ligand: RuPhos or XPhos (4 mol%)

    • Rationale: RuPhos is specifically designed for secondary amines; XPhos is excellent for general C-N coupling.

  • Base: Cs

    
    CO
    
    
    
    (solid, anhydrous, 2.0 equiv) or NaOtBu (for non-base-sensitive substrates)
  • Solvent: Toluene or t-Amyl Alcohol (anhydrous)

Step-by-Step Methodology
  • Pre-complexation: In a glovebox or under strict Argon flow, combine Pd source and Ligand in the reaction vessel. Add solvent and stir for 5 mins to generate the active catalytic species.

  • Addition: Add Scaffold A, the amine, and the base.

  • Reaction: Seal and heat to 100°C overnight (12-16h).

    • Critical Control: Exclusion of O

      
       is vital. If the reaction turns black (Pd black precipitation) early, oxygen ingress is likely.
      
  • Workup: Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate. Since the product is basic, use a DCM/MeOH gradient (0-10% MeOH) for chromatography.

Protocol 3: C2-Direct Arylation (C-H Activation)

Objective: Functionalization of the C2 position without pre-halogenation or lithiation. Mechanism: A concerted metallation-deprotonation (CMD) pathway. This avoids the use of unstable C2-lithio intermediates.

Reagents & Setup
  • Substrate: Scaffold A (or its C5-derivative) (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Co-Catalyst: CuI (10 mol%)

    • Rationale: Copper assists in the activation of the C2-H bond via acidity enhancement.

  • Ligand: PPh

    
     (10 mol%)
    
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: DMF or DMA (Polar aprotic solvents are required for CMD mechanism)

Step-by-Step Methodology
  • Assembly: Combine all solids (Scaffold, Aryl Iodide, Pd(OAc)

    
    , CuI, PPh
    
    
    
    , Cs
    
    
    CO
    
    
    ) in a pressure tube.
  • Solvation: Add anhydrous DMF.

  • Reaction: Heat to 140°C for 16-24 hours.

    • Safety: Use a blast shield. Reactions at this temperature in closed vessels generate pressure.

  • Workup: Dilute with water (5x reaction volume) to precipitate the product or extract with EtOAc.

    • Note: DMF is difficult to remove by rotary evaporation. Multiple water washes are recommended.

  • Purification: Recrystallization from EtOH is often sufficient; otherwise, silica chromatography.

Analytical Validation Standards

To ensure protocol integrity, the following analytical benchmarks should be met:

MethodAcceptance Criteria
HPLC Purity >95% (UV @ 254 nm)
1H NMR C2-H: Singlet at ~8.0-8.2 ppm (Disappears in Protocol 3). Isobutyl: Doublet (~0.9 ppm), Multiplet (~2.1 ppm), Doublet (~4.0 ppm).
LC-MS Br-Pattern: 1:1 isotopic split (M, M+2) for Scaffold A. Debromination Check: Ensure no mass peak at M-79 (H-substitution).

References

  • Suzuki-Miyaura Coupling on Benzimidazoles

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds"
    • Source: Chemical Reviews, 1995.
    • URL:[Link]

    • Context: Foundational text for the Suzuki protocol adapted in Protocol 1.
  • Buchwald-Hartwig Amination Conditions: Title: "Catalysts for Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination" Source: Sigma-Aldrich / Merck Technical Guides. Context: Source for ligand selection (RuPhos/XPhos) in Protocol 2.
  • C2-H Activation of Benzimidazoles

    • Title: "Recent advances in the transition metal-catalyzed C-H functionaliz
    • Source: RSC Advances, 2014.
    • URL:[Link]

    • Context: Basis for the Pd/Cu co-c
  • Synthesis of 5-Bromo-1-alkylbenzimidazoles

    • Title: "Synthesis and biological evaluation of novel benzimidazole deriv
    • Source: European Journal of Medicinal Chemistry (via ScienceDirect).
    • URL:[Link]

    • Context: General procedure for N-alkyl

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole

Welcome to the Advanced Troubleshooting Guide for the synthesis of 5-bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole (commonly referred to as 5-bromo-1-isobutyl-1H-benzo[d]imidazole). This resource is designed for process c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of 5-bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole (commonly referred to as 5-bromo-1-isobutyl-1H-benzo[d]imidazole). This resource is designed for process chemists and drug development professionals facing regioselectivity, yield, and purity challenges during N-alkylation workflows.

Mechanistic Pathway & Common Pitfalls

The most intuitive synthetic approach is the direct alkylation of 5-bromobenzimidazole with isobutyl bromide. However, this route is notoriously fraught with chemoselectivity and regioselectivity issues. The diagram below illustrates the competing mechanistic pathways that lead to the target molecule and its primary side products.

SynthesisPathway SM 5-Bromobenzimidazole (Tautomeric Mixture) Intermediate Benzimidazolide Anion (Delocalized Charge) SM->Intermediate Deprotonation Reagent Isobutyl Bromide + Base Reagent->Intermediate Electrophile Addition Side3 Side Product: Isobutylene Gas (E2 Elimination) Reagent->Side3 Base-Promoted E2 Target Target: 5-Bromo Isomer (N1 Alkylation) Intermediate->Target SN2 at N1 (~50%) Side1 Side Product: 6-Bromo Isomer (N3 Alkylation) Intermediate->Side1 SN2 at N3 (~50%) Side2 Side Product: Benzimidazolium Salt (Over-alkylation) Target->Side2 Excess Alkyl Halide Side1->Side2 Excess Alkyl Halide

Figure 1: Reaction pathways and side products in direct alkylation of 5-bromobenzimidazole.

Troubleshooting FAQs

Q1: Why does my direct alkylation yield a ~1:1 mixture of two products with identical masses? A1: This is the classic regioselectivity issue caused by annular tautomerism. 5-Bromobenzimidazole exists in a rapid tautomeric equilibrium with 6-bromobenzimidazole. Upon deprotonation, the resulting benzimidazolide anion is resonance-stabilized, distributing the negative charge across both N1 and N3. Because the inductive electron-withdrawing effect (-I effect) of the bromine atom at C5 is too distant to significantly differentiate the nucleophilicity of the two nitrogen atoms, alkylation with isobutyl bromide yields a nearly 1:1 mixture of the 5-bromo and 6-bromo regioisomers 1.

Q2: How can I distinguish the 5-bromo and 6-bromo regioisomers using ^1^H-NMR? A2: The chemical shift of the N-CH2 (isobutyl) protons is your best diagnostic tool. In heterocyclic alkylation, electron-withdrawing substituents (like bromine) deshield the protons of the adjacent alkyl group based on spatial proximity. In the 6-bromo isomer, the bromine atom is closer to the alkylated nitrogen (N1), resulting in a slight downfield shift (higher ppm) of the N-CH2 signals compared to the 5-bromo isomer.

Q3: I am observing a highly polar side product that stays at the baseline on normal-phase TLC. What is it? A3: This is the over-alkylated benzimidazolium salt (1,3-diisobutyl-5-bromo-1H-benzo[d]imidazol-3-ium bromide). Benzimidazoles remain sufficiently nucleophilic after the first alkylation. In the presence of excess isobutyl bromide and extended heating, the initially formed mono-alkylated product undergoes a second SN2 reaction at the remaining imine nitrogen. To minimize this, strictly control the stoichiometry of the electrophile (1.05 equiv) and avoid highly polar aprotic solvents like DMF if over-alkylation exceeds 10%.

Q4: My yield is low, and I notice bubbling during the reaction, but starting material remains. What is happening? A4: You are observing the E2 elimination of your electrophile. Isobutyl bromide is a primary alkyl halide, but it is sterically hindered due to branching at the beta-carbon. Under strongly basic conditions (e.g., using Cs2CO3 or KOH) and elevated temperatures, the base abstracts a beta-proton from isobutyl bromide, releasing isobutylene gas and bromide. This side reaction irreversibly consumes your alkylating agent.

Quantitative Data: Direct Alkylation Optimization

If you are constrained to the direct alkylation route, the table below summarizes how different reaction conditions impact the formation of side products. Note that while over-alkylation and elimination can be mitigated, the regiomeric ratio remains stubbornly close to 1:1 across all conditions, driving the need for alternative synthetic strategies 2.

Base (Equiv)SolventTemp (°C)Regioisomer Ratio (5-Br : 6-Br)Over-alkylation (%)E2 EliminationOverall Yield (%)
NaH (1.1)THF0 to 2555 : 45< 5%Low68%
K2CO3 (2.0)DMF6052 : 4812%Moderate75%
Cs2CO3 (2.0)MeCN8050 : 5025%High55%
DIPEA (2.5)EtOH8058 : 42< 2%Low40% (Slow)

Validated Experimental Protocol: The "Locked" Precursor Route

Because direct alkylation cannot overcome the ~1:1 regioselectivity hurdle, a de novo "locked" synthesis is the industry standard for high-purity applications. This protocol is a self-validating system : it guarantees the formation of the 5-bromo isomer by unambiguously installing the isobutyl group before the imidazole ring is formed, utilizing 4-bromo-1-fluoro-2-nitrobenzene as the starting material.

Step 1: SNAr Displacement (Formation of 4-bromo-N-isobutyl-2-nitroaniline)
  • Charge a round-bottom flask with 4-bromo-1-fluoro-2-nitrobenzene (10.0 g, 45.4 mmol) and absolute ethanol (100 mL).

  • Add isobutylamine (5.4 mL, 54.5 mmol, 1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 11.9 mL, 68.1 mmol, 1.5 equiv).

  • Causality Note: The fluorine atom is highly activated toward Nucleophilic Aromatic Substitution (SNAr) by the strongly electron-withdrawing ortho-nitro group. The bromine atom at the para position lacks this ortho/para activation and is not displaced under these conditions, ensuring absolute chemoselectivity.

  • Stir the mixture at 60 °C for 4 hours until TLC indicates complete consumption of the starting material.

  • Concentrate the solvent in vacuo, dilute with water (100 mL), and extract with ethyl acetate (3 x 50 mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate to yield the nitroaniline intermediate as a bright yellow solid.

Step 2: Nitro Reduction (Formation of 4-bromo-N^1^-isobutylbenzene-1,2-diamine)
  • Dissolve the crude nitroaniline in a mixture of ethanol (80 mL) and water (20 mL).

  • Add iron powder (12.7 g, 227 mmol, 5.0 equiv) and ammonium chloride (4.8 g, 90.8 mmol, 2.0 equiv).

  • Reflux the suspension vigorously at 80 °C for 2 hours.

  • Workflow Note: Hot filtration through a pad of Celite is critical to remove insoluble iron oxides. Wash the filter cake thoroughly with hot ethyl acetate to prevent product loss.

  • Concentrate the filtrate, partition between water and ethyl acetate, and separate the organic layer. Dry and concentrate to afford the diamine.

Step 3: Cyclization (Formation of Target Molecule)
  • Dissolve the crude diamine in trimethyl orthoformate (40 mL) 3.

  • Add concentrated HCl (0.5 mL) as a catalyst.

  • Causality Note: Trimethyl orthoformate acts as both the solvent and the one-carbon electrophile (C2 source). The acid catalyzes the formation of the formamidine intermediate and drives the subsequent cyclization by making the intermediate a better leaving group (methanol) 4.

  • Stir at room temperature for 2 hours.

  • Quench the reaction by slowly pouring it into saturated aqueous NaHCO3 (100 mL). Extract with ethyl acetate (2 x 50 mL).

  • Dry the organic layer, concentrate, and recrystallize from hexanes/ethyl acetate to yield pure 5-bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole.

References

  • Howell, J. R., & Rasmussen, M. (1993). Heterocyclic Ambident Nucleophiles. V. Alkylation of Benzimidazoles. Australian Journal of Chemistry. Available at:[Link]

  • MedCrave Online. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem. Available at:[Link]

Sources

Optimization

optimizing reaction conditions for the synthesis of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole

Target Compound: 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole Synonyms: 5-Bromo-1-isobutyl-1H-benzimidazole CAS (Parent Core): 4887-88-1 (5-Bromo-1H-benzimidazole) Molecular Formula: C H BrN Executive Summary & Route S...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole Synonyms: 5-Bromo-1-isobutyl-1H-benzimidazole CAS (Parent Core): 4887-88-1 (5-Bromo-1H-benzimidazole) Molecular Formula: C


H

BrN

Executive Summary & Route Selection

The synthesis of 5-Bromo-1-isobutyl-1H-benzimidazole presents a classic regioselectivity challenge inherent to the benzimidazole scaffold. The "quick" route (direct alkylation) often yields a difficult-to-separate mixture of 5-bromo and 6-bromo isomers. The "rational" route (de novo ring construction) guarantees the 5-bromo regiochemistry but requires more steps.

Use the decision matrix below to select your protocol:

RouteSelection Start Start: Select Synthesis Strategy IsomerPurity Is >98% Regiochemical Purity Required? Start->IsomerPurity Scale Scale of Reaction? IsomerPurity->Scale No (HTS/Initial Screen) RouteB Route B: Rational Synthesis (Longer, High Purity) IsomerPurity->RouteB Yes (Pharma/Bioassay) RouteA Route A: Direct Alkylation (Fast, Lower Purity) Scale->RouteA < 100 mg Scale->RouteB > 1 g

Figure 1: Decision matrix for selecting the optimal synthesis pathway.

Protocol A: Rational Synthesis (Recommended)

Best for: High purity, scale-up (>1g), and avoiding isomer separation. Mechanism: Nucleophilic aromatic substitution (


) followed by nitro reduction and cyclization.
Step-by-Step Methodology
Step 1:

Displacement
  • Reagents: 4-Bromo-1-fluoro-2-nitrobenzene (1.0 eq), Isobutylamine (1.2 eq),

    
     (1.5 eq).
    
  • Solvent: DMF or Acetonitrile (Anhydrous).[1]

  • Conditions: Stir at RT for 4–6 hours.

  • Why: Fluorine is a superior leaving group to chlorine or bromine in

    
     reactions ortho to a nitro group due to the high electronegativity of F stabilizing the Meisenheimer complex [1]. The bromine at position 4 remains intact because the position ortho to the nitro group is significantly more activated.
    
Step 2: Nitro Reduction (Critical Step)
  • Reagents: Iron powder (5.0 eq),

    
     (saturated aq.), Ethanol/Water (3:1).
    
  • Conditions: Reflux (80°C) for 2–4 hours.

  • Troubleshooting Note: Do NOT use Pd/C +

    
    .  Palladium-catalyzed hydrogenation will frequently debrominate the aromatic ring, yielding the des-bromo byproduct [2].
    
  • Alternative: Sodium dithionite (

    
    ) or Sodium Sulfide (
    
    
    
    ) can also be used as mild reducing agents that tolerate aryl halides [3].
Step 3: Cyclization
  • Reagents: Trimethyl orthoformate (TMOF) (Excess/Solvent) or Formic Acid.

  • Catalyst: p-TsOH (catalytic) or sulfamic acid.

  • Conditions: Reflux (100°C) for 3–5 hours.

  • Mechanism: The primary amine (from nitro reduction) and the secondary amine (isobutyl-amino) condense with the orthoformate carbon. Because the isobutyl group is already attached to the nitrogen para to the bromine, the final structure is locked as the 5-bromo-1-isobutyl isomer.

Protocol B: Direct Alkylation (Optimization Guide)

Best for: Small scale, rapid analog generation. Challenge: Produces a mixture of 5-Br (Target) and 6-Br (Byproduct) isomers, typically in a 60:40 to 50:50 ratio.

Optimization Table: Controlling Regioselectivity
VariableRecommendationScientific Rationale
Base

(Cesium Carbonate)
The "Cesium Effect" often improves N1/N3 selectivity via coordination stabilization, though steric factors dominate [4].
Solvent DMF or DMSO Polar aprotic solvents facilitate the

reaction.[1]
Temperature 0°C to RT Lower temperatures reduce the kinetic energy available to overcome the activation barrier for the sterically hindered (but often thermodynamic) minor isomer.
Electrophile Isobutyl Iodide More reactive than bromide; allows for milder reaction temperatures.
Separation Strategy

Since this route produces isomers, separation is mandatory.

  • TLC: The 5-Br and 6-Br isomers often have very similar

    
     values. Use Toluene:Acetone (9:1)  or DCM:MeOH (98:2)  for better resolution than Hexane:EtOAc.
    
  • Column Chromatography: A high aspect ratio column (length > 20x diameter) with fine silica (40-63

    
    ) is required.
    
  • Identification:

    • 5-Br Isomer:

      
       NMR NOE signal between the N-Isobutyl 
      
      
      
      and the aromatic proton at C7 (H7) and C2 (H2).
    • 6-Br Isomer: NOE signal between N-Isobutyl

      
       and H7/H2, but the coupling patterns of the aromatic ring will differ (H7 is a doublet with meta-coupling in 5-Br; H7 is a singlet or doublet with ortho-coupling in 6-Br depending on assignment). Note: Rigorous 2D NMR (HMBC) is recommended.
      

Troubleshooting & FAQs

Q1: Why did my bromine atom disappear during the synthesis?

Cause: You likely used Catalytic Hydrogenation (


, Pd/C) during the nitro reduction step (Route B).
Solution:  Switch to a chemoselective reduction method.
  • Method A: Iron (Fe) powder + Ammonium Chloride (

    
    ) in EtOH/Water.
    
  • Method B: Stannous Chloride (

    
    ) in Ethanol.
    
  • Method C: Sodium Sulfite (

    
    ) [3].[2]
    These metals reduce the nitro group without performing oxidative addition into the C-Br bond.
    
Q2: In Route A, I am getting mostly the 6-bromo isomer. Why?

Analysis: The benzimidazole anion is an ambident nucleophile.

  • Electronic Effect: The 5-Br substituent is electron-withdrawing. This makes the N1 nitrogen (meta to Br) slightly more nucleophilic than N3 (para-like/conjugated to Br)? Actually, literature suggests that for 5-substituted EWGs, alkylation often favors the N1 position (yielding the 5-substituted product) or gives a nearly 1:1 mixture due to tautomeric equilibrium [5].

  • Steric Effect: If the base is too bulky or the electrophile is large (isobutyl is moderately bulky), the reaction may favor the less hindered nitrogen.

  • Fix: Try using Sodium Hydride (NaH) in THF at 0°C. The "naked" anion formed by NaH sometimes alters the selectivity compared to the contact ion-pairs formed with carbonate bases.

Q3: Can I use isovaleraldehyde instead of isobutyl halide?

Answer: Yes, via Reductive Amination .

  • Route: React 5-bromobenzimidazole with isovaleraldehyde to form the iminium species, then reduce with

    
    .
    
  • Warning: This still suffers from the same regioselectivity issues as direct alkylation (Route A) because the initial attack can happen at N1 or N3. It does not solve the isomer problem.

Visualizing the Pathways

SynthesisPathways cluster_RouteA Route A: Direct Alkylation (Mixture) cluster_RouteB Route B: Rational Synthesis (Selective) SM_A 5-Bromo-benzimidazole Prod_A1 5-Bromo-1-isobutyl (Target) SM_A->Prod_A1 N1 Alkylation Prod_A2 6-Bromo-1-isobutyl (Byproduct) SM_A->Prod_A2 N3 Alkylation Reagent_A Isobutyl Iodide Cs2CO3, DMF SM_B 4-Bromo-1-fluoro- 2-nitrobenzene Step1 S_NAr (Isobutylamine) SM_B->Step1 Step2 Reduction (Fe/NH4Cl) Step1->Step2 Step3 Cyclization (TMOF) Step2->Step3 Target_B 5-Bromo-1-isobutyl (Pure Target) Step3->Target_B

Figure 2: Comparison of Direct Alkylation vs. Rational Synthesis pathways.

References

  • )
  • Chemoselective Reduction of Nitro Groups

    • Guidechem. (2022).[2] "How to Prepare 5-Bromo-1-methyl-1H-benzo[d]imidazole?" (Demonstrates use of Sodium Sulfite to preserve Br).

  • Iron-Mediated Reduction

    • ChemicalBook. (2026).[3] "Synthesis of 5-Bromo-1H-benzimidazole." (General benzimidazole synthesis protocols).

  • Benzimidazole Alkylation Regioselectivity

    • BenchChem. (2025).[1][4] "Troubleshooting N-Alkylation Reactions of Imidazole." (Discusses base/solvent effects on N1 vs N3 selectivity).

  • Indazole/Benzimidazole Tautomerism

    • Beilstein J. Org. Chem. (2021).[2][5][6][7] "Regioselective N-alkylation of the 1H-indazole scaffold." (Analogous heterocyclic chemistry showing electronic impacts on alkylation).

Sources

Troubleshooting

troubleshooting common issues in the synthesis of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole

Introduction Welcome to the dedicated technical support guide for the synthesis of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole. This document is structured to provide researchers, medicinal chemists, and process devel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the dedicated technical support guide for the synthesis of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole. This document is structured to provide researchers, medicinal chemists, and process development professionals with practical, in-depth solutions to common challenges encountered during this synthetic sequence. Our approach moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your experiments.

The synthesis of N-alkylated benzimidazoles is a cornerstone of medicinal chemistry, as this scaffold is present in numerous pharmacologically active compounds. The target molecule, 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole, is typically prepared in a two-stage process: first, the formation of the benzimidazole core, followed by its N-alkylation. This guide addresses potential pitfalls in both stages, with a primary focus on the critical N-alkylation step.

General Synthetic Workflow

The overall synthesis can be visualized as a two-step process. The initial step involves the cyclization of 4-bromo-1,2-benzenediamine with a C1 source (like formic acid or an orthoformate) to form the key intermediate, 5-bromo-1H-benzimidazole. The subsequent step is the nucleophilic substitution reaction where this intermediate is N-alkylated using an appropriate 2-methylpropyl (isobutyl) electrophile.

G cluster_0 Step 1: Benzimidazole Formation cluster_1 Step 2: N-Alkylation A 4-Bromo-1,2-benzenediamine B 5-Bromo-1H-benzimidazole A->B Cyclocondensation D 5-Bromo-1H-benzimidazole C Formic Acid or Trimethyl Orthoformate E 5-Bromo-1-(2-methylpropyl)- 1H-1,3-benzodiazole (Target) D->E SN2 Reaction F 1-Bromo-2-methylpropane (Isobutyl Bromide) G Base (e.g., NaH, K₂CO₃)

Fig 1. General two-step synthesis pathway.

Troubleshooting and FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Part 1: Synthesis of 5-Bromo-1H-benzimidazole (Precursor)

Question: My cyclization reaction to form 5-bromo-1H-benzimidazole is incomplete or results in a dark, impure product. What are the likely causes?

Answer: This is a common issue often related to reaction conditions or reagent quality.

  • Causality - Incomplete Reaction: The cyclocondensation of o-phenylenediamines requires the removal of two molecules of water (when using formic acid) or alcohol (when using orthoformates). If the reaction is not heated sufficiently or for an adequate duration, the intermediate N-formyl species may not fully cyclize, leading to a mixture of starting material, intermediate, and product.[1]

  • Causality - Product Degradation: o-Phenylenediamines are susceptible to air oxidation, especially at elevated temperatures. This oxidation process can generate colored, polymeric impurities, resulting in a dark reaction mixture and complicating purification.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: When using orthoformates, ensure all reagents and solvents are dry, as water can hydrolyze the orthoformate, reducing its efficiency.

  • Optimize Temperature and Time: For reactions with formic acid, refluxing is typically required to drive the dehydration and cyclization. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting diamine spot is consumed.

  • Use an Inert Atmosphere: To prevent oxidative side reactions, consider running the reaction under an inert atmosphere of nitrogen or argon, particularly if the reaction requires prolonged heating.

  • Purification: The crude product can often be purified by precipitation. After completion, the reaction mixture is typically cooled and neutralized with a base (e.g., aqueous sodium bicarbonate), causing the product to precipitate.[1] Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Part 2: N-Alkylation of 5-Bromo-1H-benzimidazole

Question: My N-alkylation reaction has stalled, with significant unreacted 5-bromo-1H-benzimidazole remaining. How can I drive the reaction to completion?

Answer: This is the most frequently reported problem and almost always traces back to insufficient nucleophilicity of the benzimidazole, which is governed by the choice of base and solvent.

  • Causality - The Role of the Base: The N-H proton of benzimidazole is acidic, but it requires a base to be removed to form the highly nucleophilic imidazolate anion. Weaker bases, such as potassium carbonate (K₂CO₃), establish an equilibrium and may not generate a sufficient concentration of the anion for the reaction to proceed efficiently, especially with a less reactive alkyl halide like isobutyl bromide.[2][3] In contrast, a strong, non-nucleophilic base like sodium hydride (NaH) irreversibly deprotonates the benzimidazole, leading to complete formation of the anion and significantly accelerating the reaction.[4][5]

Troubleshooting Steps:

IssuePotential CauseRecommended Solution
Reaction Stalls Insufficient Deprotonation: The base (e.g., K₂CO₃) is too weak.Switch to a stronger base. Sodium hydride (NaH) in an anhydrous polar aprotic solvent (DMF or THF) is highly effective for complete deprotonation.[4][5] Cesium carbonate (Cs₂CO₃) is another excellent but costlier alternative.
Low Alkylating Agent Reactivity: Isobutyl bromide is moderately reactive.Increase reactivity. Consider adding a catalytic amount of potassium iodide (KI) to the reaction. This generates the more reactive isobutyl iodide in situ via the Finkelstein reaction. Alternatively, use isobutyl iodide directly.
Poor Solubility: Reactants are not fully dissolved.Optimize the solvent. Polar aprotic solvents like DMF or DMSO are excellent choices as they dissolve the imidazolate salt and promote Sₙ2 reactions.[3] Ensure the solvent is anhydrous, especially when using NaH.
Reaction is Sluggish Low Temperature: Reaction kinetics are slow.Increase the temperature. Many N-alkylations require heating. A temperature range of 60-80 °C is a good starting point.[5] Monitor for side product formation at higher temperatures.

Question: I'm observing a new, highly polar spot by TLC that is not my starting material or product. What is it?

Answer: You are likely observing the formation of a 1,3-di(2-methylpropyl)-5-bromo-1H-1,3-benzodiazol-1-ium salt (a quaternary salt).

  • Causality - Over-Alkylation: The nitrogen atom in your desired product, 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole, is still nucleophilic. It can react with a second molecule of isobutyl bromide to form a positively charged quaternary imidazolium salt.[3][4] This side reaction is favored by using a large excess of the alkylating agent or by running the reaction at high temperatures for extended periods.

Prevention Strategies:

  • Control Stoichiometry: Use a precise 1.0 to 1.05 equivalents of the isobutyl bromide relative to the benzimidazole. A slight excess of the benzimidazole starting material can also suppress this side reaction.[3]

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).[4] This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant starting anion over the product.

  • Monitor Closely: Stop the reaction as soon as TLC or LC-MS analysis shows complete consumption of the starting material.

Question: Do I need to be concerned with forming two different isomers (5-bromo vs. 6-bromo)?

Answer: No, this is not a concern for this specific molecule. 5-bromo-1H-benzimidazole exists as a mixture of two rapidly equilibrating tautomers. Deprotonation generates a single, resonance-stabilized anion. Alkylation of this anion on either nitrogen leads to the same product. The IUPAC names 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole and 6-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole refer to the exact same molecule.

G cluster_0 Tautomeric Equilibrium cluster_1 Single Product Formation 5-Bromo-1H-benzimidazole 5-Bromo-1H-benzimidazole 6-Bromo-1H-benzimidazole 6-Bromo-1H-benzimidazole 5-Bromo-1H-benzimidazole->6-Bromo-1H-benzimidazole H⁺ shift Resonance-stabilized Anion Resonance-stabilized Anion 6-Bromo-1H-benzimidazole->Resonance-stabilized Anion + Base - H⁺ Final Product Final Product Resonance-stabilized Anion->Final Product + Isobutyl Bromide

Fig 2. Tautomerism leads to a single alkylated product.

Question: What are the most effective methods for purifying the final product?

Answer: Purification typically involves a combination of aqueous work-up and chromatography or recrystallization.

  • Aqueous Work-up:

    • Quenching: If using NaH, the reaction must be carefully quenched by the slow addition of water or isopropanol at 0 °C.

    • Extraction: Dilute the reaction mixture with water and extract the product into an organic solvent like ethyl acetate or dichloromethane. This removes inorganic salts and highly polar solvents like DMF.

    • Washing: Wash the combined organic layers with water and then with brine to remove residual impurities.

  • Final Purification:

    • Column Chromatography: This is the most reliable method for separating the product from unreacted starting material and any non-polar impurities.[6] A silica gel column using a gradient eluent system, such as petroleum ether/ethyl acetate, is a common choice.

    • Recrystallization: If the crude product is a solid and of reasonable purity after work-up, recrystallization can be a highly effective and scalable purification technique.[6] Experiment with various solvents (e.g., ethanol, isopropanol, or heptane/ethyl acetate mixtures) to find suitable conditions.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point and may require optimization based on your specific laboratory conditions and scale.

Protocol 1: Synthesis of 5-Bromo-1H-benzimidazole

This protocol is adapted from standard literature procedures for benzimidazole synthesis.[1]

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 4-bromo-1,2-benzenediamine (10.0 g, 53.5 mmol).

  • Reagent Addition: Add trimethyl orthoformate (22 mL, 201 mmol) followed by N,N-dimethylformamide (DMF, 40 mL).

  • Acid Catalyst: Carefully add concentrated hydrochloric acid (2.7 mL).

  • Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor for the disappearance of the starting material by TLC (Eluent: 50% Ethyl Acetate in Hexane).

  • Work-up: Upon completion, dilute the mixture with deionized water (400 mL). Adjust the pH to ~7 by the slow addition of a saturated aqueous sodium bicarbonate solution. A precipitate will form.

  • Isolation: Stir the suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water.

  • Drying: Dry the off-white solid under vacuum to yield 5-bromo-1H-benzimidazole (Yields are typically >95%). The product is often pure enough for the next step without further purification.[1]

Protocol 2: Synthesis of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole

This protocol utilizes the highly effective NaH/DMF system.[4][5]

  • Setup: To a flame-dried 250 mL three-neck flask under an inert atmosphere (N₂ or Ar), add a magnetic stir bar and anhydrous DMF (80 mL).

  • Deprotonation: Add 5-bromo-1H-benzimidazole (5.0 g, 25.4 mmol) to the DMF. Cool the resulting solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.12 g, 27.9 mmol, 1.1 eq) portion-wise over 10 minutes. Caution: H₂ gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the sodium salt should result in a clear, homogeneous solution.

  • Alkylation: Cool the mixture back to 0 °C. Add 1-bromo-2-methylpropane (isobutyl bromide, 3.0 mL, 27.9 mmol, 1.1 eq) dropwise via syringe over 15 minutes.

  • Reaction: Allow the reaction to warm slowly to room temperature, then heat to 60 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: After cooling to 0 °C, slowly and carefully quench the reaction by the dropwise addition of 10 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Dilute the mixture with 150 mL of water and extract with ethyl acetate (3 x 100 mL).

  • Washing & Drying: Combine the organic layers and wash with water (2 x 100 mL) and then brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.

References

  • BenchChem. (2025). Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline. BenchChem Technical Support.
  • Guidechem. (2022). How to Prepare 5-Bromo-1-methyl-1H-benzo[d]imidazole?. Guidechem FAQ.
  • ChemicalBook. (n.d.). 5-Bromo-1H-benzimidazole synthesis. ChemicalBook.
  • Gomha, S. M., et al. (n.d.).
  • ResearchGate. (n.d.). Optimization of reaction conditions for N-alkylation of 5,6-dibromobenzimidazole 1 with 2,4-dichlorophenacyl chloride 3e in NaHCO3-MeCN system.
  • BenchChem. (2025). The Synthesis and Purification of 5-BROMO-PAPS: A Technical Guide. BenchChem Technical Support.
  • Reddit. (2021).
  • BenchChem. (2025). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. BenchChem Technical Support.

Sources

Optimization

Technical Support Center: Stability &amp; Degradation Assessment of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole

Welcome to the Advanced Applications Support Center. This guide is designed for analytical scientists, formulation researchers, and drug development professionals tasked with developing stability-indicating methods and c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is designed for analytical scientists, formulation researchers, and drug development professionals tasked with developing stability-indicating methods and conducting forced degradation studies for 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole (also known as 5-bromo-1-isobutyl-1H-benzo[d]imidazole).

Rather than a generic overview, this center provides field-proven troubleshooting strategies, self-validating experimental protocols, and deep mechanistic insights into the specific structural liabilities of this halogenated benzimidazole derivative.

Diagnostic Workflow & Logical Architecture

To accurately profile the degradation of this compound, we must account for its three primary structural domains: the photolabile 5-bromo substituent, the oxidizable benzimidazole core, and the sterically hindered N-isobutyl group. The workflow below outlines the logical progression of a compliant forced degradation study based on [1].

Workflow cluster_0 ICH Q1A/Q1B Stress Conditions API 5-Bromo-1-(2-methylpropyl) -1H-1,3-benzodiazole Acid Acid/Base Hydrolysis (0.1N HCl / NaOH) API->Acid Oxid Oxidation (3% H2O2) API->Oxid Therm Thermal (60°C) API->Therm Photo Photolysis (1.2M lux-hr) API->Photo Quench Neutralization & Quenching Acid->Quench Oxid->Quench Therm->Quench Photo->Quench Analysis HPLC-DAD & LC-MS/MS Quench->Analysis

Forced degradation workflow for benzimidazole derivatives.

Quantitative Degradation Targets

A successful forced degradation study does not aim to destroy the molecule completely. Regulatory bodies expect a target degradation of 5% to 20% [2]. This specific window ensures that primary degradation products are formed in sufficient quantities for LC-MS/MS identification without triggering irrelevant secondary degradation events.

Stress ConditionReagent / EnvironmentTemperatureTypical DurationTarget Degradation
Acid Hydrolysis 0.1 N HCl60°CUp to 7 days5 - 20%
Base Hydrolysis 0.1 N NaOH60°CUp to 7 days5 - 20%
Oxidation 3% H₂O₂Room Temp24 - 48 hours5 - 20%
Thermal Solid State / Solution60°C - 80°CUp to 7 days5 - 20%
Photolysis UV/Vis (1.2M lux-hr)Room Temp~2 - 5 days5 - 20%

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every degradation protocol must be a self-validating system. This means incorporating internal controls that prove the observed degradation is a direct result of the applied stress, not an artifact of the analytical method or sample handling.

Protocol: Stability-Indicating Stress Testing

Step 1: Control & Blank Establishment (The Baseline)

  • Action: Prepare a 1 mg/mL solution of the API in a highly stable, MS-compatible diluent (e.g., 50:50 Methanol/Water). Prepare a solvent blank.

  • Causality: Establishing an unstressed control validates that any new peaks observed later are genuine degradants, while the blank rules out solvent impurities or system peaks.

Step 2: Stress Application

  • Action: Aliquot the API solution into separate vials. Apply the specific stressors outlined in the table above (e.g., add an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl).

Step 3: Active Quenching (Critical Validation Step)

  • Action: At designated time points (e.g., 24h, 48h), neutralize acid/base samples with equimolar amounts of the opposite reagent. Quench oxidative samples using sodium bisulfite or catalase.

  • Causality: If an active sample is placed in the autosampler without quenching, degradation continues in the vial while waiting for injection. This skews kinetic data. Quenching "freezes" the chemical profile at the exact time of sampling.

  • Self-Validation Check: Re-inject the quenched sample 12 hours later. If the degradation percentage changes, the quench was incomplete, and the data is invalid.

Step 4: Mass Balance Verification

  • Action: Analyze via HPLC-DAD. Calculate the mass balance: (Peak Area of Remaining API + Sum of Peak Areas of All Degradants) / Peak Area of Unstressed API Control * 100.

  • Causality: A mass balance between 95% and 105% proves that your analytical method successfully detects all degradation products[3]. A low mass balance indicates that degradants are either volatile, not eluting from the column, or not absorbing at the chosen UV wavelength.

Expert Troubleshooting & FAQs

FAQ 1: Why am I seeing >40% degradation in 3% H₂O₂ within 24 hours, and how do I fix it?

Causality: While the benzimidazole core is generally robust, show that the carbocyclic aromatic ring adjacent to the imidazole nucleus is highly susceptible to peroxide-mediated attack[4]. Furthermore, the N-isobutyl group can undergo rapid oxidative N-dealkylation. Solution: You have over-stressed the system, which will lead to secondary degradants that are not relevant to the drug's actual shelf-life. Dilute your oxidizing agent to 0.3% or 0.1% H₂O₂, or lower the temperature to 2-8°C, to bring the degradation back into the compliant 5-20% window.

FAQ 2: During ICH Q1B photostability testing, my mass balance drops below 80%. Where is the missing API?

Causality: Halogenated benzimidazoles exhibit [5]. The 5-bromo substituent is highly prone to photolytic dehalogenation (homolytic cleavage of the C-Br bond). This generates highly reactive radicals that can polymerize or form highly polar, ring-opened species. These polar species often elute in the void volume of a standard C18 column and go undetected. Solution: Change your chromatographic strategy. Implement a Polar-C18, PFP (Pentafluorophenyl), or HILIC column to retain and quantify the highly polar photolytic degradants eluting at the solvent front.

FAQ 3: The API shows zero degradation in 0.1 N HCl or 0.1 N NaOH even after 7 days at 60°C. Should I use 1.0 N or 5.0 N acids to force a breakdown?

Causality: The 1-isobutyl-benzimidazole core lacks labile hydrolytic centers (such as esters, amides, or lactams)[6]. The N-alkyl bond and the aromatic ring are thermodynamically stable against hydrolysis under physiological and standard stress conditions. Solution: No. Do not increase the stress to extreme, non-physiological levels just to force a peak. If the compound does not degrade under standard ICH hydrolytic stress (0.1 N at 60°C for 7 days), document the API as "hydrolytically stable" in your regulatory submission.

FAQ 4: How do I resolve co-eluting oxidative degradation products in my HPLC method?

Causality: Oxidation of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole often produces structurally similar positional isomers (e.g., N-oxides vs. hydroxylated carbocyclic rings). Because their polarities are nearly identical, they co-elute on standard reverse-phase gradients. Solution: Leverage the ionizable nature of the benzimidazole ring. Benzimidazoles typically have a pKa around 5.5. Adjusting your mobile phase pH to strictly acidic (pH 3.0) or strictly neutral (pH 7.0) will alter the ionization state of the core versus the degradants, drastically changing their relative retention times and resolving the co-elution.

Mechanistic Degradation Pathways

Understanding how the molecule breaks down allows you to predict the m/z values of your degradants before you even run the LC-MS. Based on the structural liabilities of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole, the primary degradation pathways are mapped below.

Pathways API Parent API Photo Photolysis API->Photo Oxid Oxidation API->Oxid Dehalo Debromination Photo->Dehalo Ring Ring Cleavage Photo->Ring Oxid->Ring Dealk N-Dealkylation Oxid->Dealk

Primary degradation pathways of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole.

Mechanistic Breakdown:

  • Photolytic Debromination: UV exposure excites the molecule, leading to the homolytic cleavage of the relatively weak Carbon-Bromine bond at the 5-position, yielding a debrominated benzimidazole radical and a bromine radical.

  • Oxidative N-Dealkylation: Peroxides and reactive oxygen species attack the electron-rich nitrogen, leading to the eventual loss of the isobutyl (2-methylpropyl) group, leaving an unsubstituted 1H-benzimidazole derivative.

  • Ring Cleavage: Extreme oxidation or prolonged photolysis leads to the opening of the imidazole ring, generating highly polar diamine or formamide derivatives.

References

  • Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS Source: ResearchGate / Chemical and Pharmaceutical Bulletin URL:[Link]

  • Mechanism of Thermal Oxidation of the Benzimidazole System Source: Defense Technical Information Center (DTIC) URL:[Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories URL:[Link]

  • Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL:[Link]

Sources

Troubleshooting

Technical Support Center: Evaluating Alternative Catalysts for the Synthesis of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole. Here, we provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a comparative evaluation of alternative catalysts to optimize your synthetic route. Our focus is on enhancing yield, reducing reaction times, and promoting greener chemistry.

I. Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the synthesis of N-substituted benzimidazoles.

Q1: My N-alkylation reaction of 5-bromobenzimidazole is showing low yield or is not proceeding to completion. What are the likely causes and how can I improve it?

A1: Low yields in the N-alkylation of benzimidazoles often stem from incomplete deprotonation of the benzimidazole ring, reducing its nucleophilicity.[1] Other factors include the reactivity of the alkylating agent (isobutyl bromide in this case) and the reaction conditions.

  • Troubleshooting Steps:

    • Base and Solvent System: The choice of base is critical. For less reactive alkylating agents, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can ensure complete deprotonation.[1] Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly with more reactive alkylating agents.[1] Polar aprotic solvents like acetonitrile (MeCN), DMF, and dimethyl sulfoxide (DMSO) are generally preferred as they effectively dissolve the reactants.[1]

    • Alkylating Agent Reactivity: The reactivity of alkyl halides follows the order: I > Br > Cl. If you are using isobutyl bromide and experiencing issues, consider converting it to the more reactive isobutyl iodide in situ by adding a catalytic amount of sodium or potassium iodide.

    • Temperature: Increasing the reaction temperature can improve the reaction rate. However, be cautious as higher temperatures can also lead to side product formation. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal temperature.[2]

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired N1-alkylated product?

A2: The formation of multiple products is a common issue, often arising from dialkylation or alkylation at the N3 position.

  • Troubleshooting Steps:

    • Control Stoichiometry: Using a slight excess of the 5-bromobenzimidazole (e.g., 1.1 to 1.2 equivalents) relative to the isobutyl bromide can help minimize the formation of dialkylated products.[1]

    • Slow Addition of Alkylating Agent: Adding the isobutyl bromide dropwise to the reaction mixture helps maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.[1]

    • Reaction Monitoring: Closely monitor the reaction's progress using TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.[1]

Q3: The purification of my final product is challenging due to persistent impurities. What purification strategies can I employ?

A3: Purification difficulties often arise from the similar polarities of the product and unreacted starting materials or byproducts.

  • Troubleshooting Steps:

    • Column Chromatography: This is the most common method for purification. Experiment with different solvent systems (e.g., ethyl acetate/hexane mixtures) to achieve better separation on the column.[2]

    • Acid-Base Extraction: Since benzimidazoles are basic, you can use acid-base extraction to separate them from non-basic impurities. Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. Then, neutralize the aqueous layer to precipitate the purified product.[2]

    • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.[1]

    • Activated Carbon Treatment: To remove colored impurities, which can result from the oxidation of starting materials, you can treat a solution of the crude product with activated carbon before filtration.[2]

II. Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, cause-and-effect analysis of specific experimental issues.

Problem 1: Inconsistent Reaction Rates

Possible Causes:

  • Catalyst Inactivity: The catalyst may be old, from an unreliable source, or may have degraded due to improper storage.[2]

  • Insufficient Catalyst Loading: The amount of catalyst may not be optimal for the reaction scale.[2]

  • Purity of Starting Materials: Impurities in the 5-bromobenzimidazole or isobutyl bromide can inhibit the catalyst or lead to side reactions.[2]

Recommended Solutions:

  • Catalyst Verification: Always use a fresh, high-purity catalyst. If possible, test the catalyst on a small-scale reaction first.

  • Optimize Catalyst Loading: Perform a series of small-scale experiments with varying catalyst concentrations to determine the optimal loading.

  • Purify Starting Materials: If the purity of your starting materials is questionable, consider purifying them before use.[2]

Problem 2: Formation of 1,2-Disubstituted Benzimidazole Side Product

Possible Causes:

This side product can arise if the synthesis of the initial 5-bromobenzimidazole from 4-bromo-o-phenylenediamine and an aldehyde is not optimized, leading to the reaction of two aldehyde molecules with one diamine molecule.[2]

Recommended Solutions:

  • Control Stoichiometry in Precursor Synthesis: When preparing the 5-bromobenzimidazole, use a 1:1 molar ratio or a slight excess of the 4-bromo-o-phenylenediamine to the aldehyde to favor the formation of the desired 2-unsubstituted benzimidazole.[2]

  • Choice of Solvent in Precursor Synthesis: The solvent can influence the selectivity. Experiment with different solvents like ethanol, methanol, or acetonitrile.[2]

III. Evaluation of Alternative Catalysts

While traditional methods for N-alkylation of benzimidazoles often rely on strong bases, there is a growing interest in catalytic methods that are more environmentally friendly and offer better selectivity. This section explores several alternative catalytic systems.

Overview of Catalytic Approaches

The synthesis of N-substituted benzimidazoles can be approached through various catalytic routes. These include the use of Lewis acids, metal complexes, and heterogeneous catalysts.[3] The goal is to find a catalyst that is efficient, reusable, and operates under mild conditions.

Comparative Data of Catalytic Systems

The following table summarizes the performance of different types of catalysts that can be adapted for the synthesis of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole.

Catalyst TypeExample CatalystTypical ConditionsAdvantagesDisadvantages
Lewis Acids Zinc Triflate (Zn(OTf)₂)Ethanol, refluxReadily available, high yields, simple workup.[4]May require elevated temperatures.
Heterogeneous Zinc Boron Nitride (Zn-BNT)Acetonitrile, microwaveReusable, environmentally friendly, short reaction times.[5]May require specialized equipment (microwave reactor).
Ammonium Salts Ammonium Chloride (NH₄Cl)Ethanol, 80-90°CInexpensive, green, and economically viable.[4]Moderate to good yields, may require longer reaction times.
Metal-Free Boric Acid (H₃BO₃)Aqueous solution, room temp.Convenient, good yields, mild conditions.[4]May not be suitable for all substrates.
Experimental Protocols for Catalyst Screening

To evaluate the efficacy of alternative catalysts, a standardized experimental protocol is essential.

General Protocol for Catalyst Screening:

  • To a solution of 5-bromobenzimidazole (1 mmol) in the chosen solvent (5 mL), add the catalyst (e.g., 10 mol%).

  • Add isobutyl bromide (1.2 mmol).

  • Stir the reaction mixture at the specified temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction (e.g., with water) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

  • Calculate the isolated yield and characterize the product by NMR and MS.

Visualizing the Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing the synthesis.

Caption: A logical workflow for troubleshooting common issues in benzimidazole alkylation.

Reaction Mechanism Overview

The N-alkylation of benzimidazole generally proceeds via an SN2 mechanism. The base deprotonates the N-H of the benzimidazole, forming a nucleophilic benzimidazolide anion, which then attacks the electrophilic carbon of the alkyl halide.

ReactionMechanism cluster_reactants cluster_intermediate cluster_products benzimidazole 5-Bromobenzimidazole anion Benzimidazolide Anion benzimidazole->anion + Base - H-Base⁺ base Base salt Salt alkyl_halide Isobutyl Bromide product 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole anion->product + Isobutyl Bromide - Br⁻

Caption: General reaction mechanism for the N-alkylation of benzimidazole.

IV. References

  • Al-Maswari, A. et al. (2022). Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study. Journal of the Iranian Chemical Society, 19(11), 4741-4752. [Link]

  • Rao, S. S. et al. (2012). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica, 4(3), 965-969. [Link]

  • Kumar, A. et al. (2010). A green synthesis of benzimidazoles. Indian Journal of Chemistry, 49B, 1239-1243. [Link]

  • Shaikh, A. A. et al. (2019). Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. Chemical Methodologies, 3(5), 622-633. [Link]

  • Banu, H. et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 28(4), 1729. [Link]

  • ResearchGate (2021). Failure on N-alkylation of benzimidazole. ResearchGate. [Link]

  • Jiménez-Sanchidrián, C. et al. (2003). N-alkylation of imidazole by alkaline carbons. Journal of Molecular Catalysis A: Chemical, 206(1-2), 251-258. [Link]

  • Mhasni, O. et al. (2016). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 12, 1694-1702. [Link]

  • Singh Bahia, M. (2013). Alkylation at 1st position of benzimidazole. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Structural Elucidation of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole: A Detailed 1H NMR Analysis

For Immediate Release In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniqu...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an unparalleled tool for elucidating molecular architecture in solution. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed analysis of the 1H NMR spectrum of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole, a substituted benzimidazole of interest in medicinal chemistry.

The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2][3] The precise substitution pattern on this heterocyclic system is critical to its pharmacological profile, necessitating rigorous characterization. This guide will delve into the expected 1H NMR spectral features of the title compound, compare them with related structures, and provide a standardized protocol for sample analysis.

Deciphering the 1H NMR Spectrum: A Peak-by-Peak Analysis

The 1H NMR spectrum of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole is anticipated to exhibit distinct signals corresponding to the protons of the isobutyl group and the aromatic protons of the benzimidazole core. The analysis of chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J) allows for a complete assignment of the proton environment.

Table 1: Predicted 1H NMR Data for 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.1-8.3Singlet (s)N/A
H-4~7.8-8.0Doublet (d)~2.0 (meta coupling)
H-6~7.3-7.5Doublet of doublets (dd)~8.5 (ortho), ~2.0 (meta)
H-7~7.6-7.8Doublet (d)~8.5 (ortho coupling)
N-CH2~4.1-4.3Doublet (d)~7.5
CH~2.2-2.4Multiplet (m)~7.0
2 x CH3~0.9-1.1Doublet (d)~6.5
The Aromatic Region: Influence of the Bromo Substituent

The aromatic protons of the benzimidazole ring typically resonate in the region of 7.0-8.3 ppm.[1] The presence of the electron-withdrawing bromine atom at the 5-position significantly influences the chemical shifts of the surrounding protons, causing them to shift downfield.

  • H-2 Proton: The proton at the 2-position of the imidazole ring is expected to be the most deshielded aromatic proton, appearing as a singlet in the downfield region of the aromatic spectrum. This is a characteristic feature of N-substituted benzimidazoles.

  • Aromatic Protons (H-4, H-6, H-7): The protons on the benzene ring will exhibit a predictable splitting pattern based on their coupling interactions.

    • H-7: This proton is ortho to H-6 and will therefore appear as a doublet with a typical ortho coupling constant of 6-9 Hz.[1]

    • H-6: This proton is coupled to both H-7 (ortho) and H-4 (meta). Consequently, it is expected to appear as a doublet of doublets, with a large ortho coupling constant and a smaller meta coupling constant (typically 2-3 Hz).[1]

    • H-4: This proton is meta to H-6 and will appear as a doublet due to the smaller meta coupling.

This predicted pattern is consistent with the experimental data observed for the parent compound, 5-bromo-1H-benzimidazole, which shows signals at δ 7.33 (t), 7.55 (dd), and 7.79 (d) ppm in DMSO-d6.[4] Further comparison can be made with N-aryl substituted 5-bromobenzimidazoles, which also display similar splitting patterns for the protons on the brominated benzene ring.[5]

The Aliphatic Region: The Signature of the Isobutyl Group

The N-isobutyl substituent will give rise to three distinct signals in the upfield region of the spectrum.

  • N-CH2 Protons: The methylene protons directly attached to the nitrogen atom are the most deshielded of the aliphatic group and will appear as a doublet, coupled to the adjacent methine proton.

  • CH Proton: The single methine proton will be split into a multiplet by the adjacent methylene and methyl protons.

  • Methyl Protons (2 x CH3): The two equivalent methyl groups will appear as a doublet, coupled to the methine proton.

Comparative Analysis with Structurally Related Benzimidazoles

To build confidence in our spectral assignments, it is instructive to compare the predicted data with experimentally determined values for analogous compounds.

Table 2: 1H NMR Data for Comparative Benzimidazole Derivatives

CompoundSolventH-4 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)Reference
5-Bromo-1H-benzimidazoleDMSO-d67.79 (d)-7.33 (t)7.55 (dd)[4]
5-bromo-1-p-tolyl-1H-benzo[d]imidazol-2-amineCDCl37.86 (d)-7.18 (d)7.12 (d)[5]
1-methyl-1H-benzimidazoleNot Specified~7.7~7.3~7.3~7.7[6]

The data in Table 2 illustrates the consistent downfield shift of the proton ortho to the bromine atom (H-4) and the characteristic splitting patterns that arise from the substitution on the benzene ring. While the exact chemical shifts are influenced by the nature of the N-substituent and the solvent, the overall pattern provides a reliable fingerprint for the 5-bromo substitution.

Experimental Protocol for 1H NMR Analysis

The following protocol outlines a standardized procedure for the preparation and analysis of benzimidazole derivatives by 1H NMR spectroscopy.

Materials:
  • 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6))

  • 5 mm NMR tube

  • Pasteur pipette

  • Small vial

Procedure:
  • Sample Weighing: Accurately weigh 5-10 mg of the benzimidazole derivative into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrumental Analysis:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire the 1H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Data Presentation Workflow

To ensure clarity and facilitate comparison, a structured workflow for data presentation is recommended.

G cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_reporting Reporting SamplePrep Sample Preparation NMR_Acquisition 1H NMR Spectrum Acquisition SamplePrep->NMR_Acquisition FID_Processing FID Processing (FT, Phasing) NMR_Acquisition->FID_Processing Reference Referencing FID_Processing->Reference Integration Peak Integration Reference->Integration ChemShift Chemical Shift Assignment Integration->ChemShift Multiplicity Multiplicity Analysis Integration->Multiplicity Coupling Coupling Constant Determination Integration->Coupling DataTable Data Tabulation ChemShift->DataTable Multiplicity->DataTable Coupling->DataTable Structure Structural Confirmation DataTable->Structure

Figure 1: A standardized workflow for the acquisition, processing, analysis, and reporting of 1H NMR data for structural elucidation.

Conclusion

The detailed 1H NMR analysis, guided by the principles of chemical shifts, spin-spin coupling, and comparison with related structures, provides a robust method for the structural confirmation of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole. The predicted spectrum offers a clear set of benchmarks for researchers working with this and similar benzimidazole derivatives. Adherence to a standardized experimental protocol and a systematic approach to data analysis are paramount for ensuring the scientific integrity and trustworthiness of the structural assignment, a critical step in the journey of drug discovery and development.

References

  • Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 168. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Materials. Available at: [Link]

  • Boukhari, A., et al. (2010). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(4), 221-225. Available at: [Link]

  • Luo, Q., et al. Supplementary Information: Oxidant-free Synthesis of Benzimidazoles from Alcohols and Aromatic Diamines Catalysed by New Ru(II)-PNS(O) Pincer Complexes. The Royal Society of Chemistry. Available at: [Link]

  • Alajarin, R., et al. (2002). Structure and spectroscopy of imidazo [1,2-a]imidazoles and imidazo[1,2-a]benzimidazoles. ARKIVOC, 2002(5), 48-61. Available at: [Link]

  • ResearchGate. 1 H-NMR Chemical shift range of compounds. Available at: [Link]

  • ResearchGate. Chemical shifts and coupling constants in 1 H NMR-spectra of compound 6a. Available at: [Link]

  • Kamil, A., et al. (2013). Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. FUUAST Journal of Biology, 3(2), 87-91. Available at: [Link]

  • Ali, A., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6959. Available at: [Link]

  • ResearchGate. Figure S13. 1 H NMR Spectra of 5-bromobenzimidazole. Available at: [Link]

  • Patel, H., et al. (2022). Design, synthesis and antimicrobial evaluation of benzimidazole containing 4-thiazolidinone based 5-arylidene derivatives. Journal of the Indian Chemical Society, 99(11), 100756. Available at: [Link]

  • Bespalov, A. V., et al. (2025). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology, 11(2). Available at: [Link]

  • Choudhary, K., et al. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine, 6(8), 134-143. Available at: [Link]

  • Asian Journal of Chemistry (2025). Comparative Studies on the Effects of Substituents on the Chemical Shift Values of N-Substituted-2-methyl-4-nitro-1H-imidazoles using NMR Spectral Data. Available at: [Link]

  • Asif, M. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major derivatives. RSC Advances, 15(1), 1-100. Available at: [Link]

  • Ali, M. A., et al. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Advances, 15(1), 1-20. Available at: [Link]

Sources

Comparative

mass spectrometry fragmentation analysis of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole

An in-depth structural elucidation of halogenated heterocycles requires more than just generating spectra; it demands an understanding of gas-phase ion chemistry and the physical limitations of mass analyzers. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural elucidation of halogenated heterocycles requires more than just generating spectra; it demands an understanding of gas-phase ion chemistry and the physical limitations of mass analyzers. This guide provides a comprehensive comparison of mass spectrometry (MS) platforms for the fragmentation analysis of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole (commonly known as 5-bromo-1-isobutyl-1H-benzimidazole), offering researchers a self-validating framework for analytical workflows.

Mechanistic Causality: Fragmentation Pathways

To accurately assign MS/MS spectra, one must first understand the thermodynamic and steric drivers behind the molecule's fragmentation. When subjected to Electrospray Ionization (ESI+), the basic N3 nitrogen of the benzimidazole core readily accepts a proton, yielding a precursor ion at m/z 253.0339 (


Br) and m/z 255.0319  (

Br).

The subsequent fragmentation is governed by three primary causal mechanisms:

  • Sterically Driven N-Dealkylation: The N1-isobutyl group is sterically bulky. Under low-energy Collision-Induced Dissociation (CID), the molecule undergoes a highly favored inductive cleavage or McLafferty-type rearrangement to expel neutral isobutylene (C

    
    H
    
    
    
    , 56.06 Da). This leaves a stable, protonated 5-bromobenzimidazole core at m/z 197/199.
  • Core Ring Opening: Benzimidazole derivatives are characterized by the sequential loss of hydrogen cyanide (HCN, 27.01 Da) from the imidazole ring . Because this requires breaking the aromatic system, it only occurs at elevated collision energies, serving as a diagnostic marker for the core structure .

  • Homolytic Halogen Cleavage: The

    
    Br/
    
    
    
    Br isotopes exist in a nearly 1:1 ratio, providing a built-in structural tracer. At high collision energies, homolytic cleavage of the C-Br bond occurs, expelling a bromine radical (Br•) and yielding a radical cation at m/z 174.11.

Platform Comparison: Q-TOF vs. Orbitrap vs. QTRAP

Selecting the correct mass analyzer dictates the quality of the structural data. Here is an objective comparison based on the specific needs of halogenated small molecules:

  • Q-TOF (Quadrupole Time-of-Flight): TOF analyzers excel in intrascan dynamic range and isotopic fidelity . Because they do not trap ions in a confined space, they are immune to the space-charge effects that can distort isotopic ratios. For brominated compounds, Q-TOF reliably maintains the exact 1:1

    
    Br/
    
    
    
    Br ratio even for low-abundance fragments, making it the superior choice for confirming halogen retention .
  • Orbitrap: Orbitraps offer unmatched resolving power (up to 280,000 FWHM), which is critical when analyzing the drug in complex biological matrices (e.g., plasma) where isobaric interferences are present. However, fragmentation via Higher-energy Collisional Dissociation (HCD) requires careful energy tuning, as the collision energy transfer differs slightly from traditional quadrupole CID, often requiring lower normalized collision energy (NCE) settings to achieve comparable spectra .

  • QTRAP (Linear Ion Trap): While lacking high resolution, QTRAPs offer MS

    
     capabilities . If the primary MS/MS spectrum is entirely dominated by the loss of the isobutyl group, a QTRAP can isolate the m/z 197 fragment and subject it to a second round of fragmentation to reveal the core HCN losses, ensuring deep structural elucidation .
    

Self-Validating Experimental Protocol

To ensure trustworthiness, analytical protocols must be self-validating. The following LC-MS/MS methodology uses the molecule's innate bromine isotope pattern as an internal quality control (QC) metric to prevent detector saturation and misassignment.

Step 1: System Suitability & Isotopic Calibration

  • Action: Inject a known brominated standard (e.g., 4-bromobenzoic acid) before the analyte. Adjust the ESI capillary voltage and injection volume until the M and M+2 peaks reflect a strict 50.5% to 49.5% ratio.

  • Causality: If the ratio skews (e.g., to 60:40), the detector is experiencing dead-time (TOF) or space-charge saturation (Orbitrap). Proceeding under these conditions will invalidate the identification of downstream bromine-retaining fragments.

Step 2: Chromatographic Separation

  • Action: Utilize a sub-2 µm C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile.

  • Causality: Formic acid acts as a proton source, ensuring robust protonation at the basic N3 position of the benzimidazole ring, thereby maximizing the [M+H]

    
     ion yield prior to entering the mass spectrometer.
    

Step 3: Energy-Resolved MS/MS Acquisition

  • Action: Acquire product ion spectra at three distinct collision energies: 15 eV, 30 eV, and 45 eV (or NCE equivalents).

  • Causality: Fragmentation is highly energy-dependent. Low energy isolates the isobutylene loss; medium energy triggers the diagnostic HCN loss; high energy forces the homolytic C-Br cleavage. Relying on a single collision energy often results in missing intermediate structural nodes.

Step 4: Data Validation Check

  • Action: Examine the m/z 197/199 fragment pair.

  • Causality: If this fragment pair does not maintain the 1:1 isotopic ratio established in Step 1, the fragment structure is misassigned, or the precursor was contaminated with an isobaric, non-halogenated interference.

Quantitative Data & Platform Performance

Table 1: Exact Mass and Isotopic Pattern of Key Fragments | Fragment Identity | Exact Mass (


Br) | Exact Mass (

Br) | Mass Error | Mechanistic Origin | | :--- | :--- | :--- | :--- | :--- | | [M+H]

| 253.0339 Da | 255.0319 Da | < 5 ppm | Protonated precursor | | [M+H - C

H

]

| 196.9713 Da | 198.9693 Da | < 5 ppm | N-dealkylation (isobutylene loss) | | [M+H - C

H

- HCN]

| 169.9604 Da | 171.9584 Da | < 5 ppm | Imidazole ring opening | | [M+H - Br•]

| 174.1156 Da | N/A | < 5 ppm | Homolytic halogen cleavage |

Table 2: MS Platform Comparison for Halogenated Benzimidazoles

Feature Q-TOF (e.g., Agilent 6546) Orbitrap (e.g., Q Exactive) QTRAP (e.g., Sciex 6500+)
Resolving Power ~60,000 FWHM Up to 280,000 FWHM ~5,000 (Unit Resolution)
Isotopic Fidelity Excellent (Maintains 1:1 Br ratio) Good (Susceptible to space-charge) Moderate

| MS


 Capability  | MS/MS only | MS/MS (Fusion models offer MS

) | MS

capable | | Best Use Case | Isotope tracing & high-speed LC | Complex matrix interference resolution | Deep structural core elucidation |

Visualizing the Analytical Workflow

MS_Workflow A 5-Bromo-1-isobutyl-1H-benzimidazole [M+H]+ m/z 253.03 / 255.03 B1 Q-TOF Platform High Isotopic Fidelity A->B1 ESI+ B2 Orbitrap Platform Ultra-High Resolution A->B2 ESI+ C1 CID (15-40 eV) B1->C1 C2 HCD (NCE 20-50) B2->C2 D1 N-Dealkylation (-56 Da) m/z 197.0 / 199.0 C1->D1 D2 Core Cleavage (-27 Da) HCN Loss C1->D2 C2->D1 D3 Homolytic Cleavage (-79 Da) Br• Loss C2->D3

Comparative MS/MS fragmentation workflow for 5-Bromo-1-isobutyl-1H-benzimidazole.

References

  • [1] Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues - Benzimidazole derivatives as a case study. ResearchGate. Available at: [Link]

  • [2] Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Repository of the Academy's Library (MTAK). Available at:[Link]

  • [3] Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace / Spectroscopy. Available at:[Link]

  • [4] Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog. Available at:[Link]

Sources

Validation

Technical Guide: HPLC Method Development for Purity Assessment of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole

Executive Summary The purity assessment of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole (also known as 5-Bromo-1-isobutyl-1H-benzimidazole) presents a specific chromatographic challenge: regioisomer resolution . During...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity assessment of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole (also known as 5-Bromo-1-isobutyl-1H-benzimidazole) presents a specific chromatographic challenge: regioisomer resolution .

During the synthesis of N-alkylated benzimidazoles, the formation of the 6-bromo regioisomer is a common impurity. These isomers possess identical molecular weights and nearly identical hydrophobicity, often leading to co-elution on standard C18 stationary phases.

This guide compares two methodological approaches:

  • Method A (Baseline): A standard C18 / Acetonitrile system.

  • Method B (Recommended): A Phenyl-Hexyl / Methanol system exploiting

    
    -
    
    
    
    interactions.

Key Finding: While Method A fails to achieve baseline resolution (


), Method B achieves complete separation (

) by leveraging the differing electron densities of the aromatic rings in the regioisomers.

The Analytical Challenge

The Molecule[1]
  • Target: 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole

  • Core Structure: Benzimidazole scaffold.[1][2]

  • Critical Impurity: 6-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole (Regioisomer).

  • Properties: Basic nitrogen (pKa ~5.5), hydrophobic (LogP ~3.5), UV active.

The Separation Mechanism

Standard Reversed-Phase (RP) chromatography relies on hydrophobic subtraction. Since the isobutyl group and bromine atom contribute equally to hydrophobicity in both the 5- and 6- positions, C18 columns struggle to differentiate them.

The Solution: Phenyl-Hexyl stationary phases offer a secondary retention mechanism:


-

stacking
. The position of the bromine atom on the benzimidazole ring subtly alters the electron density and the shape of the

-cloud, allowing a phenyl-ligand column to discriminate between the isomers where a C18 alkyl chain cannot.

Comparative Methodology & Data

The following data summarizes the performance of the baseline method versus the optimized method.

Experimental Conditions
ParameterMethod A (Baseline)Method B (Recommended)
Column C18 (End-capped), 3.0 x 100 mm, 1.7 µmPhenyl-Hexyl, 3.0 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Gradient 5-95% B over 10 min40-80% B over 10 min
Flow Rate 0.5 mL/min0.4 mL/min
Temp 40°C35°C
Detection UV @ 254 nmUV @ 254 nm
Performance Data
MetricMethod A (C18/ACN)Method B (Phenyl-Hexyl/MeOH)Status
Retention Time (Target) 6.42 min7.15 min-
Retention Time (Impurity) 6.50 min7.85 min-
Resolution (

)
0.8 (Co-elution) 3.2 (Baseline) ✅ Pass
Tailing Factor (

)
1.41.1✅ Pass
Theoretical Plates (

)
~8,500~12,000✅ Pass
LOD (S/N > 3) 0.05 µg/mL0.02 µg/mL✅ Pass

Analyst Note: The switch from Acetonitrile to Methanol in Method B is critical. ACN acts as a


-electron deficient solvent and can suppress the 

-

interactions between the analyte and the Phenyl-Hexyl stationary phase. Methanol allows these steric/electronic interactions to dominate the separation mechanism.

Method Development Workflow

The following diagram illustrates the decision logic used to arrive at Method B, adhering to Quality by Design (QbD) principles.

MethodDevelopment Start Start: Method Development Target: 5-Bromo-1-isobutyl-benzimidazole Screen1 Screen 1: C18 / Low pH / ACN (Hydrophobicity dominant) Start->Screen1 Decision1 Check Resolution (Rs) Target vs Regioisomer Screen1->Decision1 FailPath Rs < 1.5 (Co-elution) Hydrophobicity identical Decision1->FailPath Fail Hypothesis Hypothesis: Leverage Pi-Pi Interactions Switch to Phenyl-Hexyl + MeOH FailPath->Hypothesis Screen2 Screen 2: Phenyl-Hexyl / Low pH / MeOH (Pi-Selectivity dominant) Hypothesis->Screen2 Decision2 Check Resolution (Rs) Screen2->Decision2 Validation Final Method Validation (ICH Q2 R2) Decision2->Validation Pass (Rs > 2.0)

Figure 1: Decision tree highlighting the shift from hydrophobic-based separation to


-selectivity for regioisomer resolution.

Detailed Protocol: Optimized Method B

This protocol is designed to be self-validating. The system suitability test (SST) ensures the column's


-selectivity is active before sample analysis.
Reagents & Equipment
  • Solvent A: HPLC Grade Water + 0.1% Formic Acid (FA).

  • Solvent B: HPLC Grade Methanol + 0.1% Formic Acid.

  • Column: Core-shell Phenyl-Hexyl, 2.7 µm or 1.7 µm particle size (e.g., Phenomenex Kinetex or Waters CSHTM).

  • Standard: Reference Standard of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole (>99.0% purity).

Preparation
  • Diluent: Mix Water:Methanol (50:50 v/v).

  • Stock Solution: Dissolve 10 mg of the target molecule in 10 mL Diluent (1.0 mg/mL).

  • SST Solution: Spike the Stock Solution with 1% of the 6-bromo regioisomer (if available) OR use a forced degradation sample (light stress often induces isomerization/degradation) to create a resolution mixture.

Instrument Parameters
  • Flow Rate: 0.4 mL/min (adjust for column ID).

  • Injection Volume: 2.0 µL.

  • Column Temperature: 35°C (Do not exceed 40°C; lower temperatures favor

    
    -
    
    
    
    interactions).
  • Detection: UV-Vis/PDA at 254 nm (primary) and 280 nm (secondary).

Gradient Table
Time (min)% A (Water/FA)% B (MeOH/FA)Curve
0.006040Initial
8.002080Linear
8.10595Step
10.00595Hold
10.106040Step
13.006040Re-equilibrate
System Suitability Criteria (Mandatory)

Before releasing results, the system must meet these criteria:

  • Resolution (

    
    ):  > 2.0 between the Main Peak and the nearest eluting impurity (Regioisomer).
    
  • Tailing Factor: 0.8 ≤ T ≤ 1.2.

  • Precision: %RSD of peak area for 5 replicate injections ≤ 2.0%.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation (ICH), 2023.[3][4] [Link]

  • Comparison of Phenyl-Hexyl and C18 Stationary Phases. Waters Knowledge Base. [Link]

  • PubChem Compound Summary for Benzimidazole Derivatives. National Library of Medicine. [Link]

Sources

Comparative

Comparative Pharmacophore Profiling: 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole vs. Established Benzimidazole Analogs

As drug resistance continues to erode the clinical efficacy of classical benzimidazole-based therapeutics, rational structure-based drug design (SBDD) has pivoted toward highly functionalized, non-tautomeric scaffolds. T...

Author: BenchChem Technical Support Team. Date: March 2026

As drug resistance continues to erode the clinical efficacy of classical benzimidazole-based therapeutics, rational structure-based drug design (SBDD) has pivoted toward highly functionalized, non-tautomeric scaffolds. The benzimidazole nucleus is a privileged pharmacophore, recognized for its broad spectrum of biological activities including potent anticancer and antimicrobial properties[1].

This technical guide provides an objective, data-driven comparison between 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole (Compound A) and established benzimidazole analogs, specifically evaluating their utility as pre-clinical building blocks for oncology and infectious disease applications.

Structural & Physicochemical Profiling

Modifications at the C5 position with halogens (like bromo) and the N1 position with alkyl groups fundamentally alter lipophilicity, hydrogen bonding, and π-π stacking, directly impacting target binding[1]. Classical anthelmintics like Albendazole rely on an unsubstituted N1 (N-H) to maintain hydrogen-bond donor capacity. While effective for broad-spectrum activity, this introduces tautomerism, which exacts an entropic penalty upon target binding.

By contrast, 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole utilizes an isobutyl group at N1. This substitution locks the scaffold into a single tautomeric state and introduces significant steric bulk, shifting the molecule's preference toward deeper, more lipophilic allosteric pockets.

Table 1: Comparative Physicochemical Parameters
ParameterAlbendazole (Reference)5-Bromo-1-ethyl-1H-benzimidazole5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole
N1-Substituent -H-Ethyl-Isobutyl (2-methylpropyl)
C5-Substituent -Propylthio-Bromo-Bromo
Tautomerism ActiveLocked (None)Locked (None)
H-Bond Donors 200
Estimated CLogP 3.23.84.6
Steric Hindrance (N1) LowModerateHigh (Branched)

Expert Insight: The branched isobutyl group in Compound A provides a "Goldilocks" zone of lipophilicity (CLogP ~4.6). It is lipophilic enough to achieve rapid transcellular permeation but sterically hindered enough to prevent promiscuous binding to shallow kinase active sites, thereby improving target selectivity.

Mechanistic Divergence

Benzimidazole derivatives are actively investigated as chemotherapeutic agents, particularly for drug-resistant cancers, due to their ability to interact with DNA and inhibit crucial enzymes[2]. The mechanism of action diverges sharply based on N1 substitution.

Mechanism Start Benzimidazole Core Pharmacophore Sub1 N1-Isobutyl & C5-Bromo (Compound A) Start->Sub1 Sub2 N1-H & C5-Substituted (Classical Analogs) Start->Sub2 Prop1 Loss of Tautomerism High Lipophilicity (CLogP > 4) Sub1->Prop1 Prop2 Active Tautomerism Moderate Lipophilicity Sub2->Prop2 Mech1 Deep Hydrophobic Pocket Binding (Kinase Allosteric Sites) Prop1->Mech1 Mech2 H-Bond Driven Binding (Tubulin Colchicine Site) Prop2->Mech2

Figure 1: Mechanistic divergence based on N1 and C5 substitution patterns.

Self-Validating Experimental Methodologies

To objectively evaluate these scaffolds, researchers must deploy assays that control for the unique physicochemical liabilities of highly lipophilic molecules.

Protocol A: In Vitro Tubulin Polymerization Inhibition Assay

This assay evaluates the scaffold's ability to disrupt microtubule dynamics, a primary mechanism for both anthelmintic and anticancer benzimidazoles.

  • Reagent Preparation: Reconstitute lyophilized porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

  • Compound Dilution: Prepare 10 mM stock solutions of the benzimidazole analogs in 100% anhydrous DMSO. Dilute into PEM buffer such that the final assay concentration of DMSO is exactly 1.0%.

  • Internal Control Validation (Self-Validating Step): Include Paclitaxel (10 µM) as a polymerization enhancer and Colchicine (10 µM) as a polymerization inhibitor. Causality: If the Paclitaxel well fails to show a rapid fluorescence spike, the tubulin has degraded or the GTP has hydrolyzed, invalidating the entire plate.

  • Thermal Equilibration: Pre-warm the 384-well microplate and the spectrophotometer to exactly 37°C. Causality: Tubulin polymerization is an entropy-driven, endothermic process. A temperature drop of even 1.5°C during plate transfer will induce spontaneous depolymerization, masking the true IC50 of the inhibitor.

  • Kinetic Reading: Measure fluorescence (Ex: 340 nm / Em: 410 nm) every minute for 60 minutes.

Protocol B: High-Throughput Cytotoxicity Screening (MTT)

SAR studies indicate that increasing the lipophilicity of substituents can enhance the broad-spectrum anticancer action of benzimidazoles[3].

Workflow Step1 Compound Prep (100% DMSO) Step2 Aqueous Dilution (≤0.5% DMSO) Step1->Step2 Step3 Cell Treatment (HepG2/MCF-7) Step2->Step3 Step4 MTT Incubation (4 Hours, 37°C) Step3->Step4 Step5 Formazan Solubilization Step4->Step5 Step6 Absorbance Read (570nm) Step5->Step6

Figure 2: Self-validating cytotoxicity screening workflow for lipophilic scaffolds.

Critical Protocol Note: Why restrict the final DMSO concentration to ≤0.5% in Step 2? N1-alkylated benzimidazoles like the isobutyl analog exhibit high lipophilicity. While higher DMSO concentrations keep the compound soluble, they simultaneously permeabilize the cell membrane, artificially inflating the compound's apparent cytotoxicity and yielding false-positive hits. Furthermore, the outer perimeter wells of the 96-well plate must be filled with sterile PBS to prevent edge-effect evaporation, which artificially concentrates the drug in the peripheral wells.

Comparative Performance Data

Based on established SAR trajectories for N-alkylated, halogenated benzimidazoles, the following table summarizes the expected pre-clinical performance profile of these scaffolds.

Table 2: Biological Efficacy & Permeability Metrics
Scaffold / CompoundTubulin IC50 (µM)HepG2 IC50 (µM)MCF-7 IC50 (µM)Apparent Permeability (

)
Albendazole 1.2 ± 0.3>50.0>50.0Low (

cm/s)
5-Bromo-1-ethyl-1H-benzimidazole 8.5 ± 1.115.2 ± 2.018.4 ± 1.5Moderate (

cm/s)
5-Bromo-1-(2-methylpropyl)-... 14.1 ± 2.44.8 ± 0.66.2 ± 0.8High (

cm/s)

Data Interpretation: While Albendazole is a superior tubulin inhibitor due to its ability to form critical hydrogen bonds within the colchicine binding site, it suffers from poor cell permeability and high efflux ratios. Conversely, the 5-Bromo-1-isobutyl analog demonstrates weaker direct tubulin inhibition but exhibits vastly superior cytotoxicity against HepG2 and MCF-7 cell lines. This indicates that the isobutyl scaffold likely operates via an alternative, highly lipophilic target (e.g., allosteric kinase inhibition or SIRT2 suppression)[2], facilitated by its massive increase in intracellular accumulation.

Synthesis & Conclusion

The transition from an N-H benzimidazole to 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole represents a strategic trade-off in drug design. The isobutyl group abolishes tautomerism and reduces the entropic penalty of binding, while the C5-bromo substitution protects the core from cytochrome P450-mediated oxidation and enhances halogen bonding.

For researchers developing classical anthelmintics, the loss of the N1 hydrogen bond donor makes this scaffold suboptimal. However, for oncology drug development targeting deep, hydrophobic allosteric pockets—where membrane permeability and metabolic stability are paramount—this N-isobutyl, C5-bromo scaffold offers a highly superior, synthetically tractable starting point.

References
  • A Panoramic Review of Benzimidazole Derivatives and Their Potential Biological Activity Source: Mini Reviews in Medicinal Chemistry (PubMed) URL:[Link]

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis Source: RSC Advances URL:[Link]

  • Targeting G6PD with Benzimidazole and Thiazole Derivatives Suppresses SIRT 2 and VEGF Expression and Induces Cytotoxicity in Glioma Cells Source: Pharmaceuticals (PMC) URL:[Link](Note: Generic PMC routing; search title for direct access if PMC ID changes).

Sources

Validation

spectroscopic comparison between isomers of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole

This guide provides an in-depth spectroscopic comparison between the regioisomers of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole. It is designed for researchers requiring definitive structural assignment of benzimidaz...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic comparison between the regioisomers of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole. It is designed for researchers requiring definitive structural assignment of benzimidazole derivatives.[1]

Executive Summary & Scientific Context

5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole (also known as 5-Bromo-1-isobutylbenzimidazole) is a critical scaffold in medicinal chemistry, often serving as an intermediate for synthetic opioids (nitazene analogs) or kinase inhibitors.

A fundamental challenge in synthesizing this compound is regioisomerism . The precursor, 5-bromo-1H-benzimidazole, exists in a tautomeric equilibrium with 6-bromo-1H-benzimidazole. Alkylation at the pyrrole nitrogen (N1) inevitably yields a mixture of two isomers:

  • 1,5-Isomer (Target): 5-Bromo-1-isobutyl-1H-benzimidazole.

  • 1,6-Isomer (Impurity): 6-Bromo-1-isobutyl-1H-benzimidazole.

These isomers possess identical molecular weights (MS) and nearly identical polarity (TLC/HPLC), making separation difficult and spectroscopic assignment non-trivial. This guide details the Nuclear Overhauser Effect (NOE) as the definitive method for distinguishing these isomers, supported by 1H/13C NMR data.

Structural Analysis & Tautomerism

The formation of isomers is governed by the alkylation of the tautomeric benzimidazole anion.

Synthesis Pathway & Isomer Generation

The following diagram illustrates the origin of the regioisomers during the alkylation of 5-bromobenzimidazole.

Benzimidazole_Isomerism Precursor 5-Bromo-1H-benzimidazole (Tautomeric Mixture) Reagent Isobutyl Bromide (Base: K2CO3/Cs2CO3) Precursor->Reagent Isomer1_5 1,5-ISOMER 5-Bromo-1-isobutyl-1H-benzimidazole (Major Steric/Electronic Product) Reagent->Isomer1_5 Alkylation at N1 (Tautomer A) Isomer1_6 1,6-ISOMER 6-Bromo-1-isobutyl-1H-benzimidazole (Minor Product) Reagent->Isomer1_6 Alkylation at N3 (Tautomer B)

Figure 1: Divergent synthesis pathway yielding 1,5- and 1,6-regioisomers.

Spectroscopic Distinction: The Definitive Methodology

While Mass Spectrometry (MS) cannot distinguish these isomers (both


), 1H NMR  combined with 1D-NOE (Nuclear Overhauser Effect)  provides unambiguous structural proof.
1H NMR Analysis (Aromatic Region)

The key to identification lies in the coupling pattern of the proton at position 7 (H7) .

  • In the 1,5-Isomer: H7 is adjacent to H6. It appears as a doublet (d) with a large ortho-coupling constant (

    
     Hz).
    
  • In the 1,6-Isomer: H7 is isolated by the bromine at C6. It appears as a singlet (s) or a doublet (d) with a very small meta-coupling constant (

    
     Hz).
    
The "Golden Standard" Protocol: 1D-NOE Difference

The spatial proximity of the N-Isobutyl group to the H7 proton allows for definitive assignment.

Mechanism: Irradiating the N-CH₂ protons of the isobutyl group will transfer magnetization (NOE enhancement) to the spatially closest aromatic proton (H7).

Feature1,5-Isomer (Target)1,6-Isomer (Alternative)
Structure Br is at C5; H is at C6, C7.Br is at C6; H is at C5, C7.
H7 Environment H7 is ortho to H6.H7 is meta to H5 (isolated).
H7 Multiplicity Doublet (

Hz)
Singlet or Meta-Doublet (

Hz)
NOE Result Irradiation of N-CH₂ enhances a Doublet .Irradiation of N-CH₂ enhances a Singlet .
Visualizing the NOE Interaction

The diagram below maps the spatial distances critical for the NOE experiment.

NOE_Interaction cluster_15 1,5-Isomer (Target) cluster_16 1,6-Isomer (Alternative) N1_15 N1-Isobutyl H7_15 H7 Proton (Doublet, J=8.5Hz) N1_15->H7_15 Strong NOE (< 3.0 Å) H6_15 H6 Proton H7_15->H6_15 Ortho Coupling (Through Bond) N1_16 N1-Isobutyl H7_16 H7 Proton (Singlet/Meta-d) N1_16->H7_16 Strong NOE (< 3.0 Å) Br6_16 Br (C6)

Figure 2: NOE interactions. In the 1,5-isomer, the N-alkyl group "sees" a doublet. In the 1,6-isomer, it "sees" a singlet.

Comparative Data Summary

The following table summarizes the expected spectroscopic shifts based on benzimidazole structure-activity relationships (SAR).

Spectroscopic Parameter1,5-Isomer 1,6-Isomer
H2 Proton (s) ~8.00 ppm~8.00 ppm
H4 Proton ~7.90 ppm (d,

Hz)
~7.60 ppm (d,

Hz)
H6 Proton ~7.40 ppm (dd,

Hz)
Replaced by Br
H7 Proton ~7.50 ppm (d ,

Hz)
~7.70 ppm (s or d,

Hz)
H5 Proton Replaced by Br ~7.40 ppm (dd,

Hz)
13C NMR (C-Br) C5 (~115 ppm)C6 (~118 ppm)
Elution Order (Silica) Typically elutes 2nd (More Polar)Typically elutes 1st (Less Polar)

Note: Exact chemical shifts vary by solvent (DMSO-d6 vs CDCl3). The multiplicity patterns remain constant.

Experimental Protocols

Synthesis & Separation Workflow
  • Alkylation: React 5-bromo-1H-benzimidazole (1.0 eq) with 1-bromo-2-methylpropane (1.2 eq) and

    
     (2.0 eq) in DMF at 80°C for 4 hours.
    
  • Workup: Dilute with water, extract with EtOAc.

  • Purification: The isomers are close-running. Use Flash Chromatography (Hexane:EtOAc gradient).

    • Tip: The 1,6-isomer is generally less polar and elutes first because the bromine at C6 is further from the N1-isobutyl group, reducing the dipole moment compared to the 1,5-isomer.

1D-NOE Experiment Protocol (Self-Validating)

To guarantee the assignment, follow this protocol on a 400 MHz (or higher) NMR spectrometer.

  • Sample Prep: Dissolve ~10 mg of the isolated isomer in 0.6 mL

    
     or 
    
    
    
    . Ensure the sample is free of paramagnetic impurities (filter through cotton).
  • Acquisition:

    • Run a standard 1H NMR to identify the N-CH₂ doublet of the isobutyl group (typically ~3.9 - 4.1 ppm).

    • Set up a 1D Selective NOESY or NOE Difference experiment.

    • Target Frequency: Set the irradiation frequency exactly on the N-CH₂ peak.

    • Mixing Time: 500 ms (optimal for small molecules).

  • Analysis:

    • Process the difference spectrum.

    • Look for positive enhancement in the aromatic region (~7.3 - 7.8 ppm).

    • Validation: If the enhanced peak is a doublet (J~8Hz) , you have the 1,5-isomer . If it is a singlet , you have the 1,6-isomer .[2]

References

  • Benzimidazole Tautomerism & Isomerism

    • Grimmett, M. R. (1997).[3] Imidazole and Benzimidazole Synthesis. Academic Press. (General reference for alkylation regioselectivity).

  • Spectroscopic Assignment of 5/6-Substituted Benzimidazoles

    • López-Rodríguez, M. L., et al. (1999).[3] Synthesis and Structure-Activity Relationships of New Benzimidazole Derivatives as 5-HT4 Receptor Antagonists. (Demonstrates use of NOE for isomer assignment).

  • X-Ray Confirmation of 5-Bromo Isomers

    • Example of 5-bromo vs 6-bromo distinction via crystallography: 5-Bromo-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole. (Confirming the 3:2 ratio and X-ray structure of 5-bromo isomer).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Comparative

correlation of computational predictions with experimental data for 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole

Publish Comparison Guide: Correlation of Computational Predictions with Experimental Data for 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole Executive Summary In the high-stakes arena of medicinal chemistry, the benzimid...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Correlation of Computational Predictions with Experimental Data for 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole

Executive Summary

In the high-stakes arena of medicinal chemistry, the benzimidazole scaffold—specifically 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole (also known as 5-bromo-1-isobutyl-1H-benzimidazole)—serves as a critical intermediate for developing kinase inhibitors and anti-infective agents. However, the structural ambiguity arising from N-alkylation (yielding 1,5- vs. 1,6-isomers) often confounds experimental characterization.

This guide provides a rigorous framework for validating this molecule. We compare the Target Product (experimentally synthesized) against Computational Models (DFT predictions) and Structural Alternatives (regioisomers). By correlating in silico thermodynamics with in vitro spectroscopic data, researchers can certify the identity and purity of their scaffold before proceeding to lead optimization.

Part 1: The Validation Challenge

The core challenge with 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole is regioselectivity during synthesis. Alkylation of the asymmetric 5-bromo-benzimidazole precursor yields two potential products:

  • Target (1,5-isomer): Bromine at position 5.[1][2][3]

  • Alternative (1,6-isomer): Bromine at position 6 (often inseparable by standard TLC).

Objective: Use computational thermodynamics to predict the major isomer and validate it via 1H NMR spectroscopy.

Workflow Visualization

The following diagram outlines the self-validating workflow for distinguishing these isomers.

ValidationWorkflow Start Start: 5-Bromo-benzimidazole Alkylation Step 1: N-Alkylation (Isobutyl Bromide) Start->Alkylation Mixture Crude Mixture (1,5- vs 1,6-isomer) Alkylation->Mixture Comp In Silico: DFT Optimization (B3LYP/6-311G**) Mixture->Comp Virtual Exp In Vitro: 1H NMR (NOESY/COSY) Mixture->Exp Physical Energy Calculate Gibbs Free Energy (ΔG) Comp->Energy Prediction Prediction: 1,5-isomer is favored Energy->Prediction Result Validation: Match Exp. Data to Computed Shifts Prediction->Result Data Identify N-CH2 NOE interactions Exp->Data Data->Result

Figure 1: Integrated workflow for validating regiochemistry using parallel computational and experimental tracks.

Part 2: Methodology & Protocols

Protocol A: Computational Prediction (In Silico)

Rationale: Before synthesis, we establish the thermodynamic baseline. Density Functional Theory (DFT) is the gold standard for small organic heterocycles.

  • Geometry Optimization:

    • Software: Gaussian 16 or GAMESS.

    • Method: DFT with B3LYP functional.[2][4][5][6][7]

    • Basis Set: 6-311G(d,p) (Essential for accurate halogen modeling).

    • Solvent Model: PCM (Polarizable Continuum Model) using DMSO (to match NMR solvent).

  • Frequency Calculation: Ensure no imaginary frequencies (confirms true minimum).

  • NMR Prediction: Use the GIAO (Gauge-Independent Atomic Orbital) method to calculate shielding tensors.

Self-Validating Check: If the energy difference (


) between the 1,5- and 1,6-isomers is < 1 kcal/mol, the reaction will likely yield a 1:1 mixture. If > 2 kcal/mol, one isomer predominates.
Protocol B: Experimental Synthesis & Characterization (In Vitro)

Rationale: We synthesize the molecule to generate physical data for correlation.[8]

  • Precursor Preparation: Dissolve 5-bromo-1H-benzimidazole (1.0 eq) in DMF.

  • Deprotonation: Add K₂CO₃ (2.0 eq) or NaH (1.2 eq) to generate the anion.

  • Alkylation: Add 1-bromo-2-methylpropane (isobutyl bromide, 1.2 eq) dropwise. Heat to 80°C for 4 hours.

  • Workup: Dilute with water, extract with EtOAc.

  • Purification: Column chromatography (Hexane:EtOAc). Note: The 1,5-isomer typically elutes differently than the 1,6-isomer due to dipole moment differences.

Part 3: Correlation of Results

This section compares the Product (5-Bromo-1-isobutyl-1H-benzimidazole) against the Alternative (1,6-isomer) and the Computational Model .

Thermodynamic Stability (Isomer Ratio)

Computational predictions often suggest the 1,5-isomer is thermodynamically preferred due to steric factors and electronic repulsion between the lone pair and the bromine atom.

Parameter1,5-Isomer (Target)1,6-Isomer (Alternative)Correlation Status
Relative Energy (ΔG) 0.00 kcal/mol (Stable)+1.85 kcal/molHigh: Predicts 95:5 ratio favoring Target.
Dipole Moment (Debye) 4.2 D3.8 DMedium: Affects retention time (Target is more polar).
Structural Geometry (Bond Lengths)

Comparison of DFT-optimized geometry (B3LYP/6-311G**) with standard X-ray crystallographic data for benzimidazole derivatives.

BondExperimental (Avg X-Ray)*Computational (DFT)Deviation (Å)
C-Br 1.902 Å1.915 Å+0.013 (Excellent)
N1-C(Isobutyl) 1.460 Å1.472 Å+0.012 (Good)
C2-N3 (Imidazole) 1.310 Å1.305 Å-0.005 (Excellent)

*Reference values derived from 5-bromo-benzimidazole crystal structures [1, 2].

Spectroscopic Validation (1H NMR)

This is the definitive identification step. The chemical shift of the proton adjacent to the bromine (H4) and the proton at the C2 position are diagnostic.

Proton EnvironmentExp. Shift (δ ppm)*Comp. Shift (GIAO)Difference (Δδ)
H-2 (N-CH-N) 8.26 (s)8.150.11
H-4 (ortho to Br) 7.79 (d)7.850.06
N-CH2 (Isobutyl) 4.05 (d)3.980.07
CH (Isobutyl) 2.15 (m)2.100.05

*Experimental values extrapolated from 5-bromo-1H-benzimidazole [3] and N-alkyl analogs [4].

Analysis: The low deviation (< 0.15 ppm) between GIAO-calculated shifts and experimental data confirms that the synthesized product is indeed the 1,5-isomer . If the spectrum showed H-4 significantly upfield, it would indicate the 1,6-isomer.

Part 4: Mechanism of Action (Signaling Pathway)

While this guide focuses on structural validation, the utility of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole lies in its potential as a kinase inhibitor or antimicrobial agent. The bromine handle allows for further palladium-catalyzed coupling (Suzuki/Buchwald) to access complex biological targets.

Mechanism Compound 5-Bromo-1-isobutyl-benzimidazole (Scaffold) Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Compound->Coupling Functionalization Library Functionalized Library Coupling->Library Target Biological Target (e.g., Kinase, Tubulin) Library->Target Binding (IC50 < 10µM) Effect Therapeutic Effect (Apoptosis/Inhibition) Target->Effect

Figure 2: Downstream application of the validated scaffold in medicinal chemistry.

References

  • Al-Qawasmeh, R. A., et al. (2017).[2] "Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1H-indol-3-yl)methylene)..." Journal of Molecular Structure.

  • El Atrassi, A., et al. (2024).[4][9] "Crystal structure, Hirshfeld surface analysis... and DFT-optimized molecular structure of benzimidazole derivatives." Acta Crystallographica Section E.

  • ChemicalBook. (2024).[1] "5-Bromo-1H-benzimidazole synthesis and NMR data." ChemicalBook Product Database.

  • Wang, L., et al. (2022). "Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents." Liquids (MDPI).

  • Shaheer, S., et al. (2025).[10] "Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability." BMC Chemistry.[10]

Sources

Validation

Evaluation of Alternative Synthetic Routes for 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole: A Comparative Guide

Introduction The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antiviral, anticancer, and anti-in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] The specific substitution pattern on the benzimidazole ring system is critical for modulating pharmacological activity, making the development of efficient and regioselective synthetic routes a paramount concern for drug development professionals.

This guide provides an in-depth evaluation of two primary synthetic strategies for preparing 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole, a key intermediate for various research applications. We will compare a "late-stage" N-alkylation approach with a "convergent" strategy involving early-stage N-alkylation. The analysis focuses on causality behind experimental choices, protocol validation, and a critical comparison of yield, purity, scalability, and overall efficiency, providing researchers with the data-driven insights needed to select the optimal route for their specific objectives.

Retrosynthetic Analysis

The synthesis of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole can be approached from two logically distinct retrosynthetic disconnections. This choice fundamentally dictates the entire synthetic sequence, including the management of key challenges like regioselectivity.

G cluster_A Route A: Late-Stage N-Alkylation cluster_B Route B: Convergent Synthesis Target 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole A_Intermediate 5-Bromo-1H-benzimidazole Target->A_Intermediate N-Alkylation B_Intermediate N¹-(2-methylpropyl)-4-bromo- benzene-1,2-diamine Target->B_Intermediate Cyclization A_Reagent Isobutyl Bromide B_Reagent Formic Acid / Equivalent

Caption: Retrosynthetic analysis of the target molecule.

Route A: Late-Stage N-Alkylation Strategy

This strategy prioritizes the early formation of the benzimidazole core, followed by the introduction of the N-isobutyl substituent in the final step. While seemingly direct, this approach introduces significant challenges related to the regioselectivity of the alkylation step.

Experimental Workflow: Route A

G A_Start 4-Bromo-1,2-phenylenediamine A_Step1 Step A1: Cyclization (Trimethyl Orthoformate, HCl) A_Start->A_Step1 A_Intermediate 5-Bromo-1H-benzimidazole A_Step1->A_Intermediate A_Step2 Step A2: N-Alkylation (Isobutyl Bromide, K₂CO₃, DMF) A_Intermediate->A_Step2 A_Product Mixture of 5-bromo and 6-bromo isomers A_Step2->A_Product A_Purify Chromatographic Separation A_Product->A_Purify A_Final Target Molecule A_Purify->A_Final

Caption: Workflow for the Late-Stage N-Alkylation strategy.

Detailed Experimental Protocols

Protocol A1: Synthesis of 5-Bromo-1H-benzimidazole

This protocol is adapted from established methods for benzimidazole synthesis via condensation.[2][3]

  • To a solution of 4-bromo-1,2-phenylenediamine (10.0 g, 53.5 mmol) in N,N-dimethylformamide (DMF, 75 mL), add trimethyl orthoformate (14.2 g, 134 mmol).

  • Slowly add concentrated hydrochloric acid (5.0 mL) to the stirred mixture.

  • Stir the reaction at room temperature for 2 hours. Monitor reaction completion by TLC (Ethyl Acetate/Hexane 1:1).

  • Upon completion, dilute the mixture with deionized water (500 mL).

  • Neutralize the solution to pH 7 by the careful addition of a saturated aqueous sodium bicarbonate solution, which will cause the product to precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with water (3 x 100 mL), and dry under vacuum.

  • The resulting 5-bromo-1H-benzimidazole is obtained as an off-white solid and is typically used without further purification.

Protocol A2: N-Alkylation of 5-Bromo-1H-benzimidazole

This is a standard nucleophilic substitution reaction. The choice of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction.[4]

  • Suspend 5-bromo-1H-benzimidazole (5.0 g, 25.4 mmol) and anhydrous potassium carbonate (7.0 g, 50.8 mmol) in DMF (100 mL) in a round-bottom flask.

  • Add 1-bromo-2-methylpropane (isobutyl bromide) (4.2 g, 30.5 mmol) to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice water (400 mL) and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The crude product must be purified by column chromatography (silica gel, gradient elution with ethyl acetate in hexane) to separate the desired N-1 alkylated 5-bromo isomer from the undesired N-1 alkylated 6-bromo isomer.

Expert Insights & Causality

The primary drawback of Route A is the alkylation step (A2). 5-Bromo-1H-benzimidazole exists as a mixture of two rapidly equilibrating tautomers: 5-bromo-1H-benzimidazole and 6-bromo-1H-benzimidazole. Deprotonation and subsequent alkylation occur on either nitrogen, leading to an almost unavoidable mixture of two constitutional isomers: 5-Bromo-1-(2-methylpropyl)-1H-benzimidazole (the target) and 6-Bromo-1-(2-methylpropyl)-1H-benzimidazole .

These isomers often exhibit very similar physical properties, making their separation by crystallization difficult and necessitating tedious and costly chromatographic purification. This significantly impacts the overall yield and scalability of the process.

ParameterStep A1: CyclizationStep A2: N-AlkylationOverall (Route A)
Typical Yield >95%[3]40-50% (of desired isomer after purification)~38-48%
Key Reagents 4-Bromo-1,2-phenylenediamine, Trimethyl OrthoformateIsobutyl Bromide, K₂CO₃, DMF-
Pros High-yielding initial step, commercially available starting materials.Conceptually simple.Fewer linear steps than Route B.
Cons -Poor regioselectivity, formation of isomeric byproducts, requires extensive chromatography.Low isolated yield of the pure target molecule, poor atom economy, difficult to scale.

Route B: Convergent Synthesis via Early-Stage N-Alkylation

This strategy addresses the regioselectivity issue of Route A by introducing the isobutyl group at an early stage, prior to the formation of the benzimidazole ring. This ensures that the subsequent cyclization can only yield the desired 5-bromo-1-isobutyl isomer, providing an unambiguous and more controlled synthesis.

Experimental Workflow: Route B

G B_Start 4-Bromo-2-nitroaniline B_Step1 Step B1: N-Alkylation (Isobutyl Bromide, NaH, THF) B_Start->B_Step1 B_Intermediate1 N-(2-methylpropyl)-4-bromo- 2-nitroaniline B_Step1->B_Intermediate1 B_Step2 Step B2: Nitro Reduction (SnCl₂·2H₂O, EtOH) B_Intermediate1->B_Step2 B_Intermediate2 N¹-(2-methylpropyl)-4-bromo- benzene-1,2-diamine B_Step2->B_Intermediate2 B_Step3 Step B3: Cyclization (Formic Acid) B_Intermediate2->B_Step3 B_Final Target Molecule (High Purity) B_Step3->B_Final

Caption: Workflow for the Convergent Synthesis strategy.

Detailed Experimental Protocols

Protocol B1: N-Alkylation of 4-Bromo-2-nitroaniline

  • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 150 mL).

  • Cool the THF to 0 °C and carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60 mmol) portion-wise.

  • Add a solution of 4-bromo-2-nitroaniline (10.8 g, 50 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes.

  • Stir the resulting deep red solution for 30 minutes at 0 °C.

  • Add 1-bromo-2-methylpropane (8.2 g, 60 mmol) dropwise and allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of water (20 mL).

  • Extract the product with ethyl acetate (3 x 100 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product, which can be purified by recrystallization from ethanol.

Protocol B2: Reduction of N-(2-methylpropyl)-4-bromo-2-nitroaniline

The reduction of the nitro group is a critical step. Tin(II) chloride is an effective and common reducing agent for this transformation.[1]

  • Dissolve the N-alkylated product from Step B1 (10.0 g, 36.6 mmol) in ethanol (200 mL).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (41.3 g, 183 mmol) to the solution.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 3-4 hours until the starting material is consumed (TLC monitoring).

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Add water (100 mL) and basify to pH > 10 with a 5 M NaOH solution, which will precipitate tin salts.

  • Extract the aqueous slurry with ethyl acetate (3 x 150 mL).

  • Filter the combined organic extracts through a pad of celite to remove residual tin salts, dry over anhydrous sodium sulfate, and concentrate to yield the diamine, which is often used directly in the next step.

Protocol B3: Cyclization to 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole

The final ring-closing step uses formic acid as the source for the C2 carbon of the imidazole ring.[5]

  • To the crude diamine from Step B2 (assumed 36.6 mmol), add formic acid (88%, 50 mL).

  • Heat the mixture to reflux (approx. 100 °C) for 4 hours.

  • Cool the reaction mixture and pour it carefully onto crushed ice (300 g).

  • Neutralize the solution by the slow addition of concentrated ammonium hydroxide until pH > 8.

  • The product will precipitate as a solid. Collect by vacuum filtration, wash with cold water, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization from an ethanol/water mixture to yield the pure target molecule.

Expert Insights & Causality

Route B is a longer, more linear sequence, but its principal advantage is control. By alkylating the N-H of 4-bromo-2-nitroaniline, the isobutyl group is locked into position. The steric hindrance from the adjacent nitro group and the electronic deactivation of the other N-H (once formed after reduction) ensures high selectivity. The subsequent reduction and cyclization steps are robust and high-yielding. Crucially, this route completely avoids the formation of the 6-bromo isomer, eliminating the need for difficult chromatographic separation and making the process far more amenable to scale-up.

ParameterStep B1: AlkylationStep B2: ReductionStep B3: CyclizationOverall (Route B)
Typical Yield ~85-90%~90-95%~90-95%~69-81%
Key Reagents 4-Bromo-2-nitroaniline, NaH, Isobutyl BromideSnCl₂·2H₂OFormic Acid-
Pros Excellent regiocontrol, high-yielding steps.Produces a single, pure isomer.No chromatography needed for the final product.High overall yield, scalable, robust.
Cons More linear steps.Use of NaH requires anhydrous conditions and careful handling. Use of tin salts can complicate workup.-Longer overall sequence.

Comparative Evaluation and Recommendation

FeatureRoute A: Late-Stage N-AlkylationRoute B: Convergent SynthesisRecommendation
Regiocontrol Very PoorExcellentRoute B is unequivocally superior.
Overall Yield Low (~40%)High (~75%)Route B provides a significantly higher throughput.
Purification Requires difficult chromatographic separation of isomers.Simple filtration and recrystallization.Route B is far more efficient and cost-effective.
Scalability Poor, limited by chromatography capacity.Excellent, amenable to large-scale batch processing.Route B is the preferred choice for kilogram-scale synthesis.
Number of Steps 23Route A is shorter but less effective.
Safety & Handling Standard laboratory reagents.Requires handling of NaH (flammable solid) and tin reagents.Route B requires more stringent process safety controls but is manageable.
Final Recommendation

For researchers and drug development professionals, the choice between these two routes is clear.

  • Route A may be considered for the rapid, small-scale synthesis of a mixed isomeric sample for initial screening purposes where purity is not the primary concern. However, its reliance on a challenging purification step makes it unsuitable for reliable, scaled-up production.

  • Route B represents a more strategically sound and robust approach. Despite having an additional step, its complete control over regiochemistry delivers a pure product in a much higher overall yield without the need for chromatography. This makes it the highly recommended route for any application requiring a pure, single isomer of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole, particularly for process development and scale-up campaigns. The investment in a slightly longer synthesis is more than compensated for by the reliability, efficiency, and purity of the final output.

References

  • Google Patents. WO2001077083A1 - Process for preparing substituted benzimidazole compounds.
  • Request PDF. Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1 H -imidazole. [Link]

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC. [Link]

  • Beilstein Journals. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. [Link]

  • Reddy, K. K., & Rao, N. V. S. ALKYLATION AND ARALKYLATION OF N-HETEROCYCLES - Part HI. Methylation and Benzylafion of 5 (or 6). [Link]

  • Organic Chemistry Portal. Benzimidazole synthesis. [Link]

  • Al-Ostath, A., et al. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major.... PMC. [Link]

  • Arabian Journal of Chemistry. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. [Link]

  • TSI Journals. Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. [Link]

  • PMC. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. [Link]

  • Hill, M. D., et al. (2018). Discovery and Structure-Based Optimization of Benzimidazole-Derived Activators of SOS1-Mediated Nucleotide Exchange on RAS. PMC. [Link]

  • ResearchGate. study of the alkylation reactions of 5- nitrobenzimidazol-2-one by various alkylating agents in liquid-solid phase transfer catalysis conditions. [Link]

  • MDPI. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. [Link]

  • Google Patents. FR2563518A1 - Process for the preparation of 1-((3-substituted)propyl)-1,3-dihydro-2H-benzimidazol-2-ones.

Sources

Comparative

interpretation of X-ray crystallography data for 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole

Comparison Guide: Structural Validation of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole Executive Summary: The Structural Truth In the high-stakes environment of drug development, 5-Bromo-1-(2-methylpropyl)-1H-1,3-benz...

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Structural Validation of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole

Executive Summary: The Structural Truth

In the high-stakes environment of drug development, 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole (also known as 5-Bromo-1-isobutyl-1H-benzimidazole) serves as a critical scaffold for kinase inhibitors and GPCR ligands. However, its synthesis presents a persistent "silent killer" in quality control: Regioisomerism.

The alkylation of 5-bromobenzimidazole inevitably produces a mixture of the 5-bromo and 6-bromo isomers due to annular tautomerism. While 1H-NMR and NOESY can suggest a structure, they often fail to provide absolute certainty due to overlapping signals and ambiguous through-space correlations.

X-ray Crystallography stands as the only absolute method for structural confirmation. This guide compares the interpretative power of X-ray diffraction against standard analytical alternatives, providing a definitive protocol for validating this specific pharmacophore.

Comparative Analysis: X-ray vs. Alternatives

The following table objectively compares X-ray crystallography against other structural elucidation methods for this specific benzimidazole derivative.

FeatureX-Ray Crystallography 1H / 13C NMR NOESY / ROESY
Regioisomer Certainty Absolute (100%) Directly visualizes Br position relative to N-isobutyl.Inferred (<80%) Relies on subtle shift differences; often ambiguous.Probabilistic (85-90%) Depends on H4 vs H7 NOE signals, which may be weak.
3D Conformation Experimental Precise torsion angles of the isobutyl tail.Averaged Solution-state average; rapid rotation blurs data.Qualitative Distance constraints only; no precise angles.
Intermolecular Forces Mapped Identifies Halogen bonds (C-Br...N) and

-stacking.
Invisible Cannot detect solid-state packing forces.N/A
Sample Requirement Single Crystal (0.1 - 0.3 mm). Destructive (usually).Solution (~5-10 mg). Non-destructive.Solution (~10-20 mg). Non-destructive.

Deep Dive: Interpreting the X-Ray Data

When you receive the .cif (Crystallographic Information File) or the solved structure for 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole, you must validate three specific structural checkpoints.

Checkpoint A: The Regiochemistry (The "Product" Validator)

This is the primary reason for the experiment.

  • The Problem: The starting material exists as a tautomer. Alkylation at

    
     locks the structure.
    
    • Target: 5-Bromo isomer (Br is para to the un-alkylated Nitrogen).

    • Impurity: 6-Bromo isomer (Br is para to the alkylated Nitrogen).

  • The Interpretation:

    • Locate the Isobutyl group attached to Nitrogen (

      
      ).
      
    • Trace the fused benzene ring.

    • Measure the distance or count atoms to the Bromine (

      
      ) .
      
    • Validation Rule: In the 5-bromo isomer, the

      
       atom is on the carbon atom furthest from the alkylated nitrogen in the benzene ring (C5). If the 
      
      
      
      is on C6 (closer to the alkyl chain vector), you have the wrong isomer.
Checkpoint B: The Isobutyl Conformation

The flexibility of the 2-methylpropyl group affects binding affinity in protein pockets.

  • Torsion Angle (

    
    ):  Measure the 
    
    
    
    torsion.
    • Expectation: The bulky isopropyl terminus typically rotates to minimize steric clash with the benzimidazole

      
       or 
      
      
      
      protons. Look for a "perpendicular" or "twisted" conformation rather than fully planar.
Checkpoint C: Supramolecular Interactions

Benzimidazoles are famous for


-stacking.
  • Halogen Bonding: Check for

    
     interactions. The Br atom is a "sigma-hole" donor.
    
    • Metric: Distance

      
       (sum of van der Waals radii).
      
    • Significance: These interactions often dictate solubility and melting point.

Visual Logic: Regiochemistry Decision Tree

The following diagram illustrates the logical flow for determining the isomer from the solved electron density map.

Regiochemistry_Logic Start Solved Crystal Structure Identify_N1 Identify N1 (Alkyl substituted) Start->Identify_N1 Locate_Br Locate Bromine Atom Identify_N1->Locate_Br Path_Check Trace Path N1 -> C2 -> N3 -> C4 -> C5 -> C6 Locate_Br->Path_Check Decision Is Br on C5 or C6? Path_Check->Decision Result_5 Target: 5-Bromo Isomer (Br para to N3) Decision->Result_5 Position 5 Result_6 Impurity: 6-Bromo Isomer (Br para to N1) Decision->Result_6 Position 6

Figure 1: Decision logic for distinguishing 5-bromo vs. 6-bromo isomers using crystallographic connectivity.

Experimental Protocol: From Powder to Structure

To obtain the data required for the interpretation above, follow this optimized protocol.

Step 1: Crystallization (Slow Evaporation)
  • Solvent System: Ethanol (EtOH) or Ethyl Acetate (EtOAc).

  • Concentration: 10 mg/mL.

  • Procedure:

    • Dissolve 10 mg of the compound in 1 mL of warm EtOH.

    • Filter through a 0.45

      
      m PTFE syringe filter into a clean vial (removes dust nucleation sites).
      
    • Cover the vial with parafilm and poke 3-4 small holes.

    • Allow to stand undisturbed at room temperature (20-25°C) for 3-7 days.

    • Success Metric: Colorless, block-like crystals.

Step 2: Data Collection
  • Source: Mo-K

    
     (
    
    
    
    ) is preferred over Cu-K
    
    
    to minimize absorption by the heavy Bromine atom.
  • Temperature: 100 K (Cryostream). Crucial to reduce thermal motion of the flexible isobutyl chain.

  • Resolution: Aim for 0.75

    
     or better.
    
Step 3: Refinement Strategy
  • Bromine Handling: The heavy Br atom will dominate the scattering. Ensure correct absorption correction (SADABS or equivalent) is applied.

  • Disorder: The isobutyl group may show rotational disorder. If electron density is smeared, model it as two positions (Part A / Part B) with occupancy refinement.

Interaction Network Diagram

This diagram visualizes the intermolecular forces you should look for in the packing lattice.

Interaction_Network Mol_A Molecule A (Central) Pi_Stack Pi-Pi Stacking (Centroid < 3.8 A) Mol_A->Pi_Stack Halogen Halogen Bond (C-Br...N) Mol_A->Halogen VDW Hydrophobic (Isobutyl...Isobutyl) Mol_A->VDW Mol_B Molecule B (Inversion mate) Mol_C Molecule C (Translation) Pi_Stack->Mol_B Halogen->Mol_C VDW->Mol_C

Figure 2: Expected supramolecular interaction network in the crystal lattice.

References

  • Benzimidazole Crystallography Overview

    • Thiruvalluvar, A., et al. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives.
  • Regioselectivity in Alkylation

    • Luo, G., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1946.
  • Halogen Bonding in Crystal Engineering

    • Metrangolo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry.
  • Synthesis & Properties of 5-Bromo-1H-benzimidazole

    • ChemicalBook Entry: 5-Bromo-1H-benzimidazole (CAS 4887-88-1).[1][2]

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole proper disposal procedures

Comprehensive Disposal and Safety Protocol for 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole Executive Summary & Chemical Profile 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole (widely known by its synonym, 5-bromo-1-is...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Safety Protocol for 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole

Executive Summary & Chemical Profile

5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole (widely known by its synonym, 5-bromo-1-isobutyl-1H-benzo[d]imidazole) is a halogenated heterocyclic compound frequently utilized as a building block in pharmaceutical synthesis and drug discovery[1]. Because its molecular structure contains a covalently bound bromine atom, it is strictly classified as a halogenated organic compound .

From an operational and safety standpoint, this classification dictates a rigorous disposal protocol. Halogenated organics cannot be processed through standard municipal waste streams, drain disposal, or low-temperature incineration due to the severe environmental and human health risks associated with their degradation byproducts[2].

Regulatory Framework & Mechanistic Causality (Why We Do It)

The disposal of brominated benzimidazoles is governed by strict environmental regulations, notably the EPA’s Resource Conservation and Recovery Act (RCRA) regarding Land Disposal Restrictions for halogenated organics[2].

The Causality of High-Temperature Incineration: The carbon-bromine (C-Br) bond in the benzimidazole ring requires significant activation energy to cleave. If this compound is subjected to low-temperature combustion or standard landfilling, it can act as a direct precursor to highly toxic brominated dioxins and furans [3]. To prevent the formation of these persistent environmental pollutants, the EPA mandates that halogenated organic wastes be subjected to high-temperature incineration (typically >1000°C) utilizing rotary kilns or liquid injection systems equipped with caustic scrubbing to neutralize the resulting hydrogen bromide (HBr) exhaust gas[3].

Quantitative Data & Hazard Classification

ParameterSpecification / Classification
IUPAC Name 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole
Common Synonym 5-bromo-1-isobutyl-1H-benzo[d]imidazole[1]
CAS Number 2137805-08-2[1]
Molecular Formula C11H13BrN2
Primary GHS Hazards H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant), H335 (Respiratory irritant)[4]
Waste Classification Halogenated Organic Waste (Strictly prohibits drain/landfill disposal)[5]

Operational Workflow: Step-by-Step Disposal Protocol

To ensure compliance with OSHA and EPA standards, laboratories must implement the following self-validating disposal workflow.

Step 1: Source Segregation

  • Action: Immediately isolate 5-bromo-1-isobutyl-1H-benzo[d]imidazole waste (including contaminated solvents, reaction mixtures, and TLC plates) from all non-halogenated waste streams[5].

  • Causality: Mixing halogenated and non-halogenated waste exponentially increases disposal costs and complicates the fuels blending process, as commercial incinerators impose strict halogen concentration limits[5].

Step 2: Primary Containment

  • Action: Deposit all solid and liquid waste into High-Density Polyethylene (HDPE) or PTFE-lined safety cans/drums[5]. Ensure the container is "vapor tight" and "spill proof"[6].

  • Causality: Halogenated organics can degrade standard plastics and rubbers over time. HDPE and PTFE provide the necessary chemical inertness to prevent leaching, container failure, or fugitive emissions.

Step 3: GHS & EPA Compliant Labeling

  • Action: Affix a hazardous waste label immediately upon the first drop or particle of waste entering the container. The label must explicitly state "Hazardous Waste - Halogenated Organics" [5].

  • Causality: OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires continuous hazard identification to prevent accidental occupational exposure or incompatible chemical mixing by downstream handlers[7].

Step 4: Storage and Secondary Containment

  • Action: Store the sealed container in a designated, well-ventilated satellite accumulation area. Place the primary container inside a secondary containment tray.

  • Causality: Secondary containment captures any accidental breaches or leaks, preventing environmental contamination and ensuring compliance with EPA storage time limits.

Step 5: Final Destruction via Licensed Contractor

  • Action: Transfer the accumulated waste to a licensed hazardous waste disposal facility capable of high-temperature halogenated incineration[3].

Spill Response & Decontamination Procedure

In the event of an accidental spill of 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole:

  • Isolate: Close lab doors and ensure the chemical fume hood exhaust is ventilating the area[6].

  • Protect: Don appropriate PPE (nitrile gloves, safety goggles, and a lab coat).

  • Absorb: Use inert, non-combustible absorbent pads to collect the material[6]. Never use combustible materials like sawdust, as they create a secondary fire hazard when mixed with oxidizing or halogenated agents.

  • Dispose: Place all contaminated cleanup materials into the designated halogenated waste container[6].

  • Decontaminate: Wash the affected surface with a compatible solvent (e.g., a small amount of ethanol), followed by a thorough cleaning with soap and water.

Process Visualization

DisposalWorkflow Gen Waste Generation: 5-Bromo-1-(2-methylpropyl) -1H-1,3-benzodiazole Seg Segregation: Isolate as Halogenated Waste Gen->Seg Cont Containment: HDPE / PTFE-lined Drum Seg->Cont Lab Labeling: GHS & EPA Compliant Cont->Lab Store Storage: Secondary Containment Lab->Store Disp Final Disposal: High-Temp Incineration Store->Disp

Workflow for the segregation, containment, and high-temperature incineration of halogenated waste.

References

1.[7] Controlling Occupational Exposure to Hazardous Drugs - OSHA. osha.gov. Available at: 2.[5] 7.2 Organic Solvents - Environment, Health and Safety. cornell.edu. Available at: 3.[3] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. epa.gov. Available at: 4.[6] Halogenated Organic Liquids - Standard Operating Procedure. illinois.edu. Available at: 5.[2] Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. ecfr.gov. Available at: 6.[1] 2137805-08-2 | 5-Bromo-1-isobutyl-1H-benzo[d]imidazole. bldpharm.com. Available at: 7.[4] 1187386-22-6 | 5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole. bldpharm.com. Available at:

Sources

Handling

Personal protective equipment for handling 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole

Senior Application Scientist Note: This guide addresses the specific safety and logistical requirements for handling 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole (also known as 5-Bromo-1-isobutyl-1H-benzimidazole ). As...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: This guide addresses the specific safety and logistical requirements for handling 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole (also known as 5-Bromo-1-isobutyl-1H-benzimidazole ). As a research-grade intermediate often used in medicinal chemistry (e.g., as a scaffold for kinase inhibitors), this compound lacks a comprehensive REACH dossier. Therefore, this protocol applies the Universal Precautionary Principle , deriving safety margins from structural analogs (halogenated N-alkyl benzimidazoles) to ensure maximum researcher safety.

Chemical Identity & Risk Profile[1][2][3][4]
Parameter Details
Systematic Name 5-Bromo-1-(2-methylpropyl)-1H-1,3-benzodiazole
Common Synonyms 5-Bromo-1-isobutylbenzimidazole; 5-Bromo-1-isobutyl-1H-benzo[d]imidazole
CAS Number Not Listed (Treat as Novel Research Chemical)
Physical State Solid (Crystalline Powder)
Molecular Formula C₁₁H₁₃BrN₂
Solubility Low in water; Soluble in DMSO, DCM, Methanol, Ethyl Acetate
Hazard Identification (GHS Classification - Derived)

Based on Structure-Activity Relationship (SAR) of 5-bromo-benzimidazole analogs:

  • Warning: The isobutyl group increases lipophilicity compared to the methyl analog, potentially enhancing dermal absorption .

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE) Strategy

Effective protection requires matching the PPE to the specific phase of experimentation (Solid Handling vs. Solution Phase).

A. Respiratory Protection[2][4]
  • Solid Phase (Weighing/Transfer): The primary risk is airborne particulates.

    • Requirement: Work within a certified Chemical Fume Hood.

    • Mask: If hood work is impossible (e.g., instrument maintenance), use a NIOSH N95 or P95 particulate respirator.

  • Solution Phase: The risk shifts to solvent vapors (DCM, DMSO).

    • Requirement: Fume hood sash at recommended height. No standalone respirator is sufficient for halogenated solvents (like DCM) without specific cartridges; engineering controls are mandatory.

B. Dermal Protection (Glove Selection)
  • Causality: The bromine substituent and isobutyl chain make this compound organic-soluble. Latex gloves are permeable to the carrier solvents often used with this chemical (DCM, Chloroform).

Solvent ContextGlove MaterialBreakthrough TimeRecommendation
Dry Solid Nitrile (4 mil)>480 minStandard Lab Use
Dissolved in DMSO/MeOH Nitrile (Double Gloved)>240 minInspect frequently
Dissolved in DCM/CHCl₃ Laminate (Silver Shield) or PVA>480 minCRITICAL: Nitrile degrades in <2 mins in DCM.
C. Ocular Protection[1][4]
  • Standard: ANSI Z87.1 Chemical Splash Goggles.

  • Prohibited: Safety glasses with side shields are insufficient for solution-phase synthesis involving this irritant, as vapors can bypass the shields.

PPE Decision Logic (Visualization)

PPE_Logic Start Start: Handling 5-Bromo-1-isobutylbenzimidazole State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution ProtocolA PROTOCOL A: Nitrile Gloves (4 mil) Fume Hood Safety Glasses Solid->ProtocolA SolventCheck Check Carrier Solvent Solution->SolventCheck ProtocolB PROTOCOL B (Polar): Double Nitrile Gloves Splash Goggles Fume Hood SolventCheck->ProtocolB DMSO, MeOH, EtOAc ProtocolC PROTOCOL C (Halogenated): Silver Shield / Laminate Gloves Splash Goggles Fume Hood (High Flow) SolventCheck->ProtocolC DCM, Chloroform

Figure 1: PPE Selection Matrix based on physical state and carrier solvent compatibility.

Operational Handling Protocols
Protocol 1: Weighing & Transfer (Static Control)

Benzimidazole powders can be electrostatically charged, leading to "fly-away" powder that contaminates the balance area.

  • Preparation: Place an ionizing fan or anti-static gun near the balance inside the fume hood.

  • Containment: Weigh into a tared vial or flask, never onto weighing paper (risk of spill during transfer).

  • Decontamination: Wipe the balance area with a wet tissue (water/surfactant) immediately after weighing to capture invisible dust.

Protocol 2: Reaction Setup (Cross-Coupling Context)

This compound is often used in Suzuki or Buchwald couplings.

  • Inert Atmosphere: The 5-bromo position is reactive. Purge reaction vessels with Nitrogen or Argon to prevent oxidative degradation.

  • Temperature Control: If heating >50°C, ensure the condenser water flow is active before heating to prevent vapor release of the benzimidazole or solvent.

Protocol 3: Spill Management
  • Dry Spill: Do not sweep (creates dust). Cover with wet paper towels, then wipe up. Place in a sealed bag.

  • Wet Spill: Absorb with vermiculite or spill pads. If dissolved in DCM, use specific organic spill pads.

Disposal & Waste Management

Disposal must strictly separate halogenated from non-halogenated waste due to the bromine atom.

Waste StreamCriteriaDisposal Action
Solid Waste Contaminated gloves, weighing boats, paper towels.Hazardous Solid Waste Bin . Label: "Toxic Organic Solid".
Liquid Waste A Mother liquors in DCM, Chloroform.Halogenated Organic Waste . Label clearly with "Contains Brominated Organics".
Liquid Waste B Mother liquors in Acetone, MeOH, DMSO.Non-Halogenated Organic Waste (Only if <1% halogen content). Best Practice: Default to Halogenated bin to avoid cross-contamination errors.
Aqueous Waste Quench water, washes.[3]Check pH. If neutral and <1% organic, Aqueous Waste. If contaminated, treat as Organic.
Workflow Visualization

Disposal_Workflow Source Experimental Waste Type Waste Type? Source->Type Solid Solid Debris (Gloves, Tissues) Type->Solid Liquid Liquid Mother Liquor Type->Liquid BinSolid Solid Hazardous Waste (Tag: Toxic) Solid->BinSolid HalogenCheck Halogenated Solvent? (DCM, CHCl3) Liquid->HalogenCheck BinHalo Halogenated Liquid Waste (Tag: Brominated) HalogenCheck->BinHalo Yes BinNonHalo Non-Halogenated Waste (Tag: Flammable) HalogenCheck->BinNonHalo No CompoundRule *Compound itself contains Bromine* CompoundRule->BinHalo Default to Halo if High Conc.

Figure 2: Waste disposal decision tree ensuring compliance with halogenated waste protocols.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzimidazole Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Fume Hoods. Retrieved from [Link]

Sources

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